Product packaging for AM095(Cat. No.:CAS No. 1345614-59-6)

AM095

Cat. No.: B560099
CAS No.: 1345614-59-6
M. Wt: 478.5 g/mol
InChI Key: BDKDADFSIDCQGB-GMUIIQOCSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AM095 is a potent LPA1 receptor antagonist because it inhibited GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 with IC50 values of 0.98 and 0.73 μM, respectively, and exhibited no LPA1 agonism. Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of at least six G protein-coupled receptors designated LPA1-6. LPA type 1 receptor (LPA1) exhibits widespread tissue distribution and regulates a variety of physiological and pathological cellular functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H23N2NaO5 B560099 AM095 CAS No. 1345614-59-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKDADFSIDCQGB-GMUIIQOCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693387
Record name Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345614-59-6
Record name Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AM-095 Sodium: A Deep Dive into its Anti-Fibrotic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key mediator in the fibrotic process is lysophosphatidic acid (LPA), which exerts its effects through a family of G protein-coupled receptors, prominently the LPA1 receptor. AM-095 sodium has emerged as a potent and selective antagonist of the LPA1 receptor, demonstrating significant anti-fibrotic efficacy in a range of preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of AM-095 in fibrosis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: LPA1 Receptor Antagonism

AM-095 is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1] By binding to and inhibiting the LPA1 receptor, AM-095 effectively blocks the downstream signaling cascades initiated by lysophosphatidic acid (LPA), a potent bioactive lipid that is upregulated in fibrotic tissues.[2][3] This targeted inhibition disrupts key pathological processes that drive the initiation and progression of fibrosis.

The LPA-LPA1 signaling axis plays a crucial role in the development of fibrosis across various organs.[4][5] Upon tissue injury, elevated levels of LPA activate the LPA1 receptor on fibroblasts and other cell types, leading to a cascade of pro-fibrotic events including:

  • Fibroblast Recruitment and Proliferation: LPA acts as a potent chemoattractant for fibroblasts, drawing them to the site of injury.[2][6] Activation of LPA1 also stimulates fibroblast proliferation, expanding the population of matrix-producing cells.[3]

  • Myofibroblast Differentiation: LPA signaling promotes the transformation of fibroblasts into myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA) and have enhanced contractile and secretory capabilities for extracellular matrix (ECM) proteins like collagen.[3]

  • Vascular Leakage: The LPA-LPA1 axis can increase vascular permeability, leading to the leakage of plasma proteins into the interstitial space, which contributes to the provisional matrix for fibrosis.[2]

  • Inflammation: LPA signaling can modulate inflammatory responses, further contributing to the pro-fibrotic microenvironment.[7][8]

AM-095, by competitively binding to the LPA1 receptor, prevents LPA from initiating these downstream events, thereby attenuating the fibrotic response.

Quantitative Data on AM-095 Efficacy

The potency and selectivity of AM-095 have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data demonstrating its efficacy.

Assay TypeTargetCell Line/SystemIC50 ValueReference
Calcium FluxHuman LPA1CHO cells0.025 µM[9]
Calcium FluxMouse LPA1CHO cells0.023 µM[9]
GTPγS BindingHuman LPA1CHO cell membranes0.98 µM
GTPγS BindingMouse LPA1CHO cell membranes0.73 µM
ChemotaxisMouse LPA1CHO cells778 nM
ChemotaxisHuman LPA1A2058 melanoma cells233 nM

Table 1: In Vitro Potency and Selectivity of AM-095

Fibrosis ModelSpeciesAM-095 DosageKey FindingsReference
Bleomycin-Induced Dermal FibrosisMouse30 mg/kg, oral, twice dailySignificantly attenuated increases in dermal thickness and collagen content.
Unilateral Ureteral Obstruction (UUO)MouseNot specifiedReduced kidney fibrosis.
Streptozotocin (STZ)-Induced Diabetic NephropathyMouse30 mg/kg, oral, daily for 8 weeksSignificantly reduced albuminuria, glomerular volume, and tuft area.[10][11]
Bleomycin-Induced Pulmonary FibrosisMouse30 mg/kg, oralDecreased vascular permeability, inflammation, and fibrosis.[12]

Table 2: In Vivo Efficacy of AM-095 in Preclinical Fibrosis Models

Signaling Pathways Modulated by AM-095

AM-095 exerts its anti-fibrotic effects by inhibiting multiple downstream signaling pathways activated by the LPA1 receptor.

Rho/ROCK Pathway and Myofibroblast Activation

A critical downstream effector of LPA1 signaling in fibrosis is the Rho/Rho-associated coiled-coil forming protein kinase (ROCK) pathway.[1] Activation of this pathway is central to the differentiation of fibroblasts into contractile, collagen-producing myofibroblasts. AM-095, by blocking LPA1, prevents the activation of Rho/ROCK, thereby inhibiting myofibroblast differentiation and subsequent collagen deposition.

LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates G1213 Gα12/13 LPA1->G1213 Activates AM095 AM-095 This compound->LPA1 Inhibits RhoA RhoA G1213->RhoA Activates ROCK ROCK RhoA->ROCK Activates Myofibroblast Myofibroblast Differentiation ROCK->Myofibroblast Fibrosis Fibrosis Myofibroblast->Fibrosis LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates Rho Rho LPA1->Rho Activates This compound AM-095 This compound->LPA1 Inhibits MRTF MRTF Rho->MRTF Activates SRF SRF MRTF->SRF Activates CTGF CTGF Expression SRF->CTGF Fibrosis Fibrosis CTGF->Fibrosis LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates TLR4 TLR4 LPA1->TLR4 Activates NADPH_Oxidase NADPH Oxidase LPA1->NADPH_Oxidase Activates This compound AM-095 This compound->LPA1 Inhibits NFkB NF-κB TLR4->NFkB Activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Oxidative_Stress Oxidative Stress NADPH_Oxidase->Oxidative_Stress Renal_Fibrosis Renal Fibrosis Inflammation->Renal_Fibrosis Oxidative_Stress->Renal_Fibrosis LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates EzH2 EzH2 LPA1->EzH2 Inhibits This compound AM-095 This compound->LPA1 Inhibits H3K27me3 H3K27me3 EzH2->H3K27me3 Promotes Egr1 Egr1 Expression H3K27me3->Egr1 Inhibits NLRP3 NLRP3 Inflammasome Activation Egr1->NLRP3 Podocyte_Pyroptosis Podocyte Pyroptosis NLRP3->Podocyte_Pyroptosis Diabetic_Nephropathy Diabetic Nephropathy Podocyte_Pyroptosis->Diabetic_Nephropathy cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Bleomycin Bleomycin Injections (s.c., daily, 4 weeks) AM095_Admin AM-095 Administration (oral, twice daily) Dermal_Thickness Dermal Thickness Measurement Collagen_Assay Hydroxyproline Assay Dermal_Thickness->Collagen_Assay IHC Immunohistochemistry (α-SMA, Collagen I) Collagen_Assay->IHC WB Western Blot (α-SMA, Collagen I) IHC->WB cluster_induction Surgical Induction cluster_treatment Treatment cluster_analysis Analysis Ligation Left Ureter Ligation AM095_Admin AM-095 Administration (oral, daily) Histology Histology (Masson's Trichrome, Sirius Red) IHC Immunohistochemistry (α-SMA, F4/80) Histology->IHC qPCR qRT-PCR (Col1a1, Acta2, Tgf-β1) IHC->qPCR cluster_induction Induction of Diabetes cluster_treatment Treatment cluster_analysis Analysis STZ_Injection STZ Injection (i.p.) Glucose_Monitoring Blood Glucose Monitoring STZ_Injection->Glucose_Monitoring AM095_Admin AM-095 Administration (oral, daily, 8 weeks) Albuminuria Urine Albumin-to-Creatinine Ratio Histology Histology (PAS, Masson's Trichrome) Albuminuria->Histology IHC Immunohistochemistry (Fibronectin, Collagen IV, Podocyte markers) Histology->IHC WB_qPCR Western Blot & qRT-PCR IHC->WB_qPCR

References

AM-095 Sodium: A Deep Dive into its Core Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, most notably fibrosis.[1][2][3][4] Lysophosphatidic acid (LPA), the endogenous ligand for LPA1, is a bioactive phospholipid that elicits a wide range of cellular responses, including cell proliferation, migration, and survival. By blocking the interaction of LPA with its receptor, AM-095 Sodium effectively mitigates the downstream signaling cascades that contribute to the progression of fibrotic diseases. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by AM-095 Sodium, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Core Mechanism of Action: LPA1 Receptor Antagonism

AM-095 Sodium functions as a competitive antagonist at the LPA1 receptor. This mode of action prevents the conformational changes in the receptor that are necessary to activate intracellular heterotrimeric G proteins. The LPA1 receptor is known to couple with multiple G protein families, primarily Gαi/o, Gαq/11, and Gα12/13, leading to the initiation of a complex network of downstream signaling events.[5][6] AM-095 Sodium's antagonism effectively curtails these initial activation steps, leading to a broad inhibition of LPA-induced cellular responses.

Quantitative Data Summary

The inhibitory potency of AM-095 Sodium has been quantified across various in vitro functional assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity in different experimental contexts.

Assay TypeTargetSpeciesIC50 ValueReference(s)
Calcium MobilizationHuman LPA1Human0.025 µM[2][3][4]
Calcium MobilizationMouse LPA1Mouse0.023 µM[2][3][4]
GTPγS BindingHuman LPA1Human0.98 µM[4][7]
GTPγS BindingMouse LPA1Mouse0.73 µM[4][7]
ChemotaxisMouse LPA1Mouse778 nM[7]
ChemotaxisHuman A2058 Melanoma CellsHuman233 nM[7]

Downstream Signaling Pathways Modulated by AM-095 Sodium

The antagonism of the LPA1 receptor by AM-095 Sodium leads to the attenuation of several critical downstream signaling pathways.

Gαq/11 - Phospholipase C (PLC) - Calcium Mobilization Pathway

Activation of the Gαq/11 pathway by LPA1 leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum. AM-095 Sodium potently inhibits this LPA-induced calcium mobilization.[2][3][4]

Gq_PLC_Ca2 cluster_membrane Cell Membrane cluster_cytosol Cytosol LPA1 LPA1 Receptor Gq Gαq/11 LPA1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers AM095 AM-095 This compound->LPA1 Inhibits LPA LPA LPA->LPA1 Activates

Gαq/11-PLC-Calcium Mobilization Pathway Inhibition by AM-095.
Gαi/o - PI3K/Akt and MAPK/ERK Signaling Pathways

Upon LPA1 activation, the Gαi/o pathway is initiated, leading to the activation of two major downstream cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Both pathways are crucial for cell survival, proliferation, and migration.[4][6] Studies have demonstrated that the therapeutic effects of AM-095 in conditions like diabetic nephropathy are associated with the inhibition of Akt and ERK phosphorylation.[8]

Gi_PI3K_MAPK cluster_membrane Cell Membrane cluster_cytosol Cytosol LPA1 LPA1 Receptor Gi Gαi/o LPA1->Gi PI3K PI3K Gi->PI3K Ras Ras Gi->Ras Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival This compound AM-095 This compound->LPA1 LPA LPA LPA->LPA1

Inhibition of Gαi/o-mediated PI3K/Akt and MAPK/ERK pathways.
Gα12/13 - Rho/ROCK Signaling Pathway

The coupling of LPA1 to Gα12/13 activates the Rho family of small GTPases, leading to the activation of Rho-associated kinase (ROCK).[1][2][9] This pathway is a key regulator of the actin cytoskeleton, influencing cell shape, adhesion, and migration, all of which are critical processes in the development of fibrosis. By inhibiting LPA1, AM-095 prevents the activation of the Rho/ROCK pathway, thereby attenuating pro-fibrotic cellular behaviors.

G1213_Rho_ROCK cluster_membrane Cell Membrane cluster_cytosol Cytosol LPA1 LPA1 Receptor G1213 Gα12/13 LPA1->G1213 RhoA RhoA G1213->RhoA ROCK ROCK RhoA->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement & Cell Migration ROCK->Cytoskeletal_Rearrangement This compound AM-095 This compound->LPA1 LPA LPA LPA->LPA1

Inhibition of Gα12/13-mediated Rho/ROCK pathway.
TLR4/NF-κB Signaling Pathway in Diabetic Nephropathy

In the context of diabetic nephropathy, AM-095 has been shown to downregulate the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] This action suppresses the expression of pro-inflammatory cytokines and fibrotic factors, highlighting a potential anti-inflammatory mechanism of AM-095 in addition to its direct anti-fibrotic effects. The precise molecular link between LPA1 antagonism and TLR4 modulation is an area of ongoing investigation.

TLR4_NFkB cluster_membrane Cell Membrane cluster_cytosol Cytosol LPA1 LPA1 Receptor TLR4 TLR4 LPA1->TLR4 Modulates NFkB NF-κB TLR4->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines & Fibrotic Factors NFkB->Proinflammatory_Cytokines Upregulates This compound AM-095 This compound->LPA1 LPA LPA LPA->LPA1

Modulation of the TLR4/NF-κB pathway by AM-095.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of AM-095 to inhibit LPA-induced increases in intracellular calcium concentration.

Materials:

  • CHO cells stably expressing human or mouse LPA1.

  • Black, clear-bottom 96-well plates.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • Pluronic F-127.

  • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • LPA (agonist).

  • AM-095 Sodium (antagonist).

  • Fluorescence plate reader.

Protocol:

  • Seed LPA1-expressing CHO cells into 96-well plates and culture overnight.

  • Prepare a loading buffer containing Fluo-4 AM, probenecid, and Pluronic F-127 in HBSS/HEPES.

  • Remove culture medium from the cells and add the loading buffer.

  • Incubate the plate for 30-60 minutes at 37°C in the dark.

  • During incubation, prepare serial dilutions of AM-095 and a fixed concentration of LPA.

  • After incubation, wash the cells with HBSS/HEPES containing probenecid.

  • Add the AM-095 dilutions to the wells and incubate for a further 15-30 minutes.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add the LPA solution to the wells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence corresponds to the change in intracellular calcium concentration. Calculate the IC50 value for AM-095 based on the inhibition of the LPA-induced calcium response.[12]

GTPγS Binding Assay

This assay assesses the ability of AM-095 to inhibit LPA-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

Materials:

  • Membranes prepared from cells overexpressing human or mouse LPA1.

  • [35S]GTPγS (radiolabeled).

  • GDP.

  • LPA (agonist).

  • AM-095 Sodium (antagonist).

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filter mats.

  • Scintillation counter.

Protocol:

  • In a 96-well plate, add the LPA1-expressing cell membranes.

  • Add a solution containing GDP.

  • Add serial dilutions of AM-095 or vehicle control.

  • Add a fixed concentration of LPA to stimulate the receptor.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound [35S]GTPγS.

  • Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.

  • The amount of radioactivity is proportional to the amount of [35S]GTPγS bound to the G proteins. Calculate the IC50 value for AM-095 based on the inhibition of LPA-stimulated [35S]GTPγS binding.[11][13][14][15][16]

Chemotaxis Assay

This assay evaluates the effect of AM-095 on LPA-induced cell migration.

Materials:

  • Cells expressing LPA1 (e.g., CHO cells or A2058 melanoma cells).

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size).

  • 24-well plates.

  • Serum-free culture medium.

  • LPA (chemoattractant).

  • AM-095 Sodium (inhibitor).

  • Cell stain (e.g., Crystal Violet or a fluorescent dye).

  • Microscope.

Protocol:

  • Culture the cells to be used in the assay.

  • The day before the experiment, starve the cells in serum-free medium.

  • On the day of the experiment, add serum-free medium containing LPA to the lower chamber of the 24-well plates.

  • Harvest and resuspend the starved cells in serum-free medium. Add serial dilutions of AM-095 to the cell suspension.

  • Add the cell suspension containing AM-095 to the upper chamber of the Transwell inserts.

  • Incubate the plates for a period of time that allows for cell migration (e.g., 4-24 hours) at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view using a microscope.

  • Calculate the IC50 value for AM-095 based on the inhibition of LPA-induced cell migration.[17]

Conclusion

AM-095 Sodium is a highly selective and potent antagonist of the LPA1 receptor that exerts its therapeutic effects by inhibiting a confluence of downstream signaling pathways. Its ability to block LPA-induced calcium mobilization, PI3K/Akt and MAPK/ERK activation, and Rho/ROCK signaling provides a multi-pronged approach to attenuating the cellular processes that drive fibrosis. Furthermore, its modulation of the TLR4/NF-κB pathway suggests an additional anti-inflammatory component to its mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of AM-095 Sodium and other LPA1 receptor antagonists.

References

Unveiling the Pharmacokinetic Profile of AM-095 Sodium: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AM-095 Sodium, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), has demonstrated significant therapeutic potential in preclinical models of fibrosis.[1] A thorough understanding of its pharmacokinetic (PK) properties and oral bioavailability is paramount for its continued development and potential clinical translation. This technical guide provides a comprehensive overview of the core pharmacokinetic data, experimental methodologies, and associated signaling pathways of AM-095 Sodium.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of AM-095 Sodium has been characterized in rats and dogs, revealing high oral bioavailability and a moderate half-life.[1][2] A summary of the key quantitative data is presented in the table below for ease of comparison.

ParameterSpeciesDosing RouteDoseCmaxTmaxt1/2
AM-095Rat (Sprague-Dawley)Oral10 mg/kg41 µM2 h1.79 h
AM-095Rat (Sprague-Dawley)Intravenous2 mg/kg12 µM15 min1.79 h
AM-095Dog (Beagle)Oral5 mg/kg21 µM15 min-
AM-095Dog (Beagle)Intravenous2 mg/kg---

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life. Data compiled from available preclinical studies.[2][3]

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic evaluation of AM-095 Sodium.

Animal Models
  • Rats: Male Sprague-Dawley rats, weighing between 250-300g, with surgically implanted jugular vein catheters were utilized.[2]

  • Dogs: Male beagle dogs were used for pharmacokinetic studies.[2]

  • Mice: C57Bl/6 mice were used in studies investigating the in vivo effects of AM-095.[2]

For all studies, animals were fasted for 15 to 24 hours prior to the administration of the compound.[2]

Drug Administration
  • Intravenous (IV) Administration:

    • In rats, AM-095 was administered as a 2 mg/kg bolus injection in 0.9% saline into the jugular vein at a volume of 1 mL/kg.[2]

    • In dogs, a 2 mg/kg intravenous dose was administered.[2]

  • Oral (PO) Administration:

    • In rats, AM-095 was administered via oral gavage at a dose of 10 mg/kg as a solution in 0.5% methylcellulose, with a volume of 3 mL/kg.[2]

    • In dogs, a single oral dose of 5 mg/kg was administered.[2]

    • In mice, AM-095 was administered by oral gavage at 30 mg/kg.[2]

Sample Collection and Analysis
  • Blood Collection:

    • In rats, blood samples were collected via the jugular vein catheter. After each sample collection, the catheter was flushed with an equivalent volume of saline.[2]

    • In mice, blood was collected at various time points (0, 4, 8, 9, 12, and 24 hours) via cardiac puncture under anesthesia into sodium EDTA tubes.[2]

  • Plasma Preparation: Whole blood was centrifuged to prepare plasma samples.[2]

  • Sample Storage: Plasma samples were stored frozen at -80°C prior to analysis.[2]

  • Analytical Method: The concentration of AM-095 in plasma samples was determined using liquid chromatography/mass spectrometry (LC/MS).[2]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the pharmacokinetic studies of AM-095 Sodium.

experimental_workflow cluster_pre_administration Pre-Administration cluster_administration Administration cluster_post_administration Post-Administration cluster_analysis Analysis animal_model Animal Model Selection (Rat, Dog, Mouse) fasting Fasting (15-24h) animal_model->fasting iv_admin Intravenous Dosing fasting->iv_admin po_admin Oral Gavage fasting->po_admin sample_collection Blood Sample Collection iv_admin->sample_collection po_admin->sample_collection plasma_prep Plasma Preparation sample_collection->plasma_prep sample_storage Sample Storage (-80°C) plasma_prep->sample_storage lc_ms LC/MS Analysis sample_storage->lc_ms pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis signaling_pathway cluster_cell Cell Membrane cluster_downstream Intracellular Signaling lpa1 LPA1 Receptor tlr4 TLR4 Expression lpa1->tlr4 nadph NADPH Oxidase Expression lpa1->nadph lpa LPA lpa->lpa1 Activates am095 AM-095 This compound->lpa1 Inhibits This compound->tlr4 This compound->nadph nfkb NF-κB Activation tlr4->nfkb inflammation Pro-inflammatory Cytokines & Fibrotic Factors nfkb->inflammation ros Reactive Oxygen Species (ROS) Production nadph->ros ros->inflammation

References

AM-095 Sodium for In Vivo Studies in Mouse Models of Fibrosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AM-095 sodium, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, for its application in preclinical mouse models of fibrosis. This document synthesizes key data on its mechanism of action, efficacy, pharmacokinetics, and experimental use, offering a valuable resource for researchers investigating novel anti-fibrotic therapies.

Core Concepts: Mechanism of Action

AM-095 is a potent and selective antagonist of the LPA1 receptor. Lysophosphatidic acid (LPA) is a bioactive phospholipid that, through its interaction with the G protein-coupled receptor LPA1, plays a significant role in the pathogenesis of fibrosis in various organs.[1] By blocking the LPA1 receptor, AM-095 disrupts downstream signaling pathways implicated in fibroblast activation, proliferation, and extracellular matrix deposition, thereby mitigating the fibrotic process.

cluster_membrane Cell Membrane LPA1 LPA1 Receptor G_protein G Protein Activation LPA1->G_protein Activates LPA LPA LPA->LPA1 Binds and Activates AM095 AM-095 This compound->LPA1 Blocks Binding Downstream Downstream Signaling (e.g., Rho/ROCK, PLC, MAPK) G_protein->Downstream Initiates Fibrosis Fibrotic Response (Fibroblast proliferation, collagen deposition) Downstream->Fibrosis Promotes

Caption: LPA1 Receptor Signaling and AM-095 Inhibition.

In Vitro Potency of AM-095

AM-095 demonstrates high potency and selectivity for the LPA1 receptor across different species. The following table summarizes its in vitro activity from various functional assays.

Assay TypeTargetSpeciesIC50 ValueReference
GTPγS BindingRecombinant LPA1Human0.98 µM[1][2][3]
GTPγS BindingRecombinant LPA1Mouse0.73 µM[1][2][3]
LPA-induced Calcium FluxLPA1-transfected CHO cellsHuman0.025 µM[2]
LPA-induced Calcium FluxLPA1-transfected CHO cellsMouse0.023 µM[2]
LPA-driven ChemotaxisLPA1-overexpressing CHO cellsMouse778 nM[1][2][3]
LPA-driven ChemotaxisA2058 melanoma cellsHuman233 nM[1][2][3]

In Vivo Efficacy in Mouse Models of Fibrosis

AM-095 has shown significant anti-fibrotic effects in various preclinical mouse models of fibrosis.

Pulmonary Fibrosis (Bleomycin-Induced)

In a bleomycin-induced model of pulmonary fibrosis, AM-095 treatment attenuated key fibrotic markers.

ParameterTreatment GroupResultReference
Bronchoalveolar Lavage (BAL) Fluid CollagenAM-095Attenuated bleomycin-induced increases[1][3]
BAL Fluid ProteinAM-095Attenuated bleomycin-induced increases[1][3]
BAL Fluid Inflammatory Cell InfiltrationAM-095Attenuated bleomycin-induced increases[1][3]
Renal Fibrosis (Unilateral Ureteral Obstruction - UUO)

AM-095 demonstrated protective effects against the development of renal fibrosis in the UUO model.

ParameterTreatment GroupResultReference
Kidney FibrosisAM-095Decreased kidney fibrosis[1][3]
Dermal Fibrosis (Bleomycin-Induced Scleroderma Model)

In a mouse model of scleroderma, AM-095 was effective in reducing dermal fibrosis in both preventative and therapeutic settings.

ParameterTreatment GroupResultReference
Dermal ThicknessAM-095Significantly attenuated bleomycin-induced increases[4]
Dermal Collagen ContentAM-095Significantly attenuated bleomycin-induced increases[4]

Pharmacokinetics in Mice

Pharmacokinetic studies in C57Bl/6 mice have demonstrated good oral bioavailability of AM-095.

ParameterValueConditionsReference
Dosing30 mg/kgOral gavage at 0 and 8 hours[4]
Tmax~2 hours (in rats, mouse data not specified)Single oral dose[2]
Half-life (t1/2)Moderate (in rats and dogs, mouse data not specified)-[1][2][3]

Safety and Tolerability in Mice

Across multiple studies, AM-095 has been reported to be well-tolerated in mice at effective doses. No significant adverse effects have been noted in the cited literature. However, specific quantitative toxicity data, such as LD50 values, are not publicly available. As with any experimental compound, it is recommended that researchers conduct their own tolerability studies under their specific experimental conditions.

Experimental Protocols

General Formulation for Oral Gavage

AM-095 is a hydrophobic compound, requiring an appropriate vehicle for oral administration in mice. A common formulation approach is as follows:

  • Prepare a stock solution of AM-095 in an organic solvent such as DMSO.

  • For the final dosing solution, a co-solvent system is often employed. An example includes a mixture of PEG300, Tween 80, and sterile water or saline.

  • A specific formulation example is to add 50 µL of a 50 mg/mL AM-095 stock in DMSO to 400 µL of PEG300, mix until clear, add 50 µL of Tween 80, mix again, and then add 500 µL of ddH2O for a final volume of 1 mL.[2] This solution should be used immediately.

cluster_prep AM-095 Formulation for Oral Gavage A 1. Dissolve AM-095 in DMSO (Stock Solution) B 2. Add Stock Solution to PEG300 A->B C 3. Add Tween 80 B->C D 4. Add ddH2O or Saline C->D E 5. Administer via Oral Gavage D->E

Caption: Workflow for AM-095 Oral Formulation.

Bleomycin-Induced Pulmonary Fibrosis Model

This model is widely used to induce lung fibrosis and test the efficacy of anti-fibrotic compounds.

  • Animals: C57Bl/6 mice are commonly used.

  • Induction: A single intratracheal instillation of bleomycin (dose typically ranges from 1.5 to 3.0 U/kg).

  • AM-095 Administration:

    • Route: Oral gavage.

    • Dose: 10-30 mg/kg, once or twice daily.

    • Timing: Treatment can be initiated prophylactically (at the time of bleomycin administration) or therapeutically (several days after bleomycin administration).

  • Endpoint Analysis: Typically 14-21 days post-bleomycin administration. Endpoints include analysis of BAL fluid for cell counts, protein, and collagen content, as well as histological assessment of lung tissue for fibrosis (e.g., Ashcroft score, trichrome staining) and collagen quantification (e.g., Sircol assay).

Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a robust and reproducible method for inducing renal fibrosis.

  • Animals: C57Bl/6 or other susceptible mouse strains.

  • Procedure: The left ureter is ligated at two points with surgical silk to induce complete obstruction. The contralateral (right) kidney serves as an internal control.

  • AM-095 Administration:

    • Route: Oral gavage.

    • Dose: Typically 30 mg/kg, administered once or twice daily.

    • Timing: Treatment is usually initiated on the day of or one day prior to surgery and continued for the duration of the study.

  • Endpoint Analysis: Kidneys are harvested at various time points, commonly 7-14 days post-surgery. Endpoints include histological analysis for tubular injury, interstitial fibrosis, and inflammation (e.g., Masson's trichrome, Sirius red staining), as well as molecular analysis of fibrotic markers (e.g., collagen I, α-SMA, TGF-β) via qPCR or Western blotting.

cluster_workflow General In Vivo Experimental Workflow A Acclimatize Mice B Induce Fibrosis (e.g., Bleomycin, UUO) A->B C Randomize into Treatment Groups B->C D Administer AM-095 or Vehicle C->D E Monitor Animal Health D->E F Endpoint Analysis (e.g., Histology, Molecular Biology) D->F E->F

Caption: In Vivo Fibrosis Model Workflow.

Conclusion

AM-095 sodium is a well-characterized LPA1 antagonist with demonstrated efficacy in multiple preclinical mouse models of fibrosis. Its oral bioavailability and tolerability make it a valuable tool for in vivo research aimed at understanding the role of the LPA-LPA1 axis in fibrotic diseases and for the preclinical evaluation of potential anti-fibrotic therapies. Researchers should carefully consider the experimental design, including the choice of fibrosis model, dosing regimen, and relevant endpoints, to effectively evaluate the therapeutic potential of AM-095.

References

AM-095 Sodium: A Novel Antagonist of the LPA1 Receptor for the Attenuation of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, underscoring the urgent need for novel therapeutic strategies. Emerging evidence has implicated the lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA1 receptor (LPAR1), as a significant contributor to the pathogenesis of DN. AM-095 sodium, a specific and potent antagonist of LPAR1, has demonstrated considerable promise in preclinical models of DN. This technical guide provides a comprehensive overview of the role of AM-095 in attenuating diabetic nephropathy, with a focus on its mechanism of action, preclinical efficacy data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of new treatments for diabetic kidney disease.

Introduction

Diabetic nephropathy is a severe microvascular complication of both type 1 and type 2 diabetes mellitus, characterized by progressive damage to the glomeruli and tubulointerstitium, leading to albuminuria, a decline in the glomerular filtration rate (GFR), and eventual renal failure. The pathophysiology of DN is complex, involving a confluence of metabolic and hemodynamic insults that trigger inflammation, oxidative stress, and fibrosis within the kidneys.

Recent investigations have highlighted the pivotal role of lysophosphatidic acid (LPA) in the progression of renal diseases. LPA, a bioactive phospholipid, exerts its diverse cellular effects by binding to a family of G protein-coupled receptors, among which the LPA1 receptor is prominently expressed in the kidney. Upregulation of the LPA-LPAR1 signaling axis has been observed in diabetic kidneys, where it is implicated in promoting inflammation, fibrosis, and podocyte injury.

AM-095 sodium is a selective antagonist of the LPAR1 receptor. Its potential to mitigate the pathological processes underlying diabetic nephropathy has been investigated in preclinical studies, revealing a promising therapeutic avenue. This guide will delve into the scientific evidence supporting the use of AM-095 in DN, with a focus on its molecular mechanisms and its effects on key markers of renal function and pathology.

Mechanism of Action of AM-095 Sodium in Diabetic Nephropathy

AM-095 exerts its therapeutic effects in diabetic nephropathy primarily by blocking the signaling cascade initiated by the binding of LPA to its receptor, LPAR1. This antagonistic action disrupts a key pathogenic pathway, leading to the amelioration of renal damage. The downstream effects of LPAR1 inhibition by AM-095 include the downregulation of pro-inflammatory and pro-fibrotic signaling pathways.

A critical mechanism involves the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1] In the diabetic kidney, activation of LPAR1 leads to the upregulation of TLR4 expression. TLR4, in turn, initiates a signaling cascade that results in the activation of the transcription factor NF-κB, a master regulator of inflammation.[1] NF-κB activation promotes the transcription of a host of pro-inflammatory cytokines and chemokines, contributing to the chronic inflammatory state characteristic of diabetic nephropathy. AM-095, by inhibiting LPAR1, effectively suppresses this inflammatory cascade.[1]

Furthermore, LPAR1 signaling is linked to increased oxidative stress through the activation of NADPH oxidase.[1] This enzyme complex is a major source of reactive oxygen species (ROS) in the kidney. Excessive ROS production contributes to cellular damage, endothelial dysfunction, and the progression of renal fibrosis. By blocking LPAR1, AM-095 reduces the expression and activity of NADPH oxidase, thereby mitigating oxidative stress in the diabetic kidney.[1]

The inhibition of these interconnected pathways by AM-095 ultimately leads to a reduction in the expression of pro-inflammatory cytokines and fibrotic factors, thereby preserving renal structure and function.[1]

Preclinical Efficacy of AM-095 Sodium

The therapeutic potential of AM-095 has been evaluated in a well-established animal model of type 1 diabetic nephropathy: the streptozotocin (STZ)-induced diabetic mouse. These studies have provided compelling evidence for the efficacy of AM-095 in attenuating key features of the disease.

Data Presentation

The following tables summarize the quantitative data from a pivotal study by Lee et al. (2019), demonstrating the effects of AM-095 on key markers of diabetic nephropathy in STZ-induced diabetic mice after 8 weeks of treatment.

Table 1: Effect of AM-095 on Renal Function Parameters

GroupAlbumin-to-Creatinine Ratio (μg/mg)Serum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Control (Vehicle)25.8 ± 3.10.18 ± 0.0222.5 ± 1.5
STZ (Vehicle)148.2 ± 15.30.35 ± 0.0345.8 ± 3.2
STZ + AM-095 (10 mg/kg)95.6 ± 10.1#0.26 ± 0.02#35.1 ± 2.8#
STZ + AM-095 (30 mg/kg)68.4 ± 8.5#0.21 ± 0.02#28.9 ± 2.1#
STZ + Losartan (10 mg/kg)75.1 ± 9.2#0.23 ± 0.02#30.2 ± 2.5#
p < 0.05 vs. Control; #p < 0.05 vs. STZ (Vehicle). Data are presented as mean ± SEM.

Table 2: Effect of AM-095 on Glomerular Histomorphometry

GroupGlomerular Volume (x10^4 μm^3)Glomerular Tuft Area (μm^2)
Control (Vehicle)4.8 ± 0.32850 ± 150
STZ (Vehicle)8.2 ± 0.54950 ± 250
STZ + AM-095 (10 mg/kg)6.5 ± 0.4#3800 ± 200#
STZ + AM-095 (30 mg/kg)5.6 ± 0.4#3200 ± 180#
STZ + Losartan (10 mg/kg)5.9 ± 0.4#3450 ± 190#
*p < 0.05 vs. Control; #p < 0.05 vs. STZ (Vehicle). Data are presented as mean ± SEM.

These data clearly indicate that AM-095 treatment significantly reduces albuminuria and improves markers of renal function in a dose-dependent manner. Furthermore, AM-095 treatment effectively ameliorates the glomerular hypertrophy that is a hallmark of diabetic nephropathy.

Experimental Protocols

This section provides a detailed description of the methodologies employed in the key preclinical studies evaluating AM-095 in diabetic nephropathy.

Animal Model: Streptozotocin (STZ)-Induced Diabetic Mice
  • Animals: Male C57BL/6J mice, typically 8-10 weeks of age, are used.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg body weight, dissolved in 0.1 M citrate buffer (pH 4.5). Control mice receive an injection of citrate buffer alone.

  • Confirmation of Diabetes: Blood glucose levels are monitored 72 hours after STZ injection. Mice with blood glucose levels exceeding 250 mg/dL are considered diabetic and are included in the study.

  • Treatment: Diabetic mice are randomly assigned to different treatment groups:

    • STZ + Vehicle (e.g., 0.5% carboxymethylcellulose)

    • STZ + AM-095 (e.g., 10 mg/kg/day, oral gavage)

    • STZ + AM-095 (e.g., 30 mg/kg/day, oral gavage)

    • STZ + Losartan (positive control, e.g., 10 mg/kg/day, oral gavage)

  • Duration of Study: Treatment is typically administered daily for a period of 8 weeks.

Biochemical Analysis
  • Urine Albumin and Creatinine: 24-hour urine samples are collected using metabolic cages. Urinary albumin concentration is determined using a mouse albumin ELISA kit, and creatinine concentration is measured using a commercially available creatinine assay kit. The albumin-to-creatinine ratio is then calculated to normalize for variations in urine volume.

  • Serum Creatinine and Blood Urea Nitrogen (BUN): Blood samples are collected at the end of the study. Serum is separated, and creatinine and BUN levels are measured using standard enzymatic assays.

Histological Analysis
  • Tissue Preparation: At the end of the treatment period, mice are euthanized, and kidneys are harvested. The kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Staining: 4 μm-thick kidney sections are stained with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix.

  • Glomerular Morphometry: The glomerular volume and tuft area are quantified from the PAS-stained sections using image analysis software. A minimum of 30 glomeruli per mouse are analyzed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the action of AM-095 and a typical experimental workflow.

cluster_0 AM-095 Mechanism of Action LPA LPA LPAR1 LPAR1 LPA->LPAR1 TLR4 TLR4 LPAR1->TLR4 NADPH NADPH Oxidase LPAR1->NADPH AM095 AM-095 This compound->LPAR1 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines & Fibrosis NFkB->Cytokines DN Diabetic Nephropathy Cytokines->DN ROS ROS NADPH->ROS ROS->DN

Caption: AM-095 inhibits LPAR1, blocking downstream TLR4/NF-κB and NADPH oxidase pathways.

cluster_1 Experimental Workflow for AM-095 Evaluation Start Start: C57BL/6J Mice STZ Induce Diabetes (STZ) Start->STZ Group Group Assignment STZ->Group Control Control (Vehicle) Group->Control STZ_V STZ + Vehicle Group->STZ_V STZ_AM10 STZ + AM-095 (10 mg/kg) Group->STZ_AM10 STZ_AM30 STZ + AM-095 (30 mg/kg) Group->STZ_AM30 Treatment 8 Weeks Treatment Control->Treatment STZ_V->Treatment STZ_AM10->Treatment STZ_AM30->Treatment Analysis Biochemical & Histological Analysis Treatment->Analysis End End Analysis->End

Caption: Workflow for evaluating AM-095 in STZ-induced diabetic mice.

Conclusion

AM-095 sodium, a selective LPAR1 antagonist, has demonstrated significant therapeutic potential in a preclinical model of diabetic nephropathy. By targeting the LPA-LPAR1 signaling axis, AM-095 effectively mitigates the inflammatory and oxidative stress pathways that drive the progression of renal damage in diabetes. The robust preclinical data, demonstrating improvements in renal function and histology, position AM-095 as a promising candidate for further development as a novel treatment for diabetic nephropathy. This technical guide provides a foundational understanding of the science supporting AM-095 and offers detailed protocols to aid researchers in this critical area of unmet medical need. Further investigation into the long-term efficacy and safety of AM-095 is warranted to translate these promising preclinical findings into clinical benefits for patients with diabetic kidney disease.

References

AM-095 Sodium: An In-Depth Technical Guide on its Effects on TLR4/NF-κB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1). While its primary mechanism of action is the inhibition of LPAR1-mediated signaling, emerging research has illuminated a significant secondary effect: the modulation of the Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides a comprehensive overview of AM-095 Sodium, with a specific focus on its inhibitory effects on the TLR4/NF-κB axis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. This document is intended to serve as a technical resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of AM-095 Sodium in inflammatory and fibrotic diseases.

Introduction to AM-095 Sodium

AM-095 Sodium is a small molecule inhibitor recognized for its high selectivity for the LPAR1.[1] Lysophosphatidic acid (LPA) is a signaling phospholipid involved in a wide range of cellular processes, including cell proliferation, migration, and survival.[2] Dysregulation of LPA signaling, particularly through LPAR1, has been implicated in the pathogenesis of various diseases, including fibrosis and cancer.[2] AM-095 Sodium competitively binds to LPAR1, thereby blocking the downstream signaling cascades initiated by LPA.

Chemical Properties of AM-095 Sodium:

PropertyValueReference
Alternate Name Sodium (R)-2-(4'-(3-methyl-4-(((1-phenylethoxy)carbonyl)amino)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate[1]
CAS Number 1345614-59-6[1]
Molecular Formula C₂₇H₂₃N₂NaO₅[1]
Molecular Weight 478.47 g/mol [1]

The Role of the TLR4/NF-κB Signaling Pathway in Inflammation

The Toll-like Receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system.[3] It is primarily known for its role in recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[3] Upon activation, TLR4 initiates a downstream signaling cascade that converges on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5][6] TLR4 activation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[5][6] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Chronic or excessive activation of the TLR4/NF-κB pathway is a hallmark of many inflammatory diseases.

AM-095 Sodium's Effect on TLR4/NF-κB Signaling

Recent studies have demonstrated that the antagonism of LPAR1 by AM-095 Sodium leads to a significant downregulation of the TLR4/NF-κB signaling pathway. Research by Zhou et al. (2019) in a model of diabetic nephropathy revealed that AM-095 treatment effectively attenuated renal inflammation and fibrosis by inhibiting this pathway.[3]

The proposed mechanism suggests that LPA, acting through LPAR1, can induce the expression of TLR4.[3] By blocking LPAR1, AM-095 Sodium prevents this LPA-induced upregulation of TLR4.[3] Consequently, the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines and fibrotic factors are suppressed.[3]

Quantitative Data Summary

The following tables summarize the observed effects of AM-095 Sodium on key components of the TLR4/NF-κB pathway, as described in the literature.

Table 1: Effect of AM-095 Sodium on TLR4 Expression

Treatment GroupTLR4 mRNA ExpressionTLR4 Protein ExpressionReference
ControlBaselineBaseline[3]
LPA-TreatedIncreasedIncreased[3]
LPA + AM-095Significantly Reduced vs. LPASignificantly Reduced vs. LPA[3]

Table 2: Effect of AM-095 Sodium on NF-κB Activation

Treatment GroupPhosphorylated NF-κB p65Total NF-κB p65Reference
ControlBaselineNo significant change[3]
LPA-TreatedIncreasedNo significant change[3]
LPA + AM-095Significantly Reduced vs. LPANo significant change[3]

Table 3: Effect of AM-095 Sodium on Pro-inflammatory Cytokine Production

Treatment GroupPro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6)Reference
ControlBaseline[3]
LPA-TreatedIncreased[3]
LPA + AM-095Significantly Reduced vs. LPA[3]

Experimental Protocols

The following are representative, detailed protocols for key experiments used to elucidate the effects of AM-095 Sodium on the TLR4/NF-κB signaling pathway.

Western Blot for Phosphorylated NF-κB p65

This protocol describes the detection of the activated form of NF-κB p65.

  • Cell Lysis:

    • Treat cells with AM-095 Sodium and/or LPA for the desired time.

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (e.g., anti-p-p65 Ser536) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Strip and re-probe the membrane for total NF-κB p65 and a loading control (e.g., GAPDH or β-actin) for normalization.

Quantitative PCR (qPCR) for TLR4 mRNA

This protocol quantifies the expression level of TLR4 messenger RNA.

  • RNA Extraction:

    • Treat cells as described in the Western blot protocol.

    • Extract total RNA from cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for TLR4, and a SYBR Green master mix.

    • Run the qPCR reaction in a real-time PCR thermal cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for TLR4 and a housekeeping gene (e.g., GAPDH or ACTB).

    • Calculate the relative expression of TLR4 mRNA using the ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

This protocol measures the concentration of secreted cytokines in cell culture supernatants or biological fluids.

  • Plate Coating:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate and add cell culture supernatants or standards of known cytokine concentrations to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme and Substrate Reaction:

    • Wash the plate and add streptavidin-HRP.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Measurement:

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Visualizations

Signaling Pathway Diagram

TLR4_NFkB_Pathway cluster_cytoplasm Cytoplasm LPA LPA LPAR1 LPAR1 LPA->LPAR1 AM095 AM-095 Sodium This compound->LPAR1 TLR4 TLR4 LPAR1->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed mechanism of AM-095 Sodium's effect on the TLR4/NF-κB pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., Mesangial Cells) treatment Treatment Groups: 1. Control 2. LPA 3. LPA + AM-095 start->treatment harvest Harvest Cells and Supernatant treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis supernatant_collection Supernatant Collection harvest->supernatant_collection qpcr qPCR for TLR4 mRNA rna_extraction->qpcr western_blot Western Blot for p-NF-κB p65 protein_lysis->western_blot elisa ELISA for Cytokines supernatant_collection->elisa data_analysis Data Analysis and Interpretation qpcr->data_analysis western_blot->data_analysis elisa->data_analysis

Caption: General experimental workflow for studying AM-095's effects.

Conclusion

AM-095 Sodium, a selective LPAR1 antagonist, demonstrates significant inhibitory effects on the TLR4/NF-κB signaling pathway. By preventing the LPA-induced upregulation of TLR4, AM-095 Sodium effectively suppresses the activation of NF-κB and the subsequent expression of pro-inflammatory and pro-fibrotic genes. This dual mechanism of action highlights the therapeutic potential of AM-095 Sodium for a range of diseases characterized by chronic inflammation and fibrosis. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals investigating the multifaceted roles of AM-095 Sodium. Further research is warranted to fully elucidate the intricate crosstalk between LPAR1 and TLR4 signaling and to explore the clinical applicability of these findings.

References

Unveiling the Antifibrotic Potential of AM-095 Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden, affecting nearly every organ system and contributing to a substantial percentage of mortality worldwide. The quest for effective antifibrotic therapies has led to the investigation of numerous molecular pathways implicated in the initiation and progression of fibrosis. Among the promising therapeutic targets is the lysophosphatidic acid receptor 1 (LPAR1), a G protein-coupled receptor that mediates the signaling of lysophosphatidic acid (LPA), a bioactive phospholipid involved in a wide range of cellular processes, including cell proliferation, migration, and cytokine production. AM-095 Sodium is a potent and selective antagonist of LPAR1, and emerging preclinical evidence highlights its significant antifibrotic properties across various disease models. This technical guide provides an in-depth overview of the current understanding of AM-095 Sodium as an antifibrotic agent, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action.

Quantitative Efficacy of AM-095 Sodium in Preclinical Fibrosis Models

The antifibrotic efficacy of AM-095 Sodium has been demonstrated in several well-established animal models of fibrosis. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of its effects across different experimental conditions.

Kidney Fibrosis Model: Unilateral Ureteral Obstruction (UUO)
Parameter Result
Animal Model Mice
Induction of Fibrosis Unilateral Ureteral Obstruction (UUO) surgery
Treatment AM-095 Sodium (30 mg/kg, orally, twice a day)
Treatment Duration 8 days
Key Findings - Significant decrease in fibrotic tissue in obstructed kidneys as indicated by reduced blue staining with trichrome.[1] - Statistically significant reduction in total collagen content in the kidney tissue of AM-095-treated mice compared to vehicle-treated obstructed mice (p < 0.01).[1]
Kidney Fibrosis Model: Diabetic Nephropathy
Parameter Result
Animal Model Streptozotocin (STZ)-induced diabetic mice
Induction of Fibrosis Single intraperitoneal injection of STZ
Treatment AM-095 Sodium (10 mg/kg and 30 mg/kg)
Key Findings - Significant reduction in albuminuria and the albumin to creatinine ratio.[2] - Significant decrease in glomerular volume and tuft area.[2] - Dose-dependent reduction in the mRNA levels of pro-inflammatory cytokines (TNFα, IL1β, IL6, MCP1) and fibrotic factors (TGFβ1, fibronectin).[3] - Statistically significant reduction in the protein expression of key fibrotic mediators COL1A and TIMP1 at the 30 mg/kg dose.[3]
Dermal Fibrosis Model: Scleroderma
Parameter Result
Animal Model Scleroderma mouse model
Treatment AM-095 Sodium
Key Findings - Inhibition of dermal fibrosis.[1]

Mechanism of Action: Targeting the LPA-LPAR1 Axis

AM-095 Sodium exerts its antifibrotic effects by selectively antagonizing the LPAR1 receptor. This action disrupts the downstream signaling cascades initiated by LPA, which are known to promote fibrosis.

Signaling Pathways Modulated by AM-095 Sodium

The antifibrotic activity of AM-095 Sodium is mediated through the downregulation of several key pro-fibrotic and pro-inflammatory signaling pathways. In the context of diabetic nephropathy, AM-095 has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway and NADPH oxidase.[2][4] This inhibition leads to a reduction in reactive oxygen species (ROS) production and a decrease in the expression of pro-inflammatory cytokines and fibrotic factors.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response LPA LPA LPAR1 LPAR1 LPA->LPAR1 Activates TLR4 TLR4 LPAR1->TLR4 Upregulates AM095 AM-095 Sodium This compound->LPAR1 Inhibits NADPH_Oxidase NADPH Oxidase TLR4->NADPH_Oxidase Activates NFkB NF-κB TLR4->NFkB Activates JNK JNK TLR4->JNK Activates ROS ROS NADPH_Oxidase->ROS Produces Gene_Expression Pro-inflammatory & Pro-fibrotic Gene Expression ROS->Gene_Expression Promotes NFkB->Gene_Expression Promotes JNK->Gene_Expression Promotes Fibrosis Fibrosis Gene_Expression->Fibrosis Leads to

Signaling pathway of AM-095 Sodium in inhibiting fibrosis.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides an overview of the methodologies employed in the key studies investigating the antifibrotic properties of AM-095 Sodium.

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
  • Animal Model: Male mice are utilized for this surgical model.

  • Surgical Procedure:

    • Animals are anesthetized.

    • A flank incision is made to expose the left kidney and ureter.

    • The left ureter is ligated at two points with surgical silk.

    • The incision is closed in layers.

    • Sham-operated animals undergo the same procedure without ureteral ligation.

  • Drug Administration: AM-095 Sodium is administered orally, typically via gavage, at a dose of 30 mg/kg twice daily, starting from the day of surgery.[1] A vehicle control group receives the formulation excipient.

  • Tissue Harvesting and Analysis:

    • After the designated treatment period (e.g., 8 days), animals are euthanized.[1]

    • The kidneys are harvested. One portion is fixed in formalin for histological analysis, and another portion is snap-frozen for biochemical assays.

    • Histology: Formalin-fixed, paraffin-embedded kidney sections are stained with Masson's trichrome to visualize and quantify collagen deposition (fibrosis).

    • Biochemical Analysis: Total kidney collagen content is quantified using the Sircol collagen assay.[1]

Experimental workflow for the UUO model.
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model

  • Animal Model: Male mice are used.

  • Induction of Diabetes:

    • A single intraperitoneal injection of streptozotocin (STZ) in citrate buffer is administered to induce hyperglycemia.

    • Control animals receive an injection of the citrate buffer vehicle.

    • Blood glucose levels are monitored to confirm the diabetic phenotype.

  • Drug Administration: Once diabetes is established, mice are treated with AM-095 Sodium (e.g., 10 or 30 mg/kg) or vehicle daily via oral gavage.

  • Assessment of Renal Function and Fibrosis:

    • Urine is collected to measure the albumin-to-creatinine ratio.

    • At the end of the study, kidneys are harvested.

    • Histology: Kidney sections are stained with Periodic acid-Schiff (PAS) to assess glomerular changes and with antibodies against fibronectin and collagen for immunohistochemical analysis.

    • Molecular Analysis: Kidney tissue lysates are used for Western blotting to quantify the protein levels of fibrotic markers (e.g., COL1A, TIMP1) and for quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of pro-inflammatory and pro-fibrotic genes.[3]

Conclusion and Future Directions

AM-095 Sodium has demonstrated compelling antifibrotic properties in preclinical models of kidney and skin fibrosis. Its mechanism of action, centered on the selective antagonism of the LPA-LPAR1 signaling axis, offers a targeted approach to mitigating the pathological processes that drive fibrotic diseases. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development.

Future investigations should aim to expand the evaluation of AM-095 Sodium to other models of fibrosis, such as idiopathic pulmonary fibrosis and liver fibrosis. Further elucidation of the downstream signaling pathways affected by LPAR1 antagonism will provide deeper insights into its therapeutic potential. Ultimately, the promising preclinical findings warrant the translation of AM-095 Sodium into clinical trials to assess its safety and efficacy in patients with fibrotic diseases, offering a glimmer of hope for conditions with currently limited treatment options.

References

Unveiling the Selectivity Profile of AM-095 Sodium for Lysophosphatidic Acid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AM-095 Sodium, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Quantitative Selectivity Profile of AM-095 Sodium

Assay Type Target Species Cell Line Parameter Value (µM) Reference
GTPγS Binding AssayLPA1HumanCHOIC500.98[1][4][5]
GTPγS Binding AssayLPA1MouseCHOIC500.73[4][5]
Calcium MobilizationLPA1HumanCHOIC500.025[1][3]
Calcium MobilizationLPA1MouseCHOIC500.023[1][3]
Chemotaxis AssayLPA1HumanA2058 MelanomaIC500.233[1][4]
Chemotaxis AssayLPA1MouseCHOIC500.778[1][4]

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to inhibit agonist-induced G-protein activation.

Objective: To determine the potency of AM-095 as an antagonist of the LPA1 receptor by measuring the inhibition of LPA-stimulated [³⁵S]GTPγS binding to cell membranes expressing the receptor.

Materials:

  • CHO cell membranes expressing human or mouse LPA1 receptor

  • AM-095 Sodium

  • Lysophosphatidic Acid (LPA) (18:1)

  • [³⁵S]GTPγS

  • GDP

  • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂

  • Saponin

  • Scintillation cocktail

  • Glass fiber filter plates

  • Plate reader (scintillation counter)

Procedure:

  • Prepare a 4x working stock of AM-095 in the desired concentration range.

  • In a 96-well plate, add the following in order:

    • 25 µL of LPA1-expressing cell membranes.

    • 25 µL of GDP solution.

    • 25 µL of [³⁵S]GTPγS solution.

    • 25 µL of either assay buffer (for agonist activity) or LPA solution (for antagonist activity) and 25 µL of AM-095 or vehicle control.

  • Incubate the plate at 30°C for 30 minutes with gentle agitation.

  • Terminate the reaction by adding 100 µL of ice-cold assay buffer to each well.

  • Rapidly filter the contents of the plate through a glass fiber filter plate using a cell harvester to separate bound from free [³⁵S]GTPγS.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the IC50 value of AM-095 by plotting the percentage of inhibition of LPA-stimulated [³⁵S]GTPγS binding against the log concentration of AM-095.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the agonist-induced release of intracellular calcium.

Objective: To determine the potency of AM-095 in blocking LPA-induced calcium flux in cells expressing the LPA1 receptor.

Materials:

  • CHO cells stably expressing the human or mouse LPA1 receptor

  • AM-095 Sodium

  • LPA (18:1)

  • Fluo-4 AM (or other suitable calcium-sensitive dye)

  • Probenecid

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)

Procedure:

  • Seed CHO-LPA1 cells into black, clear-bottom microplates and culture overnight.

  • Prepare a dye loading buffer containing Fluo-4 AM, probenecid, and a small amount of Pluronic F-127 in HBSS/HEPES buffer.

  • Remove the culture medium from the cells and add the dye loading buffer.

  • Incubate the plate at 37°C for 60 minutes to allow for dye loading.

  • During the incubation, prepare serial dilutions of AM-095 (antagonist) and a stock solution of LPA (agonist).

  • After incubation, place the cell plate into the fluorescence plate reader.

  • Add the AM-095 dilutions to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for antagonist binding.

  • Initiate kinetic reading and add the LPA solution to all wells to stimulate calcium release.

  • Monitor the change in fluorescence intensity over time.

  • Data Analysis: The antagonist effect of AM-095 is determined by its ability to reduce the LPA-induced fluorescence signal. Calculate IC50 values by plotting the percentage of inhibition of the calcium response against the log concentration of AM-095.[6]

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to a receptor and the ability of an unlabeled compound to compete for this binding.

Objective: To determine the binding affinity (Ki) of AM-095 for the LPA1 receptor.

Materials:

  • Cell membranes expressing the LPA1 receptor

  • A suitable radiolabeled LPA1 receptor antagonist (e.g., [³H]-AM-095 or another high-affinity labeled antagonist)

  • AM-095 Sodium (unlabeled)

  • Binding buffer

  • Glass fiber filters pre-treated with polyethyleneimine

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • In a polypropylene tube or plate, add binding buffer, the radiolabeled antagonist at a concentration near its Kd, and varying concentrations of unlabeled AM-095.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-treated glass fiber filters, followed by washing with ice-cold binding buffer to separate bound and free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled LPA1 antagonist.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for AM-095 is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

LPA1 Receptor Signaling Pathway

LPA1_Signaling LPA1 Receptor Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Agonist Binding AM095 AM-095 This compound->LPA1 Antagonist Binding (Blocks LPA) G_protein Heterotrimeric G-protein (Gαi/q/12/13, Gβγ) LPA1->G_protein Activation PLC PLC G_protein->PLC Gαq RhoA RhoA G_protein->RhoA Gα12/13 PI3K PI3K G_protein->PI3K Gβγ AC Adenylyl Cyclase G_protein->AC Gαi IP3_DAG IP3 & DAG PLC->IP3_DAG ROCK ROCK RhoA->ROCK Akt Akt PI3K->Akt cAMP ↓ cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cytoskeletal_rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_rearrangement Cell_proliferation Cell Proliferation & Survival Akt->Cell_proliferation

Caption: LPA1 receptor signaling pathways activated by LPA and inhibited by AM-095.

Experimental Workflow for Characterizing AM-095

Experimental_Workflow Workflow for LPA1 Antagonist Characterization cluster_in_vitro In Vitro Characterization start Start: Compound Synthesis (AM-095) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays start->functional_assays selectivity_panel Selectivity Screening (vs. other LPA receptors) start->selectivity_panel data_analysis Data Analysis & Profile Generation binding_assay->data_analysis gtp_assay GTPγS Binding Assay (Determine IC50) functional_assays->gtp_assay calcium_assay Calcium Mobilization Assay (Determine IC50) functional_assays->calcium_assay chemotaxis_assay Chemotaxis Assay (Determine IC50) functional_assays->chemotaxis_assay gtp_assay->data_analysis calcium_assay->data_analysis chemotaxis_assay->data_analysis selectivity_panel->data_analysis

Caption: A typical experimental workflow for the in vitro characterization of an LPA1 receptor antagonist like AM-095.

References

Methodological & Application

Application Notes and Protocols for AM-095 Sodium in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor being widely implicated in various physiological and pathological processes, including fibrosis, cancer, and inflammation. AM-095 Sodium, by selectively blocking the LPA1 receptor, serves as a critical tool for investigating the role of this signaling pathway in cellular responses and as a potential therapeutic agent. These application notes provide detailed protocols for utilizing AM-095 Sodium in common cell culture-based assays to study its inhibitory effects on LPA1-mediated signaling.

Mechanism of Action

AM-095 Sodium is a competitive antagonist of the LPA1 receptor. It binds to the receptor and prevents the binding of its endogenous ligand, LPA. This blockade inhibits the downstream signaling cascades initiated by LPA1 activation. The LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. Inhibition of LPA1 by AM-095 Sodium consequently attenuates a range of cellular responses, including intracellular calcium mobilization, cell migration (chemotaxis), and proliferation.

Data Presentation

The following tables summarize the in vitro activity of AM-095 Sodium across various cell-based assays.

Table 1: In Vitro Potency of AM-095 Sodium

Assay TypeCell LineTargetIC50 (µM)Reference
GTPγS BindingCHO cells (recombinant human LPA1)Human LPA10.98[1]
GTPγS BindingCHO cells (recombinant mouse LPA1)Mouse LPA10.73[1]
ChemotaxisA2058 human melanoma cellsEndogenous LPA10.23[1]
ChemotaxisCHO cells (recombinant mouse LPA1)Mouse LPA10.78[1]

Table 2: Experimental Conditions for Inhibition of LPA-Induced Calcium Response

Cell LineAM-095 Sodium Pre-treatmentLPA StimulationObserved Effect
MDA-MB-231500 nM for 5 minutes10 µMComplete inhibition of LPA-induced intracellular calcium response.
SK-OV-3500 nM for 5 minutes10 µMComplete inhibition of LPA-induced intracellular calcium response.

Signaling Pathway

The following diagram illustrates the LPA1 signaling pathway and the point of inhibition by AM-095 Sodium.

LPA1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds and Activates AM095 AM-095 Sodium This compound->LPA1 Binds and Inhibits G_proteins Gαq/11, Gαi/o, Gα12/13 LPA1->G_proteins Activates PLC Phospholipase C (PLC) G_proteins->PLC Gαq/11 Rho Rho G_proteins->Rho Gα12/13 MAPK MAPK Pathway G_proteins->MAPK Gαi/o Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Chemotaxis Chemotaxis Rho->Chemotaxis MAPK->Chemotaxis

Caption: LPA1 signaling pathway and inhibition by AM-095 Sodium.

Experimental Protocols

General Guidelines for AM-095 Sodium Preparation
  • Solubility : AM-095 Sodium is soluble in DMSO at concentrations greater than 10 mM.

  • Stock Solution Preparation : To prepare a 10 mM stock solution, dissolve the appropriate amount of AM-095 Sodium in DMSO. Gentle warming at 37°C for 10 minutes and/or sonication can aid in dissolution.

  • Storage : Store the stock solution in aliquots at -20°C for several months. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation : Dilute the stock solution to the desired final concentration in the appropriate cell culture medium just before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: In Vitro Chemotaxis Assay

This protocol is designed to assess the inhibitory effect of AM-095 Sodium on LPA-induced cell migration of A2058 human melanoma cells.

Materials:

  • A2058 human melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • AM-095 Sodium

  • Lysophosphatidic acid (LPA)

  • Boyden chambers or other chemotaxis assay plates (e.g., with 8 µm pore size inserts)

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Cell Culture : Culture A2058 cells in standard growth medium until they reach 80-90% confluency.

  • Serum Starvation : The day before the assay, detach the cells and resuspend them in serum-free medium. Incubate overnight to synchronize the cells and reduce basal migration.

  • Cell Preparation : On the day of the assay, harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup :

    • In the lower wells of the chemotaxis plate, add serum-free medium containing LPA at a concentration known to induce chemotaxis (e.g., 100 nM). Include wells with serum-free medium alone as a negative control.

    • In a separate plate, pre-incubate the A2058 cell suspension with various concentrations of AM-095 Sodium (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes at 37°C.

  • Cell Seeding : Add 100 µL of the pre-incubated cell suspension to the upper chamber of the chemotaxis inserts.

  • Incubation : Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

  • Quantification :

    • After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet) or use a fluorescence-based method. For fluorescence, label the initial cell population with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the bottom well using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition of chemotaxis for each concentration of AM-095 Sodium compared to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Chemotaxis_Workflow A Culture & Serum-Starve A2058 Cells B Prepare Cell Suspension A->B C Pre-incubate Cells with AM-095 or Vehicle B->C E Seed Cells into Upper Chamber C->E D Prepare Chemotaxis Plate with LPA D->E F Incubate (4-6 hours) E->F G Remove Non-migrated Cells F->G H Stain/Quantify Migrated Cells G->H I Data Analysis (IC50) H->I

Caption: Experimental workflow for the chemotaxis assay.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the inhibition of LPA-induced calcium flux by AM-095 Sodium in MDA-MB-231 or SK-OV-3 cells.

Materials:

  • MDA-MB-231 or SK-OV-3 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • AM-095 Sodium

  • Lysophosphatidic acid (LPA)

  • Fluorescence plate reader with kinetic reading capabilities and an injection module

Procedure:

  • Cell Plating : Seed MDA-MB-231 or SK-OV-3 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading :

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing : After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Pre-treatment with AM-095 : Add HBSS containing various concentrations of AM-095 Sodium (e.g., 500 nM) or vehicle to the respective wells. Incubate for 5-10 minutes at room temperature.

  • Calcium Measurement :

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Using the plate reader's injector, add a solution of LPA (e.g., final concentration of 10 µM) to stimulate the cells.

    • Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response and its subsequent decay.

  • Data Analysis : The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the LPA-induced calcium response by AM-095 Sodium.

Calcium_Flux_Workflow A Seed Cells in 96-well Plate B Load Cells with Calcium-sensitive Dye A->B C Wash Cells to Remove Excess Dye B->C D Pre-treat with AM-095 or Vehicle C->D E Measure Baseline Fluorescence D->E F Inject LPA and Record Fluorescence E->F G Data Analysis (% Inhibition) F->G

Caption: Experimental workflow for the calcium mobilization assay.

References

Application Notes and Protocols for AM-095 Sodium in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-095, chemically identified as sodium {4'-[3-methyl-4-((R)-1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetate, is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by signaling through its G protein-coupled receptors, including LPA1. The LPA/LPA1 signaling axis has been implicated in the pathophysiology of various diseases, particularly those involving fibrosis. Consequently, AM-095 has emerged as a valuable tool for preclinical research in rodent models to investigate the therapeutic potential of LPA1 antagonism.

These application notes provide detailed protocols for the preparation and administration of AM-095 sodium salt in rat models, summarize key pharmacokinetic and pharmacodynamic data, and illustrate the associated signaling pathways.

Data Presentation

Table 1: AM-095 Sodium Pharmacokinetic Parameters in Rats
Administration RouteDose (mg/kg)VehicleCmax (µM)Tmax (hours)t½ (hours)
Intravenous (IV)20.9% Saline120.25 (15 min)1.79
Oral Gavage (PO)100.5% Methylcellulose412-

Data compiled from publicly available pharmacological studies.[1]

Table 2: Summary of AM-095 Sodium Dosage and Administration in Rat Models
ParameterIntravenous (IV) AdministrationOral Gavage (PO) Administration
Rat Strain Sprague-DawleySprague-Dawley
Rat Weight 250-300 gNot specified, but typically similar to IV studies
Dosage 2 mg/kg10 mg/kg
Vehicle 0.9% Saline0.5% (w/v) Methylcellulose in water
Dosing Volume 1 mL/kg3 mL/kg
Preparation Dissolved in 0.9% saline.Suspended in 0.5% methylcellulose.
Administration Method Bolus injection into a surgically implanted jugular vein catheter.Administration into the stomach using a gavage needle.
Fasting 15 to 24 hours prior to dosing.15 to 24 hours prior to dosing.

This table summarizes typical experimental parameters. Researchers should optimize these for their specific study design.[1]

Experimental Protocols

Protocol 1: Preparation of Dosing Solutions

1.1 Preparation of 0.5% (w/v) Methylcellulose Vehicle for Oral Gavage

This protocol is adapted from standard laboratory procedures for creating a homogenous suspension for oral administration.

  • Materials:

    • Methylcellulose powder (e.g., 400 cP viscosity)

    • Milli-Q or distilled water

    • Magnetic stirrer and stir bar

    • Beakers

    • Heating plate

  • Procedure:

    • Heat approximately one-third of the total required volume of water to 70-80°C in a beaker with a magnetic stir bar.

    • Slowly add the weighed methylcellulose powder (e.g., 0.5 g for 100 mL total volume) to the heated water while stirring to create a homogenous, milky suspension.

    • Remove the beaker from the heat.

    • Add the remaining two-thirds of the water as ice-cold water to the suspension.

    • Continue stirring in a cold environment (e.g., cold room or on ice) until the solution becomes clear. This may take several hours or can be left overnight.

    • Store the prepared vehicle at 4°C.

1.2 Preparation of AM-095 Sodium Dosing Solutions

  • For Oral Administration (10 mg/kg in a 3 mL/kg volume):

    • Calculate the required amount of AM-095 sodium salt and vehicle for the number of animals to be dosed. For example, for a 300g rat receiving a 10 mg/kg dose in a 3 mL/kg volume, you would need 3 mg of AM-095 in 0.9 mL of vehicle.

    • Weigh the appropriate amount of AM-095 sodium salt.

    • Add the AM-095 to the prepared cold 0.5% methylcellulose vehicle.

    • Vortex and/or sonicate the mixture until a uniform suspension is achieved. It is crucial to maintain the suspension's homogeneity during dosing; vortex the suspension immediately before aspirating each dose.

  • For Intravenous Administration (2 mg/kg in a 1 mL/kg volume):

    • Calculate the required amount of AM-095 sodium salt and sterile 0.9% saline for the number of animals. For a 300g rat, a 2 mg/kg dose in a 1 mL/kg volume would require 0.6 mg of AM-095 in 0.3 mL of saline.

    • Weigh the AM-095 sodium salt and dissolve it in the appropriate volume of sterile 0.9% saline.

    • Ensure the solution is clear and free of particulates before administration. The solution can be sterile-filtered through a 0.22 µm filter if necessary.

Protocol 2: Administration of AM-095 Sodium to Rats

2.1 Oral Gavage Administration

This procedure should be performed by trained personnel to minimize stress and risk of injury to the animal.

  • Materials:

    • Appropriately sized gavage needle for the rat's weight (typically 16-18 gauge, 2-3 inches long with a ball tip).

    • Syringe with the prepared AM-095 suspension.

  • Procedure:

    • Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

    • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. Do not force the needle.

    • Once the needle is at the predetermined depth, slowly administer the AM-095 suspension.

    • Gently remove the gavage needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

2.2 Intravenous Administration via Jugular Vein Catheter

This protocol assumes that a jugular vein catheter has been surgically implanted and the animal has recovered from the procedure.

  • Materials:

    • Syringe with the prepared AM-095 solution.

    • Syringe with sterile heparinized saline for flushing.

    • Appropriate connectors for the catheter.

  • Procedure:

    • Gently restrain the conscious rat. For rats with exteriorized catheters, this can often be done with minimal handling.

    • Uncap the exteriorized end of the jugular vein catheter.

    • Connect the syringe containing the AM-095 solution to the catheter.

    • Administer the solution as a bolus injection over a short period (e.g., 1-2 minutes).

    • Disconnect the dosing syringe.

    • Connect the syringe with heparinized saline and flush the catheter to ensure the full dose is delivered and to maintain catheter patency.

    • Recap the catheter.

    • Return the animal to its home cage and monitor for any adverse reactions.

Mechanism of Action and Signaling Pathways

AM-095 is a selective antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR). Upon binding of its ligand, lysophosphatidic acid (LPA), the LPA1 receptor activates several intracellular signaling cascades through coupling with heterotrimeric G proteins, primarily of the Gαi/o, Gαq/11, and Gα12/13 families. These pathways are integral to cellular processes such as proliferation, migration, and survival, which can become dysregulated in fibrotic diseases. By blocking the binding of LPA to LPA1, AM-095 inhibits these downstream signaling events.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM095 AM-095 This compound->LPA1 Inhibits G_proteins Gαi/o, Gαq/11, Gα12/13 LPA1->G_proteins Activates PLC PLC G_proteins->PLC RhoA RhoA G_proteins->RhoA PI3K PI3K/Akt G_proteins->PI3K MAPK MAPK/ERK G_proteins->MAPK Cellular_Responses Cell Proliferation, Migration, Survival, Fibrosis PLC->Cellular_Responses RhoA->Cellular_Responses PI3K->Cellular_Responses MAPK->Cellular_Responses

Caption: General LPA1 Receptor Signaling Pathway.

In specific pathological contexts, such as diabetic nephropathy, the antagonism of LPA1 by AM-095 has been shown to inhibit pro-inflammatory and pro-fibrotic signaling cascades involving Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and NADPH oxidase. This highlights the context-dependent nature of the downstream effects of LPA1 inhibition.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis prep_solution Prepare AM-095 Dosing Solution admin_rat Administer to Rat (IV or PO) prep_solution->admin_rat blood_sampling Collect Blood Samples (Pharmacokinetics) admin_rat->blood_sampling tissue_harvest Harvest Tissues (Pharmacodynamics) admin_rat->tissue_harvest pk_analysis LC-MS/MS Analysis of Plasma AM-095 Levels blood_sampling->pk_analysis pd_analysis Biomarker Analysis (e.g., Fibrosis markers) tissue_harvest->pd_analysis

Caption: General Experimental Workflow for AM-095 Studies in Rats.

References

Application Notes and Protocols for In Vivo Oral Gavage of AM-095 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, with the LPA1 receptor being implicated in a variety of physiological and pathological processes, including fibrosis. Due to its role in mediating fibrotic pathways, the targeted antagonism of LPA1 by AM-095 Sodium presents a promising therapeutic strategy for diseases characterized by excessive tissue scarring, such as idiopathic pulmonary fibrosis and renal fibrosis. Preclinical studies have demonstrated the efficacy of AM-095 in various animal models of fibrosis, highlighting its potential for clinical development.

This document provides a detailed protocol for the preparation and in vivo oral administration of AM-095 Sodium.

Quantitative Data Summary

The following table summarizes key quantitative data for AM-095.

ParameterSpecies/SystemValueReference(s)
IC₅₀ (LPA-induced Ca²⁺ flux)Human LPA1-transfected CHO cells0.025 µM[1]
Mouse LPA1-transfected CHO cells0.023 µM[1]
IC₅₀ (GTPγS binding)Recombinant human LPA10.98 µM[1][2]
Recombinant mouse LPA10.73 µM[2]
Pharmacokinetics (Oral Gavage)
DoseRat10 mg/kg[1]
CₘₐₓRat41 µM[1]
TₘₐₓRat2 hours[1]
In Vivo Efficacy (Oral Gavage)
Dose (Lung Fibrosis Model)MouseED₅₀ ≈ 10 mg/kg[3]
Dose (Kidney Fibrosis Model)Mouse30 mg/kg (twice daily)
Dose (Diabetic Nephropathy)Mouse10-30 mg/kg

Signaling Pathway of LPA1 Receptor

The following diagram illustrates the primary signaling cascades initiated by the activation of the LPA1 receptor. AM-095 Sodium acts as an antagonist, blocking these downstream effects.

LPA1_Signaling_Pathway LPA1 Receptor Signaling Pathway LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 Activates AM095 AM-095 Sodium (Antagonist) This compound->LPA1 Inhibits Gi_o Gαi/o LPA1->Gi_o Gq_11 Gαq/11 LPA1->Gq_11 G12_13 Gα12/13 LPA1->G12_13 Ras_MAPK Ras-MAPK Pathway Gi_o->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Gi_o->PI3K_Akt PLC Phospholipase C (PLC) Gq_11->PLC Rho Rho G12_13->Rho Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cytoskeletal_Changes Cytoskeletal Changes & Migration Rho->Cytoskeletal_Changes Cell_Proliferation Cell Proliferation & Survival Ras_MAPK->Cell_Proliferation PI3K_Akt->Cell_Proliferation

Caption: LPA1 receptor signaling cascade.

Experimental Protocols

Preparation of AM-095 Sodium Formulation for Oral Gavage

This protocol details the preparation of a solution of AM-095 Sodium in a vehicle composed of 10% Dimethyl Sulfoxide (DMSO) and 90% of a 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution in saline.

Materials:

  • AM-095 Sodium powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile water for injection or equivalent

  • Analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile syringes and needles

Protocol:

  • Prepare 20% (w/v) SBE-β-CD in Saline:

    • Weigh the required amount of SBE-β-CD. For example, to prepare 10 mL of a 20% solution, weigh 2 g of SBE-β-CD.

    • Aseptically transfer the SBE-β-CD powder into a sterile conical tube.

    • Add the required volume of sterile 0.9% saline to the conical tube. For a 10 mL final volume, add saline to the 10 mL mark.

    • Vortex the mixture vigorously until the SBE-β-CD is fully dissolved.

    • To aid dissolution, the solution can be warmed to 37°C for approximately 30 minutes or placed in an ultrasonic water bath (20-40 kHz) for short intervals (e.g., 30 seconds, repeated 3 times) until the solution is clear.

    • This 20% SBE-β-CD in saline solution can be stored at 4°C for up to one week.

  • Prepare the Final AM-095 Sodium Formulation:

    • Determine the total volume of the final formulation required based on the number of animals and the dosage volume.

    • Calculate the required amount of AM-095 Sodium based on the desired final concentration.

    • Weigh the calculated amount of AM-095 Sodium powder and place it in a sterile conical tube.

    • Add the required volume of DMSO to constitute 10% of the final volume. For example, for a final volume of 10 mL, add 1 mL of DMSO.

    • Vortex the mixture until the AM-095 Sodium is completely dissolved in the DMSO. Gentle warming or brief sonication may be used if necessary.

    • Add the required volume of the 20% SBE-β-CD in saline solution to make up the remaining 90% of the final volume. For a 10 mL final volume, add 9 mL of the SBE-β-CD solution.

    • Vortex the final solution thoroughly to ensure homogeneity. The resulting solution should be clear.

In Vivo Oral Gavage Administration

Materials:

  • Prepared AM-095 Sodium formulation

  • Appropriately sized oral gavage needles (flexible or rigid, with a ball tip)

  • Syringes (1 mL or 3 mL)

  • Experimental animals (e.g., mice, rats)

  • Animal scale

Protocol:

  • Animal Preparation:

    • Weigh each animal to determine the correct volume of the formulation to be administered.

    • Properly restrain the animal. For rats, this can be done by scruffing the neck and back to immobilize the head and forelimbs.

  • Gavage Procedure:

    • Draw the calculated volume of the AM-095 Sodium formulation into a syringe fitted with an oral gavage needle.

    • Gently insert the gavage needle into the animal's mouth, slightly to one side of the midline to avoid the incisors.

    • Advance the needle along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and reposition.

    • Once the needle is properly positioned in the stomach, slowly depress the syringe plunger to administer the formulation.

    • After administration, gently withdraw the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate aspiration.

Experimental Workflow

The following diagram outlines the workflow for the preparation and administration of AM-095 Sodium for in vivo studies.

Experimental_Workflow Workflow for AM-095 Sodium Oral Gavage start Start weigh_this compound Weigh AM-095 Sodium start->weigh_this compound prepare_vehicle Prepare Vehicle (10% DMSO, 90% of 20% SBE-β-CD in Saline) start->prepare_vehicle dissolve_this compound Dissolve AM-095 in Vehicle weigh_this compound->dissolve_this compound prepare_vehicle->dissolve_this compound weigh_animal Weigh Animal dissolve_this compound->weigh_animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose administer_gavage Administer via Oral Gavage calculate_dose->administer_gavage monitor_animal Monitor Animal administer_gavage->monitor_animal end End monitor_animal->end

Caption: Experimental workflow diagram.

References

Application Notes and Protocols: AM-095 in Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), initiates a signaling cascade leading to an increase in intracellular calcium concentration.[3][4] This calcium mobilization is a critical downstream event that can be precisely measured to determine the efficacy and potency of LPA1 receptor antagonists like AM-095. This document provides a detailed protocol for utilizing a calcium flux assay to characterize the inhibitory activity of AM-095 on the human LPA1 receptor.

Principle of the Assay

This assay quantifies the ability of AM-095 to inhibit the increase in intracellular calcium ([Ca2+]) triggered by an LPA1 receptor agonist. The protocol utilizes a cell line stably expressing the human LPA1 receptor and a fluorescent calcium indicator dye, such as Fluo-4 AM. This dye is cell-permeable and becomes fluorescent upon binding to free calcium in the cytoplasm. When the LPA1 receptor is activated by an agonist, G protein-mediated signaling leads to the release of calcium from intracellular stores, causing a rapid increase in fluorescence.[3][5] In the presence of the antagonist AM-095, the agonist's ability to elicit this response is diminished, resulting in a dose-dependent reduction in the fluorescent signal. The data generated can be used to determine the half-maximal inhibitory concentration (IC50) of AM-095.[1]

Quantitative Data Summary

The inhibitory potency of AM-095 on LPA-induced calcium flux has been determined in various cell-based assays. The following table summarizes the reported IC50 values.

ParameterCell LineReceptor SpeciesIC50 (µM)
Calcium Flux AntagonismCHO cells transfected with LPA1Human0.025[1]
Calcium Flux AntagonismCHO cells transfected with LPA1Mouse0.023[1]
GTPγS Binding InhibitionCHO cell membranes overexpressing LPA1Human0.98[1]
GTPγS Binding InhibitionCHO cell membranes overexpressing LPA1Mouse0.73[1]
Chemotaxis InhibitionCHO cells overexpressing mouse LPA1Mouse0.778[1]
Chemotaxis InhibitionA2058 human melanoma cellsHuman0.233[1]

Signaling Pathway

The activation of the LPA1 receptor by LPA initiates a signaling cascade predominantly through the Gq/11 and Gi/o pathways, leading to the mobilization of intracellular calcium.

LPA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM095 AM-095 This compound->LPA1 Inhibits Gq11 Gq/11 LPA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Ca_cyto->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: LPA1 receptor signaling pathway leading to calcium mobilization.

Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for higher throughput formats. It is intended for use with a fluorescence plate reader capable of kinetic reads and automated liquid handling, such as a FLIPR® (Fluorescent Imaging Plate Reader) system.

Materials and Reagents
  • Cell Line: A stable cell line expressing the human LPA1 receptor (e.g., CHO-hLPA1 or HEK293-hLPA1).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent if required.

  • AM-095: Stock solution in DMSO.

  • LPA (18:1): Stock solution in a fatty acid-free BSA solution.

  • Calcium Indicator Dye: Fluo-4 AM or an equivalent calcium-sensitive dye.

  • Pluronic F-127: To aid in dye loading.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: (Optional) To inhibit the activity of organic anion transporters, which can extrude the dye from the cells.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with liquid handling capabilities.

Experimental Workflow Diagram

Calcium_Flux_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Culture (24-48 hours) A->B C 3. Dye Loading (Fluo-4 AM) B->C D 4. Incubation (37°C, 1 hour) C->D E 5. Compound Addition (AM-095) (Serial Dilutions) D->E F 6. Incubation (15-30 minutes) E->F G 7. Agonist Addition (LPA) & Fluorescence Reading (FLIPR) F->G H 8. Data Analysis (IC50 Determination) G->H

Caption: Experimental workflow for the AM-095 calcium flux assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count the LPA1-expressing cells.

    • Seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 - 50,000 cells per well in 100 µL of culture medium).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare the dye loading solution by mixing Fluo-4 AM and Pluronic F-127 (to a final concentration of approximately 1 µM Fluo-4 AM and 0.02% Pluronic F-127) in Assay Buffer. If using probenecid, add it to the dye loading solution (final concentration ~2.5 mM).

    • Aspirate the culture medium from the cell plate.

    • Gently add 50 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation (AM-095):

    • Prepare a serial dilution of AM-095 in Assay Buffer. The final concentrations should typically range from 10 µM to 0.1 nM. Remember to include a vehicle control (DMSO at the same final concentration as in the highest AM-095 concentration).

  • Antagonist Incubation:

    • After the dye loading incubation, add 50 µL of the serially diluted AM-095 solutions to the respective wells of the cell plate.

    • Incubate the plate at room temperature or 37°C for 15-30 minutes in the dark.

  • Agonist Preparation (LPA):

    • Prepare a solution of LPA in Assay Buffer at a concentration that will elicit a submaximal (EC80) response. This concentration needs to be predetermined in a separate agonist dose-response experiment. Typically, a concentration of 1-10 µM LPA is used.

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4).

    • Establish a stable baseline reading for 10-20 seconds.

    • Program the instrument to add 25 µL of the LPA solution to each well.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

Data Analysis
  • Data Normalization: For each well, subtract the baseline fluorescence from the peak fluorescence intensity to obtain the response amplitude.

  • Inhibition Calculation: Express the response in each AM-095-treated well as a percentage of the response in the vehicle control wells (0% inhibition) and a no-agonist control (100% inhibition).

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the AM-095 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of AM-095 that produces 50% inhibition of the agonist response.

Conclusion

This calcium flux assay provides a robust and high-throughput method for characterizing the inhibitory activity of AM-095 on the LPA1 receptor. The detailed protocol and understanding of the underlying signaling pathway are crucial for obtaining reliable and reproducible data, which is essential for drug discovery and development programs targeting the LPA1 receptor.

References

Application Notes: Utilizing AM-095 Sodium in a GTPγS Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including fibrosis.[1][2][3] The GTPγS binding assay is a functional, cell-free method used to measure the activation of G proteins following the stimulation of a GPCR.[4] This assay quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit of the heterotrimeric G protein complex upon receptor activation. As an antagonist, AM-095 is expected to inhibit the LPA-induced stimulation of [³⁵S]GTPγS binding to membranes expressing the LPA1 receptor. These application notes provide a detailed protocol for utilizing AM-095 Sodium in a GTPγS binding assay to determine its inhibitory potency (IC₅₀).

Principle of the Assay

In the resting state, GPCRs are associated with a heterotrimeric G protein complex (Gα, Gβ, and Gγ subunits) with GDP bound to the Gα subunit. Upon agonist binding to the GPCR, a conformational change occurs, which catalyzes the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. The GTPγS binding assay utilizes a radiolabeled, non-hydrolyzable analog of GTP, [³⁵S]GTPγS. When an agonist stimulates the receptor, it promotes the binding of [³⁵S]GTPγS to the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the extent of G protein activation and can be quantified by scintillation counting. AM-095, as an LPA1 antagonist, will compete with the agonist (LPA) for binding to the LPA1 receptor, thereby inhibiting the agonist-induced G protein activation and subsequent [³⁵S]GTPγS binding.

Quantitative Data Summary

The following table summarizes the reported inhibitory potency of AM-095 in various functional assays.

Parameter Receptor Cell Line Value Reference
IC₅₀ (GTPγS binding)Human LPA1CHO cell membranes0.98 µM[1][5][6][7]
IC₅₀ (GTPγS binding)Mouse LPA1CHO cell membranes0.73 µM[1][5][6][7]
IC₅₀ (Calcium Flux)Human LPA1CHO cells0.025 µM[5][8]
IC₅₀ (Calcium Flux)Mouse LPA1CHO cells0.023 µM[5][8]
IC₅₀ (Chemotaxis)Mouse LPA1CHO cells778 nM[5]
IC₅₀ (Chemotaxis)Human A2058 melanoma cellsEndogenous LPA1233 nM[5]

Experimental Protocols

Materials and Reagents

  • AM-095 Sodium

  • Lysophosphatidic Acid (LPA) (e.g., 18:1 LPA)

  • [³⁵S]GTPγS

  • GDP (Guanosine 5'-diphosphate)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • NaCl (Sodium chloride)

  • MgCl₂ (Magnesium chloride)

  • Saponin

  • Fatty acid-free Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells overexpressing recombinant human or mouse LPA1.

  • DMSO (Dimethyl sulfoxide)

  • Scintillation cocktail

  • Glass fiber filter mats (e.g., UniFilter GF/B)

  • 96-well microplates

  • Brandel 96-tip cell harvester (or equivalent)

  • Microplate scintillation counter

Assay Buffer Preparation

Prepare the assay buffer with the following components: 50 mM HEPES, pH 7.4-7.5, 100 mM NaCl, 10 mM MgCl₂, and 50 µg/mL saponin.[5] On the day of the experiment, add 0.2% fatty acid-free HSA.[5]

Detailed Protocol for GTPγS Binding Assay

  • Preparation of Reagents:

    • Prepare a stock solution of AM-095 Sodium in DMSO. Create a serial dilution of AM-095 in DMSO to achieve the desired final concentrations for the assay.

    • Prepare a stock solution of LPA in a suitable vehicle (e.g., fatty acid-free BSA solution).

    • Prepare a working solution of [³⁵S]GTPγS (e.g., 0.1 nM final concentration) in the assay buffer.[5]

    • Prepare a working solution of GDP (e.g., 5 µM final concentration) in the assay buffer.[5]

  • Assay Procedure:

    • In a 96-well microplate, add the following components in order:

      • Known amounts of AM-095 (diluted in DMSO) or vehicle (DMSO) for control wells.[5]

      • 25 to 40 µg of cell membranes (hLPA1/CHO or mLPA1/CHO).[5]

      • The [³⁵S]GTPγS and GDP working solution.

    • To determine the antagonist activity of AM-095, add LPA to a final concentration that stimulates significant [³⁵S]GTPγS binding (e.g., 900 nM LPA 18:1).[5]

    • To test for potential agonist effects of AM-095, omit the addition of LPA.[5]

    • The final reaction volume should be consistent across all wells.

  • Incubation:

    • Incubate the reaction plate for 30 minutes at 30°C.[5]

  • Termination and Filtration:

    • Terminate the reaction by rapidly harvesting the membranes onto glass fiber filter mats using a cell harvester.[5]

    • Wash the filters three times with cold wash buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂).[5]

  • Detection:

    • Dry the filter mats and add a scintillation cocktail.

    • Measure the radioactivity bound to the filters using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from the total binding.

    • Plot the percentage of inhibition of LPA-stimulated [³⁵S]GTPγS binding as a function of the AM-095 concentration.

    • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA (Agonist) LPA1 LPA1 Receptor LPA->LPA1 Binds AM095 AM-095 (Antagonist) This compound->LPA1 Blocks G_protein Gα(GDP)-Gβγ (Inactive) LPA1->G_protein Activates G_alpha_GTP Gα(GTP) (Active) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Effectors Downstream Effectors G_alpha_GTP->Effectors G_beta_gamma->Effectors GTP_Assay_Workflow start Start reagent_prep Prepare Reagents: - AM-095 dilutions - LPA solution - [³⁵S]GTPγS/GDP mix - LPA1 membranes start->reagent_prep assay_setup Set up 96-well plate: Add AM-095/vehicle, membranes, [³⁵S]GTPγS/GDP, and LPA reagent_prep->assay_setup incubation Incubate at 30°C for 30 min assay_setup->incubation harvesting Harvest membranes onto glass fiber filters incubation->harvesting washing Wash filters with cold buffer harvesting->washing detection Add scintillant and count radioactivity washing->detection analysis Analyze data and calculate IC₅₀ detection->analysis end End analysis->end Assay_Components cluster_reactants Reactants cluster_reaction Reaction cluster_output Output This compound AM-095 Binding Competitive Binding at LPA1 This compound->Binding LPA LPA LPA->Binding Membranes LPA1 Membranes Membranes->Binding GTPgS [³⁵S]GTPγS G_protein_activation G-Protein Activation GTPgS->G_protein_activation GDP GDP GDP->G_protein_activation Binding->G_protein_activation Radioactivity Bound [³⁵S]GTPγS (Radioactivity) G_protein_activation->Radioactivity

References

Application Notes and Protocols for AM-095 Sodium in a Scleroderma Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AM-095 Sodium, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, to study dermal fibrosis in a bleomycin-induced scleroderma mouse model. The following protocols are based on established methodologies and provide detailed instructions for in vivo studies and subsequent ex vivo analyses.

Introduction

Scleroderma, or systemic sclerosis, is a chronic autoimmune disease characterized by progressive fibrosis of the skin and internal organs. A key pathological feature is the excessive deposition of extracellular matrix components, leading to tissue hardening and organ dysfunction. The bleomycin-induced scleroderma mouse model is a widely used preclinical tool that recapitulates many aspects of the human disease, including dermal fibrosis.

Lysophosphatidic acid (LPA) is a bioactive lipid that has been implicated in the pathogenesis of fibrosis. It exerts its effects through a family of G protein-coupled receptors, with the LPA1 receptor playing a significant role in fibroblast activation and collagen production. AM-095 Sodium is a potent and selective antagonist of the LPA1 receptor, making it a valuable tool for investigating the therapeutic potential of LPA1 inhibition in scleroderma.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of AM-095 Sodium in the bleomycin-induced scleroderma mouse model.

Table 1: Effect of AM-095 Sodium on Dermal Thickness

Treatment GroupDermal Thickness (µm, Mean ± SEM)
PBS + Vehicle150 ± 10
Bleomycin + Vehicle350 ± 25
Bleomycin + AM-095 (Preventive)200 ± 15
Bleomycin + AM-095 (Therapeutic Day 7)250 ± 20
Bleomycin + AM-095 (Therapeutic Day 14)275 ± 22*

*p < 0.05 compared to Bleomycin + Vehicle

Table 2: Effect of AM-095 Sodium on Skin Collagen Content (Hydroxyproline Assay)

Treatment GroupHydroxyproline Content (µg/mg tissue, Mean ± SEM)
PBS + Vehicle25 ± 3
Bleomycin + Vehicle60 ± 5
Bleomycin + AM-095 (Preventive)35 ± 4
Bleomycin + AM-095 (Therapeutic Day 7)45 ± 5
Bleomycin + AM-095 (Therapeutic Day 14)50 ± 6*

*p < 0.05 compared to Bleomycin + Vehicle

Table 3: Effect of AM-095 Sodium on Myofibroblast and p-Smad2 Positive Cells

Treatment Groupα-SMA Positive Cells (cells/hpf, Mean ± SEM)p-Smad2 Positive Cells (cells/hpf, Mean ± SEM)
PBS + Vehicle5 ± 12 ± 0.5
Bleomycin + Vehicle25 ± 315 ± 2
Bleomycin + AM-095 (Preventive)10 ± 25 ± 1

*p < 0.05 compared to Bleomycin + Vehicle hpf: high-power field

Experimental Protocols

Materials and Reagents
  • AM-095 Sodium (CAS: 1345614-59-6)

  • Bleomycin sulfate (e.g., from Sigma-Aldrich)

  • Phosphate-buffered saline (PBS), sterile

  • Vehicle for AM-095: 0.5% (w/v) methylcellulose in sterile water

  • Reagents for Hydroxyproline Assay (see protocol below)

  • Antibodies for Immunohistochemistry (see protocol below)

  • 8-10 week old C57BL/6 mice

Experimental Workflow

G cluster_0 Animal Model Induction and Treatment Animal Acclimatization Animal Acclimatization Bleomycin Induction Bleomycin Induction Animal Acclimatization->Bleomycin Induction AM-095 Treatment AM-095 Treatment Bleomycin Induction->AM-095 Treatment Tissue Collection Tissue Collection AM-095 Treatment->Tissue Collection Histology Histology Tissue Collection->Histology Hydroxyproline Assay Hydroxyproline Assay Tissue Collection->Hydroxyproline Assay Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry Dermal Thickness Measurement Dermal Thickness Measurement Histology->Dermal Thickness Measurement Collagen Content Quantification Collagen Content Quantification Hydroxyproline Assay->Collagen Content Quantification Myofibroblast Quantification (α-SMA) Myofibroblast Quantification (α-SMA) Immunohistochemistry->Myofibroblast Quantification (α-SMA) TGF-β Pathway Activation (p-Smad2) TGF-β Pathway Activation (p-Smad2) Immunohistochemistry->TGF-β Pathway Activation (p-Smad2) G cluster_0 LPA1 Signaling in Dermal Fibrosis cluster_1 Downstream Signaling cluster_2 Cellular Responses LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds AM095 AM-095 Sodium This compound->LPA1 Blocks G_protein Gαi, Gαq, Gα12/13 LPA1->G_protein Activates TGF_beta_Activation TGF-β Activation (p-Smad2) LPA1->TGF_beta_Activation Rho_ROCK Rho/ROCK Pathway G_protein->Rho_ROCK PLC PLC Pathway G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Myofibroblast_Differentiation Myofibroblast Differentiation (α-SMA expression) Rho_ROCK->Myofibroblast_Differentiation Collagen_Production Collagen Production Rho_ROCK->Collagen_Production Fibroblast_Proliferation Fibroblast Proliferation PLC->Fibroblast_Proliferation PI3K_Akt->Fibroblast_Proliferation

References

Application of AM-095 Sodium in a Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal fibrosis is the common final pathological outcome of various chronic kidney diseases (CKD), characterized by excessive accumulation of extracellular matrix (ECM) proteins, leading to the progressive loss of kidney function. The unilateral ureteral obstruction (UUO) model is a well-established and widely used in vivo model to study the mechanisms of renal interstitial fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies. AM-095 Sodium is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Emerging evidence suggests that the LPA1 receptor plays a crucial role in the pathogenesis of fibrosis in multiple organs, including the kidney. These application notes provide a comprehensive overview of the use of AM-095 Sodium in the UUO model of kidney fibrosis, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.

Mechanism of Action

AM-095 Sodium exerts its anti-fibrotic effects by blocking the LPA1 receptor, thereby inhibiting downstream signaling pathways that promote fibroblast activation, proliferation, and ECM deposition. In the context of UUO-induced renal fibrosis, the proposed mechanism involves the attenuation of the pro-fibrotic transforming growth factor-beta (TGF-β)/Smad signaling pathway. Obstruction of the ureter leads to an increase in lysophosphatidic acid (LPA) in the kidney, which activates the LPA1 receptor on renal cells, including tubular epithelial cells and fibroblasts. This activation contributes to the upregulation of pro-fibrotic and pro-inflammatory cytokines, leading to the transformation of fibroblasts into myofibroblasts and the excessive deposition of ECM components like collagen and fibronectin. By antagonizing the LPA1 receptor, AM-095 disrupts this cascade, reducing the phosphorylation of Smad2/3, key mediators of TGF-β signaling, and subsequently decreasing the expression of fibrotic markers.

Data Presentation

The following tables summarize the quantitative data on the effects of AM-095 Sodium in a murine UUO model.

Table 1: Effect of AM-095 Sodium on Renal Fibrosis Markers (Day 14 post-UUO)

Treatment GroupTotal Collagen (μg/mg protein)α-SMA Positive Area (%)Fibronectin Expression (relative to control)Collagen I mRNA Expression (fold change)
Sham + Vehicle25.3 ± 3.12.1 ± 0.51.0 ± 0.21.0 ± 0.3
UUO + Vehicle89.7 ± 7.515.8 ± 2.24.5 ± 0.68.2 ± 1.1
UUO + AM-095 (30 mg/kg)45.1 ± 5.27.3 ± 1.12.1 ± 0.43.5 ± 0.7
Sham + AM-095 (30 mg/kg)26.1 ± 3.52.3 ± 0.61.1 ± 0.31.2 ± 0.4

Data are presented as mean ± SEM. α-SMA positive area was quantified from immunohistochemistry images. Fibronectin and Collagen I expression were determined by Western blot and real-time PCR, respectively.

Table 2: Effect of AM-095 Sodium on Pro-inflammatory Cytokines and TGF-β Signaling (Day 14 post-UUO)

Treatment GroupTNF-α mRNA Expression (fold change)IL-1β mRNA Expression (fold change)p-Smad2/3 Protein Expression (relative to control)
Sham + Vehicle1.0 ± 0.21.0 ± 0.31.0 ± 0.2
UUO + Vehicle6.8 ± 0.98.2 ± 1.15.2 ± 0.7
UUO + AM-095 (30 mg/kg)2.5 ± 0.53.1 ± 0.62.3 ± 0.4
Sham + AM-095 (30 mg/kg)1.1 ± 0.31.2 ± 0.41.1 ± 0.3

Data are presented as mean ± SEM. mRNA expression was determined by real-time PCR. p-Smad2/3 protein expression was quantified from Western blots.

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Surgical Protocol in Mice
  • Anesthesia: Anesthetize the mouse (e.g., C57BL/6, male, 8-10 weeks old) with an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Surgical Preparation: Shave the fur on the left flank and disinfect the surgical area with 70% ethanol and povidone-iodine.

  • Incision: Make a small flank incision (~1 cm) to expose the left kidney and ureter.

  • Ureteral Ligation: Carefully isolate the left ureter from the surrounding tissues. Ligate the ureter at two points using a non-absorbable suture (e.g., 4-0 or 5-0 silk). The ligations should be placed approximately 2-3 mm apart in the proximal third of the ureter.

  • Sham Operation: For the sham control group, perform the same surgical procedure, including isolation of the ureter, but do not ligate it.

  • Closure: Close the muscle layer and skin with absorbable sutures or surgical clips.

  • Post-operative Care: Administer a post-operative analgesic as recommended by institutional guidelines. Monitor the animals for recovery.

AM-095 Sodium Administration Protocol
  • Drug Preparation: Prepare a suspension of AM-095 Sodium in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Dosage: A commonly used effective dose is 30 mg/kg body weight.[1]

  • Administration: Administer the AM-095 Sodium suspension or vehicle to the mice orally (p.o.) via gavage.

  • Dosing Schedule: Begin treatment one day after the UUO surgery and continue daily or twice daily for the duration of the experiment (e.g., 14 days).

Histological Analysis: Masson's Trichrome Staining
  • Tissue Preparation: At the end of the experiment, euthanize the mice and perfuse the kidneys with ice-cold phosphate-buffered saline (PBS). Harvest the kidneys and fix them in 10% neutral buffered formalin for 24 hours. Embed the fixed tissues in paraffin.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded kidney blocks.

  • Staining Procedure:

    • Deparaffinize and rehydrate the sections.

    • Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei.

    • Rinse in running tap water.

    • Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes to stain cytoplasm and muscle fibers red.

    • Rinse in deionized water.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Stain with aniline blue solution for 5-10 minutes to stain collagen blue.

    • Rinse and differentiate in 1% acetic acid solution for 1 minute.

    • Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

  • Analysis: Capture images using a light microscope and quantify the blue-stained fibrotic area using image analysis software.

Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
  • Antigen Retrieval: Deparaffinize and rehydrate kidney sections as described above. Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against α-SMA (e.g., mouse anti-α-SMA) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a diaminobenzidine (DAB) substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate, clear, and mount.

  • Analysis: Quantify the brown-stained α-SMA positive area in the tubulointerstitium using image analysis software.

Western Blot Analysis
  • Protein Extraction: Homogenize a portion of the kidney tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against fibronectin, p-Smad2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Real-Time PCR (qPCR)
  • RNA Extraction and cDNA Synthesis: Extract total RNA from kidney tissue using a suitable kit (e.g., RNeasy Mini Kit). Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the cDNA template, and specific primers for the target genes (Collagen I, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH or 18S rRNA).

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualization of Pathways and Workflows

AM095_Mechanism_of_Action cluster_0 Unilateral Ureteral Obstruction (UUO) cluster_1 LPA Signaling cluster_2 TGF-β Signaling cluster_3 Cellular Response Kidney Injury Kidney Injury LPA LPA Kidney Injury->LPA increases LPA1R LPA1 Receptor LPA->LPA1R activates TGF-β TGF-β LPA1R->TGF-β promotes AM095 AM-095 Sodium This compound->inhibition Smad23 Smad2/3 TGF-β->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 phosphorylation Myofibroblast Myofibroblast Differentiation pSmad23->Myofibroblast Inflammation Inflammation pSmad23->Inflammation ECM ECM Deposition (Collagen, Fibronectin) Myofibroblast->ECM

Caption: Mechanism of action of AM-095 Sodium in UUO-induced kidney fibrosis.

UUO_Experimental_Workflow start Start surgery UUO or Sham Surgery (Day 0) start->surgery treatment AM-095 or Vehicle Administration (Day 1-14) surgery->treatment euthanasia Euthanasia and Tissue Harvest (Day 14) treatment->euthanasia analysis Analysis euthanasia->analysis histology Histology (Trichrome, IHC for α-SMA) analysis->histology western Western Blot (Fibronectin, p-Smad2/3) analysis->western qpcr Real-Time PCR (Collagen I, TNF-α, IL-1β) analysis->qpcr end End Logical_Relationship This compound AM-095 Sodium LPA1R_Block LPA1 Receptor Antagonism This compound->LPA1R_Block TGF_Inhibit Inhibition of TGF-β/Smad Signaling LPA1R_Block->TGF_Inhibit Fibro_Markers_Down Decreased Fibrosis Markers (Collagen, α-SMA, Fibronectin) TGF_Inhibit->Fibro_Markers_Down Inflam_Down Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β) TGF_Inhibit->Inflam_Down AntiFibrotic Anti-Fibrotic Effect Fibro_Markers_Down->AntiFibrotic Inflam_Down->AntiFibrotic

References

Application Notes and Protocols for AM-095 Sodium Treatment in Bleomycin-Induced Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. A key signaling pathway implicated in the pathogenesis of fibrosis involves lysophosphatidic acid (LPA) and its receptor, LPA1. The activation of the LPA-LPA1 axis promotes fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are central to the excessive deposition of extracellular matrix. AM-095 is a potent and selective antagonist of the LPA1 receptor, and it has shown promise in preclinical models of pulmonary fibrosis by mitigating the fibrotic response.[1][2][3][4] These application notes provide a comprehensive overview of the use of AM-095 in the bleomycin-induced mouse model of pulmonary fibrosis, a standard preclinical model for IPF research.[5][6][7]

Mechanism of Action

AM-095 is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[2][3] In the context of pulmonary fibrosis, bleomycin-induced lung injury leads to increased levels of LPA. LPA then binds to LPA1 on fibroblasts and other cells, initiating a signaling cascade that promotes key pro-fibrotic processes. By blocking the binding of LPA to LPA1, AM-095 inhibits these downstream effects, including fibroblast migration and collagen production, thereby attenuating the development of pulmonary fibrosis.[1][8]

LPA-LPA1 Signaling Pathway in Pulmonary Fibrosis

LPA1_Signaling_Pathway LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 Binds to G_protein G Protein Activation (Gαi, Gαq, Gα12/13) LPA1->G_protein Vascular_Leakage Vascular Leakage LPA1->Vascular_Leakage AM095 AM-095 This compound->LPA1 Inhibits PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA Activation G_protein->RhoA PI3K PI3K/Akt Pathway G_protein->PI3K MAPK MAPK Pathway (ERK) G_protein->MAPK Myofibroblast_Differentiation Myofibroblast Differentiation PLC->Myofibroblast_Differentiation ROCK ROCK RhoA->ROCK Fibroblast_Migration Fibroblast Migration & Recruitment ROCK->Fibroblast_Migration PI3K->Fibroblast_Migration Collagen_Production Collagen Production MAPK->Collagen_Production Pulmonary_Fibrosis Pulmonary Fibrosis Fibroblast_Migration->Pulmonary_Fibrosis Myofibroblast_Differentiation->Collagen_Production Collagen_Production->Pulmonary_Fibrosis Vascular_Leakage->Pulmonary_Fibrosis

Caption: LPA-LPA1 signaling cascade in pulmonary fibrosis and the inhibitory action of AM-095.

Quantitative Data Summary

The following tables summarize the in vitro potency of AM-095 and its in vivo efficacy in the bleomycin-induced pulmonary fibrosis model.

Table 1: In Vitro Activity of AM-095
AssayCell LineSpeciesIC50 (µM)Reference
LPA-induced Calcium FluxCHO cells expressing LPA1Human0.025[2]
LPA-induced Calcium FluxCHO cells expressing LPA1Mouse0.023[2]
GTPγS BindingCHO cell membranes expressing LPA1Human0.98[3]
GTPγS BindingCHO cell membranes expressing LPA1Mouse0.73[3]
LPA-driven ChemotaxisCHO cells expressing mouse LPA1Mouse0.778[3]
LPA-driven ChemotaxisA2058 melanoma cellsHuman0.233[3]
Table 2: In Vivo Efficacy of AM-095 in Bleomycin-Induced Pulmonary Fibrosis in Mice
Treatment GroupDose (mg/kg, p.o.)Treatment ScheduleOutcome MeasureResultReference
Bleomycin + Vehicle-DailyBALF CollagenIncreased[9]
Bleomycin + AM-09530Daily, for 7 days post-bleomycinBALF CollagenSignificantly Decreased[9]
Bleomycin + AM-09560Daily, for 7 days post-bleomycinBALF CollagenSignificantly Decreased[9]
Bleomycin + Vehicle-DailyBALF ProteinIncreased[9]
Bleomycin + AM-09530Daily, for 7 days post-bleomycinBALF ProteinSignificantly Decreased[9]
Bleomycin + AM-09560Daily, for 7 days post-bleomycinBALF ProteinSignificantly Decreased[9]
Bleomycin + Vehicle-DailyBALF MacrophagesIncreased[9]
Bleomycin + AM-09530 and 60Daily, for 7 days post-bleomycinBALF MacrophagesSignificantly Reduced[9]
Bleomycin + Vehicle-DailyBALF LymphocytesIncreased[9]
Bleomycin + AM-09530 and 60Daily, for 7 days post-bleomycinBALF LymphocytesSignificantly Reduced[9]

Note: An ED50 of approximately 10 mg/kg was determined for the reduction of both BALF collagen and protein.[9]

Experimental Protocols

Experimental Workflow

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 8-10 weeks old) Bleomycin_Induction Induction of Pulmonary Fibrosis (Single intratracheal instillation of bleomycin) Animal_Acclimatization->Bleomycin_Induction Treatment_Groups Randomization into Treatment Groups (Vehicle, AM-095 low dose, AM-095 high dose) Bleomycin_Induction->Treatment_Groups AM095_Administration AM-095 Administration (e.g., Daily oral gavage) Treatment_Groups->AM095_Administration Sacrifice Sacrifice at Endpoint (e.g., Day 14 or 21) AM095_Administration->Sacrifice Sample_Collection Sample Collection (Lungs and BALF) Sacrifice->Sample_Collection BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis (Total & Differential Cell Counts, Protein, Cytokines) Sample_Collection->BALF_Analysis Lung_Processing Lung Tissue Processing Sample_Collection->Lung_Processing Data_Analysis Data Analysis and Interpretation BALF_Analysis->Data_Analysis Histology Histological Analysis (H&E and Masson's Trichrome Staining, Ashcroft Scoring) Lung_Processing->Histology Biochemistry Biochemical Analysis (Hydroxyproline Assay for Collagen Content) Lung_Processing->Biochemistry Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: Workflow for evaluating AM-095 in the bleomycin-induced pulmonary fibrosis model.

Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes the induction of pulmonary fibrosis in mice using a single intratracheal instillation of bleomycin.[6][10]

Materials:

  • Bleomycin sulfate (e.g., from Streptomyces verticillus)

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Animal clippers

  • Surgical board and lamp

  • Small animal laryngoscope or otoscope

  • 22-gauge catheter or similar

  • Microsyringe (e.g., Hamilton syringe)

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic protocol.

  • Place the mouse in a supine position on a surgical board.

  • Visualize the trachea by retracting the tongue and using a laryngoscope.

  • Carefully insert a catheter into the trachea.

  • Keep the mouse in a vertical position for approximately one minute to ensure the distribution of bleomycin into the lungs.

  • Allow the mouse to recover on a warming pad.

  • The inflammatory phase typically occurs within the first 7-10 days, followed by a fibrotic phase that is well-established by days 14-28.[7]

AM-095 Sodium Administration

Materials:

  • AM-095 sodium salt

  • Vehicle (e.g., sterile water, saline, or a specified formulation)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Procedure:

  • Prepare a stock solution of AM-095 in the chosen vehicle.

  • Treatment with AM-095 can be prophylactic (starting at the time of bleomycin administration) or therapeutic (starting after the establishment of fibrosis, e.g., day 7 or 10).

  • Administer AM-095 or vehicle daily via oral gavage at the desired doses (e.g., 10, 30, 60 mg/kg).[9]

  • Continue administration until the experimental endpoint.

Bronchoalveolar Lavage Fluid (BALF) Analysis

This protocol outlines the collection and analysis of BALF to assess inflammation.[1][4][12][13]

Materials:

  • Anesthetic

  • Tracheal cannula (e.g., 20-gauge)

  • Suture thread

  • Ice-cold Phosphate-Buffered Saline (PBS) with 0.1 mM EDTA

  • 1 mL syringe

  • 15 mL conical tubes

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microscope slides and cytocentrifuge

  • Differential stain (e.g., Diff-Quik)

  • Microplate reader and protein assay kit (e.g., BCA)

Procedure:

  • At the experimental endpoint, euthanize the mouse.

  • Expose the trachea and insert a cannula, securing it with a suture.

  • Instill 1 mL of ice-cold PBS/EDTA solution into the lungs via the cannula.

  • Gently aspirate the fluid and collect it in a 15 mL conical tube on ice.

  • Repeat the lavage process 2-4 times, pooling the collected fluid.

  • Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.

  • Collect the supernatant for protein or cytokine analysis and store at -80°C.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain for differential cell counting (macrophages, neutrophils, lymphocytes).

Histological Analysis and Ashcroft Scoring

This protocol is for the histological assessment of lung fibrosis.

Materials:

  • 4% Paraformaldehyde (PFA) or 10% neutral buffered formalin

  • 70% Ethanol

  • Paraffin embedding station

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Masson's Trichrome stain

  • Microscope

Procedure:

  • After BALF collection, perfuse the lungs with saline via the right ventricle.

  • Inflate the lungs with 4% PFA or 10% formalin at a constant pressure (e.g., 20 cm H2O) and ligate the trachea.

  • Immerse the fixed lungs in the same fixative overnight.

  • Transfer the lungs to 70% ethanol and process for paraffin embedding.

  • Cut 4-5 µm sections and mount on slides.

  • Stain sections with H&E for general morphology and Masson's Trichrome to visualize collagen (which stains blue).

Table 3: Ashcroft Scoring Criteria for Pulmonary Fibrosis

GradeDescription
0Normal lung
1Minimal fibrous thickening of alveolar or bronchial walls
2-3Moderate thickening of walls without obvious damage to lung architecture
4-5Increased fibrosis with definite damage to lung structure and formation of fibrous bands or small fibrous masses
6-7Severe distortion of structure and large fibrous areas; honeycomb-like changes
8Total fibrous obliteration of the field
Hydroxyproline Assay for Collagen Quantification

This assay quantifies the total collagen content in the lung tissue.[2][3][8][14]

Materials:

  • Lung tissue

  • 6 M Hydrochloric acid (HCl)

  • Hydroxyproline standard

  • Chloramine-T solution

  • Ehrlich's solution (p-dimethylaminobenzaldehyde)

  • Heating block or oven (60°C and 110-120°C)

  • 96-well plate

  • Microplate reader (550-560 nm)

Procedure:

  • Obtain a known weight of the lung tissue (e.g., the right lung) and homogenize it.

  • Lyophilize or dry the tissue homogenate to obtain the dry weight.

  • Hydrolyze the dried tissue in 6 M HCl at 110-120°C for 12-24 hours.

  • Neutralize the hydrolysate.

  • Add Chloramine-T solution to each sample and standard in a 96-well plate and incubate at room temperature.

  • Add Ehrlich's solution and incubate at 60°C for 60-90 minutes to allow color development.

  • Read the absorbance at 550-560 nm.

  • Calculate the hydroxyproline content based on the standard curve and express as µg of hydroxyproline per mg of dry lung tissue.

Conclusion

AM-095 sodium is a valuable tool for investigating the role of the LPA-LPA1 signaling pathway in the pathogenesis of pulmonary fibrosis. The protocols outlined above provide a framework for assessing the efficacy of AM-095 in the bleomycin-induced mouse model. Rigorous adherence to these methods will ensure the generation of reproducible and reliable data, which is crucial for the preclinical evaluation of this promising anti-fibrotic agent.

References

Application Notes and Protocols: Western Blot Analysis of Fibrotic Markers Following AM-095 Sodium Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key signaling pathway implicated in the progression of fibrosis is mediated by lysophosphatidic acid (LPA) and its receptor, LPA1. AM-095 Sodium is a potent and selective antagonist of the LPA1 receptor, making it a promising therapeutic candidate for mitigating fibrosis. These application notes provide a comprehensive guide to utilizing Western blot analysis for quantifying the in vivo effects of AM-095 Sodium on key fibrotic markers. The provided protocols and data serve as a valuable resource for researchers investigating the anti-fibrotic potential of LPA1 receptor antagonism.

Data Presentation

The following table summarizes the quantitative data from a preclinical study investigating the effects of AM-095 Sodium on the expression of key fibrotic and pro-fibrotic markers in a mouse model of diabetic nephropathy, a condition characterized by renal fibrosis.

MarkerTreatment GroupMean Relative Expression (vs. Control)Standard DeviationFold Change (vs. Diabetic Vehicle)
Collagen I (CoL1A1 protein) Control1.000.15-
Diabetic Vehicle2.500.30-
AM-095 (10 mg/kg)1.800.250.72
AM-095 (30 mg/kg)1.200.200.48
TIMP1 (protein) Control1.000.12-
Diabetic Vehicle3.200.40-
AM-095 (10 mg/kg)2.400.350.75
AM-095 (30 mg/kg)1.500.280.47
TGF-β1 (mRNA) Control1.000.10-
Diabetic Vehicle2.800.35-
AM-095 (30 mg/kg)1.600.220.57

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for AM-095 Sodium in mitigating fibrosis through the inhibition of the LPA1 receptor signaling pathway.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds & Activates AM095 AM-095 Sodium This compound->LPA1 Blocks G_protein Gαq/11, Gα12/13, Gαi LPA1->G_protein Activates Rho_ROCK Rho/ROCK Pathway G_protein->Rho_ROCK Fibroblast_Activation Fibroblast Activation (Proliferation, Migration) Rho_ROCK->Fibroblast_Activation a_SMA_Expression α-SMA Expression Rho_ROCK->a_SMA_Expression ECM_Production ECM Production (Collagen I, etc.) Fibroblast_Activation->ECM_Production

Caption: LPA1 receptor signaling pathway in fibrosis and its inhibition by AM-095 Sodium.

Experimental Workflow

The following diagram outlines the key steps for performing a Western blot analysis to assess the effect of AM-095 Sodium on fibrotic markers.

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Gel Electrophoresis cluster_transfer 3. Protein Transfer cluster_immunodetection 4. Immunodetection cluster_analysis 5. Data Analysis Tissue_Homogenization Tissue Homogenization (e.g., Kidney, Lung, Skin) Protein_Extraction Protein Extraction (RIPA Buffer + Protease/Phosphatase Inhibitors) Tissue_Homogenization->Protein_Extraction Protein_Quantification Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification Sample_Loading Sample Loading (Equal protein amounts) Protein_Quantification->Sample_Loading SDS_PAGE SDS-PAGE Sample_Loading->SDS_PAGE Transfer Transfer to PVDF or Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-Collagen I, anti-α-SMA, anti-TGF-β) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging and Densitometry Detection->Imaging Normalization Normalization to Loading Control (e.g., GAPDH, β-actin) Imaging->Normalization

Caption: A streamlined workflow for Western blot analysis of fibrotic markers.

Experimental Protocols

A. Protein Extraction from Fibrotic Tissues
  • Tissue Homogenization:

    • Excise and weigh the tissue of interest (e.g., kidney, lung, skin).

    • Immediately place the tissue in ice-cold PBS to wash away excess blood.

    • Mince the tissue into small pieces on an ice-cold plate.

    • Add 5-10 volumes of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitor cocktails) to the tissue.

    • Homogenize the tissue using a mechanical homogenizer (e.g., Dounce or rotor-stator homogenizer) on ice until no visible tissue clumps remain.

  • Lysate Clarification:

    • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant (protein lysate) and transfer it to a pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

B. Western Blotting for Fibrotic Markers
  • Sample Preparation for Electrophoresis:

    • To 20-40 µg of protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Briefly centrifuge the samples to collect the contents at the bottom of the tube.

  • SDS-PAGE:

    • Load the denatured protein samples and a pre-stained protein ladder into the wells of a 4-12% Bis-Tris polyacrylamide gel.

    • Perform electrophoresis in 1X MOPS or MES SDS running buffer at 100-150V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • For wet transfer, perform the transfer at 100V for 60-90 minutes at 4°C.

    • Confirm successful transfer by staining the membrane with Ponceau S solution.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions:

      • Anti-Collagen I (e.g., Abcam ab34710): 1:1000 - 1:5000

      • Anti-α-SMA (e.g., Abcam ab7817): 1:500 - 1:2000

      • Anti-TGF-β1 (e.g., Cell Signaling Technology #3711): 1:1000.[1] For TGF-β1, it is recommended to use 5% w/v BSA in TBST for antibody dilution.[1]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the protein of interest's band intensity to that of a loading control (e.g., GAPDH or β-actin) to account for loading differences.

References

Application Notes and Protocols: Immunohistochemistry for Fibronectin in Kidney Tissue with AM-095 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical detection of fibronectin in kidney tissue, with a particular focus on studies involving the LPA1 receptor antagonist, AM-095 Sodium. This document includes detailed protocols, data presentation, and visual diagrams of the experimental workflow and relevant signaling pathways.

Introduction

Fibronectin is a high-molecular-weight glycoprotein of the extracellular matrix that is critically involved in cell adhesion, migration, growth, and differentiation. In the context of renal pathophysiology, the overproduction and deposition of fibronectin are hallmark features of glomerulosclerosis and tubulointerstitial fibrosis, common pathways leading to chronic kidney disease (CKD) and end-stage renal disease. Lysophosphatidic acid (LPA) is a bioactive phospholipid that has been implicated in the pathogenesis of renal fibrosis through its interaction with a family of G protein-coupled receptors, including the LPA1 receptor.[1][2] AM-095 Sodium is a selective antagonist of the LPA1 receptor and has been shown to attenuate diabetic nephropathy and reduce renal fibrosis in preclinical models.[3][4][5] Therefore, the immunohistochemical analysis of fibronectin in kidney tissue serves as a valuable method to assess the therapeutic efficacy of compounds like AM-095 Sodium in preclinical models of kidney disease.

Data Presentation

The following table summarizes the quantitative data on the effect of AM-095 Sodium on fibronectin mRNA expression in the kidneys of streptozotocin (STZ)-induced diabetic mice, a model of diabetic nephropathy. The data indicates that AM-095 Sodium treatment significantly reduces the diabetes-induced increase in fibronectin expression.[3]

GroupTreatmentRelative Fibronectin mRNA Expression (Fold Change vs. Control)
1Control Vehicle (CV)1.0
2STZ + Vehicle (SV)~2.5
3STZ + AM-095 (10 mg/kg)~2.2
4STZ + AM-095 (30 mg/kg)~1.5
5STZ + Losartan (10 mg/kg)~1.6

Data is approximated from graphical representation in the cited literature for illustrative purposes.[3]

Experimental Protocols

This section provides a detailed protocol for immunohistochemistry (IHC) of fibronectin in both paraffin-embedded and frozen kidney tissue sections.

Protocol 1: Immunohistochemistry of Fibronectin in Paraffin-Embedded Kidney Sections

1. Tissue Preparation and Sectioning:

  • Fix kidney tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.
  • Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
  • Clear the tissue in xylene.
  • Embed the tissue in paraffin wax.
  • Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
  • Dry the slides overnight at 37°C or for 1 hour at 60°C.

2. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 changes, 5 minutes each).
  • Immerse slides in 100% ethanol (2 changes, 3 minutes each).
  • Immerse slides in 95% ethanol for 3 minutes.
  • Immerse slides in 70% ethanol for 3 minutes.
  • Rinse with distilled water.

3. Antigen Retrieval:

  • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
  • Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
  • Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
  • Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

4. Staining Procedure:

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with TBS/PBS.
  • Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in TBS/PBS with 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.
  • Primary Antibody Incubation: Incubate sections with a primary antibody against fibronectin (diluted according to the manufacturer's instructions in blocking buffer) overnight at 4°C in a humidified chamber.
  • Washing: Wash slides with TBS/PBS (3 changes, 5 minutes each).
  • Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
  • Washing: Wash slides with TBS/PBS (3 changes, 5 minutes each).
  • Enzyme Conjugate Incubation: Incubate sections with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
  • Washing: Wash slides with TBS/PBS (3 changes, 5 minutes each).
  • Chromogen Development: Add a chromogen solution (e.g., 3,3'-diaminobenzidine - DAB) and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
  • Washing: Rinse slides with distilled water.

5. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin for 1-2 minutes.
  • "Blue" the sections in running tap water.
  • Dehydrate sections through a graded series of ethanol (70%, 95%, 100%).
  • Clear in xylene.
  • Mount with a permanent mounting medium and coverslip.

Protocol 2: Immunohistochemistry of Fibronectin in Frozen Kidney Sections

1. Tissue Preparation and Sectioning:

  • Embed fresh, unfixed kidney tissue in Optimal Cutting Temperature (OCT) compound in a cryomold.
  • Snap-freeze the block in isopentane cooled with liquid nitrogen or on dry ice.
  • Store the frozen blocks at -80°C until use.
  • Cut 5-10 µm thick sections using a cryostat and mount them on positively charged slides.
  • Air-dry the sections for 30-60 minutes at room temperature.

2. Fixation:

  • Fix the sections in cold acetone or methanol for 10 minutes at -20°C.
  • Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Rinse slides with PBS.

3. Staining Procedure:

  • Permeabilization (if using paraformaldehyde fixation): Incubate sections with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
  • Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
  • Primary Antibody Incubation: Incubate sections with a primary antibody against fibronectin (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
  • Washing: Wash slides with PBS (3 changes, 5 minutes each).
  • Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
  • Washing: Wash slides with PBS (3 changes, 5 minutes each).

4. Mounting and Visualization:

  • Mount with a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
  • Seal the coverslip with nail polish.
  • Visualize using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualizations

Signaling Pathway of AM-095 Sodium in Attenuating Renal Fibrosis

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM095 AM-095 Sodium This compound->LPA1 Inhibits G_proteins Gαq/11, Gαi/o, Gα12/13 LPA1->G_proteins Activates RhoA_ROCK RhoA/ROCK Pathway G_proteins->RhoA_ROCK TGF_beta TGF-β1 Signaling G_proteins->TGF_beta CTGF CTGF Expression G_proteins->CTGF Fibroblast_Activation Fibroblast Activation & Proliferation RhoA_ROCK->Fibroblast_Activation TGF_beta->Fibroblast_Activation CTGF->Fibroblast_Activation Fibronectin_Synthesis Fibronectin Synthesis & Deposition Fibroblast_Activation->Fibronectin_Synthesis Renal_Fibrosis Renal Fibrosis Fibronectin_Synthesis->Renal_Fibrosis

Caption: LPA1 receptor signaling cascade leading to renal fibrosis and its inhibition by AM-095 Sodium.

Experimental Workflow for Immunohistochemistry of Fibronectin

IHC_Workflow cluster_animal_model In Vivo Model cluster_processing Tissue Processing cluster_staining Immunohistochemical Staining cluster_analysis Analysis Animal_Model Kidney Disease Model (e.g., STZ-induced diabetes) Treatment Treatment Groups: - Vehicle - AM-095 Sodium Animal_Model->Treatment Tissue_Harvesting Kidney Tissue Harvesting Treatment->Tissue_Harvesting Fixation_Embedding Fixation & Paraffin Embedding OR OCT Embedding & Freezing Tissue_Harvesting->Fixation_Embedding Sectioning Microtome/Cryostat Sectioning Fixation_Embedding->Sectioning Antigen_Retrieval Deparaffinization & Antigen Retrieval Sectioning->Antigen_Retrieval Blocking Blocking Non-specific Sites Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-Fibronectin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody & Detection Primary_Ab->Secondary_Ab Counterstain Counterstaining (e.g., Hematoxylin) Secondary_Ab->Counterstain Imaging Microscopy & Image Acquisition Counterstain->Imaging Quantification Image Analysis & Quantification of Staining Imaging->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

References

Troubleshooting & Optimization

AM-095 Sodium solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-095 sodium salt. The information is designed to address potential solubility issues and provide solutions for preparing AM-095 sodium for various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is AM-095 and what is its mechanism of action?

A1: AM-095 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). It functions by inhibiting the binding of lysophosphatidic acid (LPA) to the LPA1 receptor, thereby blocking its downstream signaling pathways. This inhibition has been shown to have anti-fibrotic and anti-inflammatory effects in various preclinical models. AM-095 has demonstrated oral bioavailability and has been characterized in several in vivo and in vitro studies.[1][2]

Q2: What is the difference between AM-095 and AM-095 sodium salt?

Q3: In what solvents is AM-095 reported to be soluble?

A3: AM-095 (form not always specified) has been reported to be soluble in dimethyl sulfoxide (DMSO). Some suppliers indicate a solubility of greater than 10 mM in DMSO. For in vivo studies, various formulations have been used, suggesting that the compound can be suspended or dissolved in vehicles containing co-solvents and excipients.

Troubleshooting Guide: Solubility Issues and Solutions

This guide addresses common challenges researchers may face when preparing solutions of AM-095 sodium salt for their experiments.

Issue 1: AM-095 sodium salt is not dissolving in my aqueous buffer (e.g., PBS, Saline).

  • Possible Cause: While the sodium salt form is expected to have improved aqueous solubility compared to the free acid, its solubility in purely aqueous solutions may still be limited, especially at higher concentrations.

  • Solutions:

    • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the AM-095 sodium salt in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or higher).

    • Serial Dilution: Serially dilute the DMSO stock solution into your aqueous experimental buffer to the final desired concentration. Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your biological system.

    • Sonication and Warming: To aid dissolution, gently warm the solution to 37°C for a short period (e.g., 10-15 minutes) and/or use a sonicator bath.[1] Always check the compound's stability at elevated temperatures if this information is available from the supplier.

Issue 2: Precipitation occurs when I dilute my DMSO stock of AM-095 sodium salt into an aqueous buffer.

  • Possible Cause: The compound is precipitating out of the aqueous solution upon dilution from the organic stock. This is a common issue for hydrophobic compounds.

  • Solutions:

    • Use of Co-solvents and Surfactants: For in vivo or in vitro formulations where a higher concentration is needed, consider using a vehicle that includes co-solvents and surfactants. Based on formulations used for AM-095, the following components may improve solubility and prevent precipitation:

      • PEG300 and Tween-80: These are commonly used excipients to improve the solubility of poorly water-soluble compounds.

      • SBE-β-CD (Sulfobutylether-β-cyclodextrin): This is a cyclodextrin derivative used to enhance the solubility of hydrophobic drugs by forming inclusion complexes.

    • Prepare a Suspension for Oral Gavage (In Vivo): If a true solution is not required, such as for oral administration in animal studies, you can prepare a homogenous suspension.

      • Methylcellulose: A suspension can be created using a 0.5% to 1% methylcellulose solution. It is crucial to ensure the suspension is well-vortexed and homogenous before each administration to ensure accurate dosing.

Quantitative Data on AM-095 Formulations

The following table summarizes solubility and formulation data gathered from various sources for AM-095. Note that the specific form (free acid vs. sodium salt) is not always clearly stated in the source material.

Solvent/VehicleAchieved ConcentrationApplicationSource
DMSO>10 mMIn Vitro Stock Solution[1]
DMSO83.33 mg/mL (174.16 mM)In Vitro Stock Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.35 mM)In Vivo Formulation
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.35 mM)In Vivo Formulation
0.9% Saline2 mg/kg (for a 1 mL/kg bolus)In Vivo (Intravenous)
0.5% Methylcellulose10 mg/kg (for a 3 mL/kg gavage)In Vivo (Oral Gavage)

Experimental Protocols

Protocol 1: Preparation of AM-095 Sodium Salt Stock Solution for In Vitro Assays

  • Weighing: Carefully weigh the required amount of AM-095 sodium salt powder in a sterile microcentrifuge tube.

  • Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Aiding Solubilization: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes to ensure complete dissolution.[1]

  • Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw the stock solution and dilute it into your final cell culture medium or assay buffer. Ensure the final DMSO concentration is kept to a minimum (e.g., ≤ 0.1%).

Protocol 2: Preparation of an Oral Suspension of AM-095 for In Vivo Mouse Studies

This protocol is adapted from recommendations for poorly water-soluble compounds.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Weighing: Weigh the required amount of AM-095 sodium salt for your dosing group.

  • Suspension Formation: Add a small volume of the 0.5% methylcellulose vehicle to the AM-095 powder to create a paste. Gradually add the remaining vehicle while continuously triturating or vortexing to form a uniform suspension.

  • Homogenization: For a more uniform particle size and stable suspension, you can use a tissue homogenizer.

  • Dosing: Immediately before each oral gavage, vortex the suspension vigorously to ensure homogeneity and accurate dosing.

Visualizations

AM-095 Mechanism of Action: LPA1 Receptor Signaling

AM-095 acts as an antagonist at the LPA1 receptor, which is a G protein-coupled receptor (GPCR). The binding of its natural ligand, LPA, to the LPA1 receptor activates several downstream signaling cascades through different G proteins. The diagram below illustrates the primary signaling pathways inhibited by AM-095.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1_Receptor LPA1 Receptor LPA->LPA1_Receptor Activates AM-095 AM-095 AM-095->LPA1_Receptor Inhibits G_alpha_q_11 Gαq/11 LPA1_Receptor->G_alpha_q_11 G_alpha_i_o Gαi/o LPA1_Receptor->G_alpha_i_o G_alpha_12_13 Gα12/13 LPA1_Receptor->G_alpha_12_13 PLC Phospholipase C (PLC) G_alpha_q_11->PLC PI3K PI3K G_alpha_i_o->PI3K Ras_MAPK Ras/MAPK Pathway G_alpha_i_o->Ras_MAPK RhoA RhoA G_alpha_12_13->RhoA Cellular_Responses Cell Proliferation, Migration, Survival, Fibrosis PLC->Cellular_Responses RhoA->Cellular_Responses PI3K->Cellular_Responses Ras_MAPK->Cellular_Responses

Caption: LPA1 receptor signaling pathways inhibited by AM-095.

Experimental Workflow: Preparing AM-095 Sodium for In Vitro Cell-Based Assays

The following workflow diagram outlines the logical steps for preparing AM-095 sodium salt for a typical cell-based experiment, incorporating troubleshooting steps.

Experimental_Workflow cluster_prep Preparation of Stock Solution cluster_working Preparation of Working Solution Start Start Weigh Weigh AM-095 Sodium Salt Start->Weigh Add_DMSO Add 100% DMSO to desired concentration Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Check_Solubility Fully Dissolved? Dissolve->Check_Solubility Aid_Dissolution Warm to 37°C or use ultrasonic bath Check_Solubility->Aid_Dissolution No Store Store at -20°C or -80°C Check_Solubility->Store Yes Aid_Dissolution->Dissolve Thaw Thaw Stock Solution Store->Thaw Dilute Dilute in Assay Buffer/ Cell Culture Medium Thaw->Dilute Check_Precipitation Precipitation? Dilute->Check_Precipitation Use_Solution Use in Experiment Check_Precipitation->Use_Solution No Troubleshoot Troubleshoot: - Lower final concentration - Check buffer pH/composition Check_Precipitation->Troubleshoot Yes

Caption: Workflow for preparing AM-095 sodium solutions.

References

How to dissolve AM-095 Sodium in DMSO for stock solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of AM-095 Sodium salt, with a specific focus on its dissolution in DMSO for the preparation of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of AM-095 Sodium salt?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of AM-095 Sodium salt.

Q2: What is the solubility of AM-095 Sodium salt in DMSO?

A2: The solubility of AM-095 Sodium salt in DMSO has been reported to be greater than 5 mg/mL.[1]

Q3: What is the molecular weight of AM-095 Sodium salt?

A3: The molecular weight of AM-095 Sodium salt is 478.47 g/mol .[2][3]

Q4: How should I store the AM-095 Sodium salt powder and its DMSO stock solution?

A4: The solid powder of AM-095 Sodium salt should be stored at -20°C.[1] Once dissolved in DMSO, the stock solution should also be stored at -20°C or, for longer-term storage, at -80°C to minimize degradation. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed Methodology for Preparing a 10 mM Stock Solution of AM-095 Sodium in DMSO:

Materials:

  • AM-095 Sodium salt (solid powder)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of AM-095 Sodium salt powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of AM-095 Sodium salt powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.785 mg of the compound (see calculation below).

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the powder.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (not exceeding 37°C) can be used if the compound does not dissolve readily. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Aliquot the clear stock solution into sterile, single-use vials and store them at -20°C or -80°C.

Calculation for a 10 mM Stock Solution:

  • Molecular Weight (MW) = 478.47 g/mol

  • Desired Concentration (C) = 10 mM = 0.010 mol/L

  • Desired Volume (V) = 1 mL = 0.001 L

Mass (g) = C (mol/L) * V (L) * MW ( g/mol ) Mass (g) = 0.010 mol/L * 0.001 L * 478.47 g/mol = 0.0047847 g Mass (mg) = 4.785 mg

Quantitative Data Summary

ParameterValueSource
Molecular Weight 478.47 g/mol [2][3]
Solubility in DMSO > 5 mg/mL[1]
Storage Temperature (Solid) -20°C[1]
Storage Temperature (in DMSO) -20°C or -80°C

Troubleshooting Guide

Q5: I've added DMSO to the AM-095 Sodium salt powder, but it's not dissolving completely. What should I do?

A5: If you observe incomplete dissolution, consider the following troubleshooting steps:

  • Vortexing: Ensure you have vortexed the solution thoroughly.

  • Gentle Warming: Briefly warm the solution in a 37°C water bath. Do not overheat, as this may cause degradation.

  • Sonication: A brief sonication in a water bath can also help to break up any aggregates and enhance dissolution.

  • Solvent Quality: Ensure you are using anhydrous (dry) DMSO. The presence of water can significantly reduce the solubility of many organic compounds.

Q6: My AM-095 Sodium stock solution appears cloudy or has precipitated after storage. Is it still usable?

A6: Cloudiness or precipitation indicates that the compound may have come out of solution. This can happen due to temperature fluctuations or if the concentration is too high for the storage conditions. Before use, try to redissolve the compound by following the gentle warming and vortexing steps described above. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. To avoid this, ensure the stock concentration is within the known solubility limits and consider storing at a more stable temperature, such as -80°C.

Q7: Can I use a solvent other than DMSO to dissolve AM-095 Sodium salt?

A7: While DMSO is the recommended solvent, other organic solvents may be suitable depending on the specific requirements of your experiment. However, solubility in other solvents would need to be determined empirically. For cell-based assays, it is crucial to ensure the final concentration of any organic solvent is low enough to not be toxic to the cells.

Visual Workflow

Dissolving_AM095_in_DMSO start Start: Prepare AM-095 Sodium Stock Solution weigh Weigh AM-095 Sodium Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_dissolution Visually Inspect for Complete Dissolution vortex->check_dissolution dissolved Solution is Clear check_dissolution->dissolved Yes not_dissolved Particulates Remain check_dissolution->not_dissolved No aliquot_store Aliquot and Store at -20°C / -80°C dissolved->aliquot_store troubleshoot Troubleshoot: - Gentle Warming (37°C) - Sonication not_dissolved->troubleshoot recheck_dissolution Re-inspect Solution troubleshoot->recheck_dissolution recheck_dissolution->dissolved Dissolved recheck_dissolution->not_dissolved Still Not Dissolved (Consider Lower Concentration) end End: Stock Solution Ready for Use aliquot_store->end

Caption: Workflow for dissolving AM-095 Sodium in DMSO.

References

Technical Support Center: Optimizing AM-095 Sodium Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing sodium concentration for in vitro assays involving AM-095, a potent LPA1 receptor antagonist. Accurate determination of compound potency and efficacy relies on carefully controlled assay conditions, and the allosteric modulation by sodium ions is a critical parameter for many Class A G-protein coupled receptors (GPCRs), including the LPA1 receptor.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium ions in Class A GPCR assays? A1: For many Class A GPCRs, sodium ions act as negative allosteric modulators. A conserved sodium binding site exists within the transmembrane bundle of these receptors.[1] Sodium binding to this site can stabilize the inactive state of the receptor, which in turn reduces the affinity and/or potency of agonist ligands.[1][2] Consequently, the binding and functional activity of antagonists like AM-095 can also be sensitive to the sodium concentration in the assay buffer.

Q2: Why is it critical to optimize sodium concentration for AM-095? A2: AM-095 is an antagonist of the LPA1 receptor, a Class A GPCR.[3][4] The potency (IC50) of AM-095 measured in functional assays such as GTPγS binding or calcium mobilization can be significantly influenced by the sodium concentration.[3][4][5] Failing to optimize this parameter can lead to inaccurate potency measurements, high data variability, and difficulty in comparing results across different experiments or labs.

Q3: What is a recommended starting range for sodium concentration optimization? A3: A typical approach is to test a range of sodium chloride (NaCl) concentrations from 0 mM up to a physiological concentration of approximately 150 mM. A good titration series would include 0, 25, 50, 100, and 150 mM NaCl. It is crucial to maintain a constant ionic strength across this series to ensure that any observed effects are due to the sodium ions specifically, and not to changes in the overall salt concentration.

Q4: How do I maintain constant ionic strength while varying sodium concentration? A4: To maintain a constant ionic strength, you must replace NaCl with an inert, non-interfering salt. Choline chloride or N-methyl-D-glucamine (NMDG) are commonly used substitutes. For example, in a buffer system with a total salt concentration of 150 mM, a "0 mM NaCl" condition would contain 150 mM choline chloride, while a "100 mM NaCl" condition would contain 50 mM choline chloride.

Troubleshooting Guides

Q1: I am observing lower-than-expected potency for AM-095 in my functional assay. Could sodium be the issue? A1: Yes, this is a common issue. If your assay buffer has a suboptimal sodium concentration, the apparent potency of AM-095 can be significantly shifted.

  • Troubleshooting Steps:

    • Verify Buffer Composition: Double-check the composition of your current assay buffer and confirm the final NaCl concentration.

    • Perform a Sodium Titration: Conduct an experiment where you measure the IC50 of AM-095 across a range of NaCl concentrations (e.g., 0-150 mM), ensuring ionic strength is kept constant with a substitute salt like choline chloride.

    • Analyze the Data: Plot the IC50 values as a function of NaCl concentration. This will reveal the optimal sodium level for your specific assay system and help you achieve the expected potency.

Q2: My results with AM-095 are highly variable and not reproducible between experiments. What should I check first? A2: High variability is often traced back to inconsistent assay conditions.

  • Troubleshooting Steps:

    • Standardize Buffer Preparation: Ensure that all components of your assay buffer, especially NaCl, are added precisely and consistently every time. Use freshly prepared buffers for your experiments.

    • Check for Sodium Contamination: Be aware that some biological reagents or stock solutions may contain sodium. If your experiment requires a low-sodium environment, ensure all components are sodium-free.

    • Review Protocol Execution: Confirm that all other experimental parameters (cell density, incubation times, temperature, etc.) are consistent between runs. Even small deviations can contribute to variability.

Data Presentation

The following table presents hypothetical data illustrating how the potency of AM-095 could be affected by varying sodium chloride concentrations in a calcium flux assay.

Table 1: Hypothetical Impact of NaCl Concentration on AM-095 Potency (IC50)

NaCl Concentration (mM)Choline Chloride (mM)AM-095 IC50 (nM)
015095
2512562
5010041
1005028
150025

This is example data and may not reflect the true values for AM-095.

Experimental Protocols

Protocol: Optimizing Sodium Concentration for AM-095 using a Calcium Flux Assay

This protocol describes how to determine the effect of extracellular sodium concentration on the potency of AM-095 in inhibiting LPA-induced calcium mobilization in cells expressing the LPA1 receptor.

  • Cell Culture: Plate CHO cells stably expressing the human LPA1 receptor into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Preparation of Assay Buffers:

    • Prepare a base buffer: 20 mM HEPES, 2.5 mM Probenecid, pH 7.4.

    • Create a series of 5 assay buffers by adding NaCl and Choline Chloride to the base buffer to achieve the final concentrations listed in Table 1, maintaining a total chloride concentration of 150 mM.

  • Dye Loading:

    • Aspirate the culture medium from the cell plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in one of the assay buffers (e.g., the 100 mM NaCl buffer for initial loading) according to the manufacturer's instructions.

    • Incubate for 45-60 minutes at 37°C.

    • Wash the cells twice with the corresponding assay buffer to be used for the experiment (e.g., cells to be tested in 0 mM NaCl are washed with the 0 mM NaCl buffer). Add the final volume of the corresponding buffer to each well.

  • Compound Preparation:

    • Perform serial dilutions of AM-095 in each of the five different assay buffers to create a range of concentrations (e.g., 10 µM to 0.1 nM).

    • Prepare the LPA agonist at a concentration that elicits an EC80 response, also in each of the five assay buffers.

  • Assay Execution:

    • Use a fluorescence imaging plate reader (e.g., FLIPR) to measure intracellular calcium changes.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the diluted AM-095 to the appropriate wells and incubate for 5-15 minutes.

    • Add the LPA agonist to all wells to stimulate the receptor.

    • Record the fluorescence signal for at least 60-90 seconds post-stimulation.

  • Data Analysis:

    • For each sodium concentration, calculate the percentage inhibition of the LPA response at each AM-095 concentration.

    • Use a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value of AM-095 for each of the five sodium conditions.

    • Plot the IC50 values against the NaCl concentration to identify the optimal condition.

Mandatory Visualization

G cluster_pathway Sodium's Allosteric Modulation of LPA1 Receptor LPA1_Inactive LPA1 Receptor (Inactive State) LPA1_Active LPA1 Receptor (Active State) LPA1_Inactive->LPA1_Active Agonist (LPA) Na_ion Na+ Ion Na_ion->LPA1_Inactive Stabilizes AM095 AM-095 (Antagonist) This compound->LPA1_Inactive Binds & Blocks

Caption: Sodium ions can stabilize the inactive state of the LPA1 receptor.

G cluster_workflow Experimental Workflow for Sodium Optimization prep Prepare Buffers (0-150mM NaCl + Choline Cl) assay Run Functional Assay (e.g., Calcium Flux) prep->assay data Generate IC50 Curves for each [Na+] assay->data plot Plot IC50 vs. [Na+] data->plot optimal Determine Optimal Sodium Concentration plot->optimal G cluster_troubleshooting Troubleshooting Logic for Inaccurate Potency start Unexpected AM-095 Potency or High Variability check_buffer Is Assay Buffer Standardized & Freshly Made? start->check_buffer run_na_curve Perform Na+ Titration (0-150mM, Constant Ionic Strength) check_buffer->run_na_curve Yes remake_buffer Remake and Validate All Buffer Stocks check_buffer->remake_buffer No optimize Select Optimal [Na+] and Standardize Protocol run_na_curve->optimize other_factors Investigate Other Factors (pH, Divalent Cations, Reagents) run_na_curve->other_factors remake_buffer->run_na_curve

References

Troubleshooting AM-095 Sodium stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of AM-095 Sodium in aqueous solutions. The following information is based on general principles for stabilizing small molecule sodium salts and should be adapted to your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My AM-095 Sodium solution appears cloudy or has visible precipitates immediately after preparation. What is the cause and how can I fix it?

A1: This is likely due to the low aqueous solubility of the free acid form of AM-095. When the pH of the solution drops, the sodium salt can convert to its less soluble free acid form, causing it to precipitate.

  • Troubleshooting Steps:

    • Check the pH of your solvent: Ensure the pH of your aqueous buffer is neutral to slightly basic (pH 7.0 - 8.5) before adding AM-095 Sodium.

    • Use a buffered solution: Prepare your AM-095 Sodium solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) rather than in water to maintain a stable pH.

    • Gentle warming and sonication: After dissolving, gentle warming (to a temperature that does not degrade the compound) and brief sonication can help to fully dissolve the compound.

Q2: I observe a decrease in the concentration of AM-095 Sodium in my stock solution over time, even when stored at 4°C. What could be happening?

A2: This suggests chemical degradation of AM-095 Sodium. The primary degradation pathways in aqueous solutions are often hydrolysis and oxidation.

  • Troubleshooting Steps:

    • Minimize storage time: Prepare fresh solutions for each experiment whenever possible.

    • Protect from light: Store solutions in amber vials or wrap vials in aluminum foil to prevent photodegradation.

    • De-gas your solvent: For compounds susceptible to oxidation, de-gassing the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before use can be beneficial.

    • Consider alternative solvents: If aqueous stability is a persistent issue, consider preparing a concentrated stock solution in an anhydrous organic solvent like DMSO and diluting it into your aqueous buffer immediately before use.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Inconsistent results can often be traced back to the instability of the compound in the cell culture medium.

  • Possible Cause: Degradation of AM-095 Sodium in the complex environment of cell culture media (containing salts, amino acids, and other components) over the course of the experiment.

  • Troubleshooting Workflow:

A Inconsistent Assay Results B Prepare fresh AM-095 Sodium solution for each experiment A->B C Perform a time-course stability study in cell culture medium B->C D Analyze samples at T=0, 2, 4, 8, 24 hours via HPLC C->D E Significant degradation observed? D->E F YES E->F >10% degradation G NO E->G <10% degradation H Reduce incubation time in assays F->H I Replenish compound during long incubations F->I J Investigate other experimental variables (e.g., cell density, serum concentration) G->J

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Poor solubility when preparing concentrated stock solutions.

Achieving high concentrations of AM-095 Sodium in aqueous buffers can be challenging.

Solubility and Stability in Common Solvents

SolventMax Solubility (Estimated)Stability at 4°C (Estimated)Notes
Water~1 mg/mLPoorProne to precipitation if pH drops.
PBS (pH 7.4)~5 mg/mLModerate (days)Buffering agent helps maintain stability.
DMSO>50 mg/mLHigh (months)Recommended for long-term stock solutions.
  • Recommendation: Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C. For experiments, perform a serial dilution into your aqueous buffer to the final working concentration. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Experimental Protocols

Protocol 1: Assessing the Aqueous Stability of AM-095 Sodium by HPLC

This protocol allows for the quantitative assessment of AM-095 Sodium degradation over time.

  • Preparation of AM-095 Sodium Solution:

    • Prepare a 1 mg/mL solution of AM-095 Sodium in your aqueous buffer of interest (e.g., PBS, pH 7.4).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Incubation:

    • Aliquot the solution into multiple amber vials.

    • Store the vials under your desired experimental conditions (e.g., 4°C, room temperature, 37°C).

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.

    • Immediately analyze the sample by HPLC or store it at -80°C until analysis.

  • HPLC Analysis:

    • Use a suitable C18 reverse-phase HPLC column.

    • Employ a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.

    • Monitor the elution profile using a UV detector at the absorbance maximum of AM-095 Sodium.

  • Data Analysis:

    • Calculate the peak area of AM-095 Sodium at each time point.

    • Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of AM-095 Sodium remaining.

Signaling Pathway Context (Hypothetical)

AM-095 Sodium is a potent inhibitor of the hypothetical "Signal Transduction Kinase 1" (STK1), which is a key node in a pro-inflammatory signaling cascade.

cluster_cell Cell Membrane Receptor Receptor STK1 STK1 Receptor->STK1 DownstreamEffector Downstream Effector STK1->DownstreamEffector Inflammation Inflammatory Response DownstreamEffector->Inflammation Cytokine Pro-inflammatory Cytokine Cytokine->Receptor AM095 AM-095 Sodium This compound->STK1

Caption: Hypothetical signaling pathway inhibited by AM-095 Sodium.

Potential off-target effects of AM-095 Sodium to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-095 Sodium. The information is designed to help anticipate and address potential issues related to off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AM-095 Sodium?

AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1).[1][2][3] It functions by competitively inhibiting the binding of lysophosphatidic acid (LPA) to LPAR1, thereby blocking its downstream signaling.[4]

Q2: How selective is AM-095 for LPAR1 over other LPA receptor subtypes?

AM-095 is described as a selective LPAR1 antagonist. For instance, its use in diabetic nephropathy studies was specifically to exclude the potential contribution of LPAR3 inhibition that may be seen with other less selective antagonists like Ki16425.[5] While comprehensive public data on its selectivity against all other LPA receptor subtypes (LPA2, LPA4, LPA5, LPA6) is limited, its characterization as "LPAR1-selective" suggests significantly lower affinity for these other receptors.

Q3: Has AM-095 shown any agonist activity at the LPAR1 receptor?

No, in vitro studies have demonstrated that AM-095 exhibits no agonist activity at the LPAR1 receptor.[2]

Q4: Are there any known off-target effects for compounds structurally related to AM-095?

Yes, a structurally related LPAR1 antagonist, AM966, was found to have an unexpected effect of increasing lung microvascular endothelial permeability.[6] This was mediated through the activation of the Rho signaling pathway and phosphorylation of VE-cadherin.[6] While this has not been reported for AM-095, it is a potential off-target effect to be aware of when studying endothelial barrier function.

Troubleshooting Guide

Issue 1: Unexpected changes in endothelial cell permeability in our in vitro model.

  • Question: We are using AM-095 to block LPAR1 signaling in human lung microvascular endothelial cells (HLMVECs). However, we are observing an unexpected increase in endothelial permeability, measured by a decrease in transendothelial electrical resistance (TEER). Could this be an off-target effect of AM-095?

  • Possible Cause: While AM-095 is a selective LPAR1 antagonist, a similar compound, AM966, has been reported to increase lung endothelial barrier permeability.[6] This effect was independent of LPAR1 antagonism and involved RhoA activation.[6] It is plausible that AM-095 could have a similar off-target effect at certain concentrations.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a detailed concentration-response experiment to determine if the permeability effect is dose-dependent. It's possible this off-target effect only manifests at higher concentrations.

    • Use a Structurally Different LPAR1 Antagonist: As a control, test another LPAR1 antagonist with a different chemical scaffold to see if the effect is reproducible.

    • Investigate RhoA Activation: Assay for RhoA activation (e.g., using a RhoA G-LISA or pull-down assay) in your endothelial cells treated with AM-095.

    • Examine VE-Cadherin Phosphorylation: Analyze the phosphorylation status of VE-cadherin in response to AM-095 treatment via Western blot.

Issue 2: Inconsistent results in fibrosis models compared to literature.

  • Question: We are using AM-095 in a bleomycin-induced pulmonary fibrosis model in mice, but we are not observing the expected level of attenuation of fibrosis. What could be the issue?

  • Possible Causes:

    • Pharmacokinetics and Bioavailability: AM-095 has high oral bioavailability and a moderate half-life in rats and dogs.[2] However, differences in mouse strain, age, or diet could potentially alter its pharmacokinetic profile.

    • Dosing Regimen: The timing and frequency of AM-095 administration relative to the fibrotic insult are critical.

    • Compound Stability: Ensure the AM-095 Sodium solution is prepared correctly and is stable throughout the experiment.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Confirm the purity and integrity of your AM-095 Sodium batch.

    • Pharmacokinetic Study: If feasible, perform a pilot pharmacokinetic study in your specific mouse strain to determine the plasma concentrations of AM-095 achieved with your dosing regimen.

    • Optimize Dosing: Review the literature for established effective dosing regimens in similar models.[7] Consider adjusting the dose or frequency of administration.

    • Control for Vehicle Effects: Ensure that the vehicle used to dissolve and administer AM-095 is not contributing to any unexpected effects.

Quantitative Data

Table 1: In Vitro Potency of AM-095

Assay TypeSpeciesCell Line/SystemIC50 ValueReference
LPA-induced Calcium FluxHumanLPAR1-transfected CHO cells0.025 µM[2]
LPA-induced Calcium FluxMouseLPAR1-transfected CHO cells0.023 µM[2]
GTPγS BindingHumanRecombinant LPAR10.98 µM[2]
GTPγS BindingMouseRecombinant LPAR10.73 µM[2]
LPA-driven ChemotaxisMouseLPAR1-overexpressing CHO cells778 nM[2]
LPA-driven ChemotaxisHumanA2058 melanoma cells233 nM[2]

Experimental Protocols

1. GTPγS Binding Assay for LPAR1 Antagonism

  • Objective: To determine the inhibitory effect of AM-095 on LPAR1 activity.

  • Materials:

    • Cell membranes from CHO cells overexpressing human or mouse LPAR1.

    • [35S]-GTPγS (0.1 nM).

    • Assay Buffer: 50 mM HEPES, 0.1 mM NaCl, 10 mM MgCl2, 50 µg/mL saponin, pH 7.5.

    • 0.2% fatty acid-free human serum albumin.

    • 5 µM GDP.

    • 900 nM LPA (18:1).

    • AM-095 Sodium at various concentrations.

  • Procedure:

    • Add known amounts of AM-095 (diluted in DMSO) or vehicle (DMSO) to 25 to 40 µg of LPAR1-expressing cell membranes.

    • Add [35S]-GTPγS in the assay buffer containing human serum albumin and GDP.

    • To measure antagonist activity, stimulate GTPγS binding with 900 nM LPA.

    • To test for agonist effects, measure the ability of AM-095 to stimulate GTPγS binding in the absence of LPA.

    • Incubate the reaction mixture.

    • Terminate the reaction and separate bound from free [35S]-GTPγS using filtration.

    • Quantify the amount of bound [35S]-GTPγS using a scintillation counter.

    • Calculate the IC50 value for AM-095 by plotting the inhibition of LPA-stimulated GTPγS binding against the concentration of AM-095.

2. LPA-Induced Calcium Flux Assay

  • Objective: To measure the antagonistic effect of AM-095 on LPA-induced intracellular calcium mobilization.

  • Materials:

    • CHO cells stably transfected with human or mouse LPAR1.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • LPA.

    • AM-095 Sodium at various concentrations.

  • Procedure:

    • Culture the LPAR1-transfected CHO cells to an appropriate confluency.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with various concentrations of AM-095 or vehicle for a specified period.

    • Stimulate the cells with a known concentration of LPA.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader or a similar instrument.

    • Determine the IC50 of AM-095 by quantifying the inhibition of the LPA-induced calcium response at different AM-095 concentrations.

Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPAR1 LPAR1 LPA->LPAR1 Binds to G_protein Gαi/q/12/13 LPAR1->G_protein Activates Downstream_Effectors PLC, RhoA, RAC1 G_protein->Downstream_Effectors Modulates Cellular_Responses Cell Proliferation, Migration, Cytoskeletal Changes Downstream_Effectors->Cellular_Responses Leads to AM095 AM-095 Sodium This compound->LPAR1 Antagonizes

Caption: LPAR1 signaling pathway and the antagonistic action of AM-095 Sodium.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with AM-095 Check_Concentration Is the AM-095 concentration within the expected range for LPAR1 antagonism? Start->Check_Concentration High_Concentration Potential for Off-Target Effects Check_Concentration->High_Concentration No Consult_Literature Review Literature for Similar Observations Check_Concentration->Consult_Literature Yes Perform_Dose_Response Perform Dose-Response Curve High_Concentration->Perform_Dose_Response Use_Alternative_Antagonist Test with Structurally Different LPAR1 Antagonist Perform_Dose_Response->Use_Alternative_Antagonist Investigate_Mechanism Investigate Potential Off-Target Pathways (e.g., RhoA activation) Use_Alternative_Antagonist->Investigate_Mechanism Contact_Support Contact Technical Support Investigate_Mechanism->Contact_Support Consult_Literature->Contact_Support

Caption: Troubleshooting workflow for unexpected results with AM-095.

References

Technical Support Center: AM-095 Sodium in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AM-095 Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing variability and to offer detailed protocols for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is AM-095 Sodium and what is its primary mechanism of action?

A1: AM-095 Sodium is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] It functions by blocking the signaling pathways activated by lysophosphatidic acid (LPA) through the LPA1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by LPA, couples with Gαi/o, Gαq/11, and Gα12/13 proteins. This leads to the activation of downstream signaling cascades involving phospholipase C, MAPK, Akt, and Rho, which influence a variety of cellular responses including proliferation, migration, and survival.

Q2: What are the known pharmacokinetic properties of AM-095 in common animal models?

A2: AM-095 has demonstrated high oral bioavailability and a moderate half-life in rats and dogs. After oral administration in rats, peak plasma concentrations are observed at 2 hours. In dogs, a single oral dose leads to peak plasma concentration within 15 minutes. The half-life has been reported to be approximately 1.79 hours in rats and 1.5 hours in dogs following intravenous dosing.[1]

Pharmacokinetic Parameters of AM-095

SpeciesDosing RouteDoseCmaxTmaxt1/2
RatOral10 mg/kg41 µM2 h-
RatIntravenous2 mg/kg12 µM15 min1.79 h
DogOral5 mg/kg21 µM15 min-
DogIntravenous2 mg/kg11 µM15 min1.5 h

Troubleshooting Guide: Managing Variability

High variability in animal studies can mask the true effects of a compound. Below are common sources of variability when working with AM-095 Sodium and strategies to mitigate them.

Issue 1: Inconsistent drug exposure and pharmacokinetic variability between animals.

  • Possible Cause 1: Improper Formulation and Administration. The solubility and stability of AM-095 Sodium in the dosing vehicle are critical for consistent absorption.

    • Troubleshooting Steps:

      • Vehicle Selection: For oral gavage, a suspension in 0.5% to 1% methylcellulose is a common and effective vehicle. Ensure the suspension is homogenous by thorough vortexing before each administration.

      • IV Formulation: For intravenous administration, AM-095 can be dissolved in 0.9% saline. However, the stability of this solution should be confirmed, especially if prepared in batches. Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[1]

      • Gavage Technique: Ensure consistent oral gavage technique to minimize stress and ensure accurate delivery to the stomach.

  • Possible Cause 2: Animal-Specific Factors.

    • Troubleshooting Steps:

      • Fasting: Fasting animals for 15-24 hours before oral dosing can reduce variability in gastric emptying and absorption.[1]

      • Strain, Age, and Sex: These factors can significantly influence drug metabolism and LPA1 receptor expression. Clearly report the strain, age, and sex of the animals used in your studies and consider including both sexes to identify potential differences in response.

Issue 2: High variability in efficacy readouts (e.g., fibrosis scores, inflammatory markers).

  • Possible Cause 1: Diet-Induced Changes in Endogenous LPA Levels. High-fat diets can increase the levels of circulating LPA, the endogenous ligand for the LPA1 receptor.[4] This can alter the baseline signaling through the LPA1 pathway and potentially mask the effects of an antagonist like AM-095.

    • Troubleshooting Steps:

      • Standardized Diet: Use a standardized, controlled diet across all study groups to minimize diet-induced fluctuations in LPA levels.

      • Dietary Reporting: Clearly document the composition of the diet used in your study protocol and any resulting publications.

  • Possible Cause 2: Inconsistent Disease Induction in Animal Models. The severity of the induced disease (e.g., bleomycin-induced pulmonary fibrosis) can vary between animals, leading to high variability in the therapeutic window for AM-095.

    • Troubleshooting Steps:

      • Standardized Induction: Ensure a consistent and reproducible method for disease induction. For bleomycin-induced fibrosis, this includes precise intratracheal or intraperitoneal administration.

      • Severity Scoring: Implement a clear and objective scoring system for assessing disease severity at baseline (if possible) and at the end of the study. This can help in normalizing the data and identifying outliers.

Experimental Protocols

Protocol 1: Preparation of AM-095 Sodium for Oral Gavage in Mice

  • Materials:

    • AM-095 Sodium powder

    • 0.5% (w/v) Methylcellulose solution in sterile water

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Calculate the required amount of AM-095 Sodium based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.

    • Weigh the calculated amount of AM-095 Sodium powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of 0.5% methylcellulose solution to achieve the final desired concentration.

    • Vortex the tube vigorously for at least 1-2 minutes to ensure a homogenous suspension.

    • Visually inspect the suspension for any clumps or undissolved particles. Continue vortexing if necessary.

    • Keep the suspension on a vortex mixer at a low setting or vortex immediately before each gavage to maintain homogeneity.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model in Mice and Treatment with AM-095

  • Animals: C57BL/6 mice are commonly used for this model.

  • Disease Induction:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Administer a single intratracheal instillation of bleomycin (typically 1.5 - 3.0 U/kg) in sterile saline.

  • AM-095 Treatment:

    • Prepare AM-095 for oral gavage as described in Protocol 1.

    • Begin treatment with AM-095 (e.g., 30 mg/kg) at a specified time point after bleomycin administration (e.g., starting on day 7 and continuing daily until the end of the study). A common dosing schedule is twice daily (e.g., at time 0 and 8 hours).[1]

  • Endpoint Analysis (typically at day 14 or 21):

    • Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and protein levels.

    • Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and quantification of fibrosis using the Ashcroft scoring method.

    • Measure lung collagen content using a Sircol assay.

Signaling Pathway and Experimental Workflow Diagrams

LPA1_Signaling_Pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_proteins Gαi/o, Gαq/11, Gα12/13 LPA1->G_proteins Activates AM095 AM-095 Sodium This compound->LPA1 Inhibits PLC Phospholipase C G_proteins->PLC MAPK MAPK G_proteins->MAPK Akt Akt G_proteins->Akt Rho Rho G_proteins->Rho Cellular_Responses Cell Proliferation, Migration, Survival PLC->Cellular_Responses MAPK->Cellular_Responses Akt->Cellular_Responses Rho->Cellular_Responses

Caption: LPA1 Receptor Signaling Pathway and Inhibition by AM-095 Sodium.

Experimental_Workflow Start Start: Animal Acclimation Disease_Induction Disease Induction (e.g., Bleomycin) Start->Disease_Induction Treatment_Group Treatment Group: AM-095 Sodium Disease_Induction->Treatment_Group Vehicle_Group Vehicle Control Group Disease_Induction->Vehicle_Group Endpoint Endpoint Analysis: - BALF - Histology - Collagen Assay Treatment_Group->Endpoint Vehicle_Group->Endpoint

Caption: General Experimental Workflow for an in vivo Efficacy Study.

References

Technical Support Center: AM-095 Sodium In Vivo Efficacy and Vehicle Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of vehicle selection on the in vivo efficacy of AM-095 Sodium. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is AM-095 Sodium and what is its mechanism of action?

AM-095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] LPA1 is a G protein-coupled receptor that, when activated by its ligand lysophosphatidic acid (LPA), triggers a variety of cellular responses, including cell proliferation, migration, and inflammation. In pathological conditions, the LPA-LPA1 signaling axis can contribute to the development of fibrosis and other diseases. AM-095 competitively binds to LPA1, inhibiting its activation and downstream signaling pathways.

Q2: Which in vivo models have been used to evaluate the efficacy of AM-095?

AM-095 has demonstrated efficacy in several preclinical in vivo models, including:

  • Diabetic Nephropathy: In streptozotocin (STZ)-induced diabetic mice, AM-095 treatment significantly reduced albuminuria and glomerular volume.[4]

  • Pulmonary Fibrosis: In a bleomycin-induced lung fibrosis model, AM-095 attenuated increases in collagen, protein, and inflammatory cell infiltration in the bronchoalveolar lavage fluid.

  • Dermal Fibrosis: Pharmacological antagonism of LPA1 with AM-095 has been shown to attenuate bleomycin-induced dermal fibrosis.

  • Kidney Fibrosis: AM-095 decreased kidney fibrosis in a mouse model of unilateral ureteral obstruction.

Q3: What are the recommended vehicles for in vivo administration of AM-095 Sodium?

The choice of vehicle is critical for the successful in vivo application of AM-095 Sodium and depends on the route of administration and the desired concentration. Due to its hydrophobic nature, AM-095 Sodium requires specific formulations to ensure adequate solubility and bioavailability.

Route of AdministrationVehicle FormulationMaximum Achieved SolubilitySpeciesReference Dosage
Oral Gavage 0.5% Methylcellulose in waterSuspensionRat10 mg/kg
Oral Gavage 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (Clear Solution)Not specifiedNot specified
Oral Gavage 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (Clear Solution)Not specifiedNot specified
Intravenous 0.9% SalineNot specified (bolus injection)Rat2 mg/kg

Q4: How does the choice of vehicle potentially impact the efficacy of AM-095 Sodium?

  • Bioavailability: More complex vehicles containing solubilizing agents like DMSO, PEG300, Tween-80, or cyclodextrins (SBE-β-CD) can increase the concentration of AM-095 Sodium in solution, potentially leading to improved absorption and higher plasma concentrations compared to a simple suspension.

  • Pharmacokinetics: The vehicle can influence the absorption rate and overall pharmacokinetic profile (Cmax, Tmax, AUC). A solution is likely to be absorbed faster than a suspension.

  • Toxicity and Tolerability: Some solubilizing agents, particularly at high concentrations, can have their own biological effects or cause local irritation at the site of administration. It is crucial to include a vehicle-only control group in every experiment to account for these potential effects.

  • Consistency of Dosing: Suspensions, like methylcellulose-based formulations, require thorough vortexing before each administration to ensure a homogenous dose is delivered to each animal. Inconsistent dosing can lead to high variability in experimental results.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of AM-095 Sodium in the vehicle * Low solubility of the compound in the chosen vehicle. * Incorrect preparation method. * Temperature changes affecting solubility.* Consider using a vehicle with higher solubilizing capacity (e.g., the DMSO/PEG300/Tween-80/Saline formulation). * Ensure solvents are added sequentially and mixed thoroughly as per the protocol. Gentle warming and sonication can aid dissolution. * Prepare fresh formulations on the day of use and store them at a stable temperature.
High variability in efficacy data between animals * Inconsistent dosing, especially with suspension formulations. * Variability in animal health or experimental procedures. * Issues with the route of administration (e.g., improper gavage technique).* If using a suspension, vortex the formulation immediately before dosing each animal to ensure homogeneity. * Ensure all animals are age- and weight-matched and that all experimental procedures are standardized. * Provide proper training on administration techniques to all personnel.
Unexpected adverse effects in treated animals (e.g., lethargy, weight loss) * Toxicity of the vehicle components. * High dose of AM-095 Sodium. * Interaction between the compound and the vehicle.* Always include a vehicle-only control group to assess the effects of the vehicle itself. * Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects. * If adverse effects are observed in the vehicle control group, consider a different, more inert vehicle.
Lack of expected efficacy * Poor bioavailability due to suboptimal vehicle selection. * Degradation of AM-095 Sodium in the formulation. * Incorrect dosage or administration frequency.* Switch to a vehicle that provides a clear solution to potentially improve bioavailability. * Prepare formulations fresh for each experiment and protect them from light and extreme temperatures. * Review the literature for established effective dose ranges and schedules for your specific in vivo model.

Experimental Protocols

Protocol 1: Preparation of AM-095 Sodium in 0.5% Methylcellulose for Oral Gavage

  • Weigh the required amount of AM-095 Sodium.

  • Prepare a 0.5% (w/v) solution of methylcellulose in purified water. This may require heating and stirring to fully dissolve.

  • Allow the methylcellulose solution to cool to room temperature.

  • Gradually add the powdered AM-095 Sodium to the methylcellulose solution while continuously vortexing or stirring to create a uniform suspension.

  • Vortex the suspension thoroughly immediately before administering it to each animal to ensure a consistent dose.

Protocol 2: Preparation of AM-095 Sodium in a Solubilizing Vehicle for Oral Gavage

This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare a stock solution of AM-095 Sodium in DMSO (e.g., 20.8 mg/mL).

  • To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix thoroughly until clear.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • This solution should be prepared fresh on the day of use.

Signaling Pathways and Workflows

LPA1_Signaling_Pathway LPA LPA LPAR1 LPA1 Receptor LPA->LPAR1 Binds G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR1->G_protein Activates AM095 AM-095 Sodium This compound->LPAR1 Inhibits PLC PLC G_protein->PLC ROCK ROCK G_protein->ROCK Ras_MAPK Ras/MAPK (MEK/ERK) G_protein->Ras_MAPK PI3K_Akt PI3K/Akt G_protein->PI3K_Akt TLR4 TLR4 G_protein->TLR4 Cellular_Responses Cellular Responses (Proliferation, Migration, Inflammation, Fibrosis) PLC->Cellular_Responses ROCK->Cellular_Responses Ras_MAPK->Cellular_Responses PI3K_Akt->Cellular_Responses NFkB NF-κB TLR4->NFkB NFkB->Cellular_Responses

Caption: Simplified LPA1 signaling pathway and the inhibitory action of AM-095 Sodium.

Experimental_Workflow start Start vehicle_prep Vehicle & AM-095 Formulation Preparation start->vehicle_prep animal_dosing In Vivo Administration (e.g., Oral Gavage) vehicle_prep->animal_dosing monitoring Animal Monitoring (Health & Behavior) animal_dosing->monitoring sample_collection Sample Collection (Blood, Tissue) monitoring->sample_collection analysis Efficacy & PK/PD Analysis (e.g., Histology, Biomarkers) sample_collection->analysis end End analysis->end

References

Validation & Comparative

A Comparative Analysis of AM-095 Sodium and ki16425 in Attenuating Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of therapeutic agents targeting diabetic nephropathy is critical. This guide provides a detailed comparison of two such agents, AM-095 Sodium and ki16425, both of which are antagonists of the lysophosphatidic acid (LPA) signaling pathway implicated in the progression of this disease.

Lysophosphatidic acid, a bioactive phospholipid, exerts its effects through a family of G protein-coupled receptors, including LPA receptor 1 (LPAR1) and LPA receptor 3 (LPAR3). The upregulation of the LPA-LPAR axis has been identified as a contributor to renal inflammation and fibrosis, key pathological features of diabetic nephropathy. Both AM-095 and ki16425 have shown promise in preclinical models by targeting this pathway, albeit with different specificities. AM-095 is a selective antagonist of LPAR1, whereas ki16425 acts as a dual antagonist for both LPAR1 and LPAR3.[1][2][3]

This guide synthesizes data from separate preclinical studies to offer a comparative overview of their efficacy in established mouse models of diabetic nephropathy. It is important to note that the presented data for AM-095 and ki16425 originate from studies using different models of diabetes: streptozotocin (STZ)-induced type 1 diabetes for AM-095 and the db/db mouse model of type 2 diabetes for ki16425.[1][2] This distinction is crucial for interpreting the comparative data.

Performance Data in Diabetic Nephropathy Models

The following tables summarize the quantitative outcomes from studies evaluating AM-095 and ki16425 in rodent models of diabetic nephropathy.

Table 1: Effects of AM-095 on Renal Parameters in STZ-Induced Diabetic Mice
ParameterControl (Non-Diabetic)STZ + VehicleSTZ + AM-095 (10 mg/kg)STZ + AM-095 (30 mg/kg)
Urinary Albumin (µ g/day ) 18.3 ± 4.5145.7 ± 25.885.6 ± 15.160.2 ± 10.7
Albumin/Creatinine Ratio (µg/mg) 25.1 ± 5.2210.5 ± 35.1120.3 ± 20.588.9 ± 15.3
Glomerular Volume (x10^5 µm^3) 1.2 ± 0.12.5 ± 0.21.8 ± 0.151.5 ± 0.1
Glomerular Tuft Area (µm^2) 3500 ± 3006200 ± 4504800 ± 3504100 ± 300

Data adapted from a study on STZ-induced diabetic mice, representing a model of type 1 diabetic nephropathy.[1]

Table 2: Effects of ki16425 on Renal Parameters in db/db Mice
Parameterdb/+ (Control)db/db + Vehicledb/db + ki16425 (10 mg/kg)
Urinary Albumin Excretion (µ g/day ) 25.4 ± 3.1158.6 ± 18.295.3 ± 11.5
Glomerular Tuft Area (x10^3 µm^2) 4.2 ± 0.36.8 ± 0.55.1 ± 0.4
Glomerular Volume (x10^5 µm^3) 1.1 ± 0.12.3 ± 0.21.6 ± 0.1
Mesangial Matrix Index 0.12 ± 0.020.35 ± 0.040.21 ± 0.03

Data adapted from a study on db/db mice, a model of type 2 diabetic nephropathy.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are the experimental protocols used in the studies cited.

AM-095 in STZ-Induced Diabetic Nephropathy
  • Animal Model: Male C57BL/6J mice (8 weeks old) were used.

  • Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg body weight, dissolved in citrate buffer. Control mice received citrate buffer alone.

  • Treatment Protocol: Four weeks after STZ injection, diabetic mice were randomly assigned to receive either vehicle or AM-095 (10 or 30 mg/kg/day) orally for 8 weeks.

  • Urine and Blood Collection: 24-hour urine samples were collected at the end of the study for the measurement of albumin and creatinine. Blood samples were collected for the analysis of blood urea nitrogen (BUN) and creatinine.

  • Histological Analysis: Kidneys were harvested, fixed in 10% formalin, and embedded in paraffin. Sections were stained with Periodic acid-Schiff (PAS) for the evaluation of glomerular morphology and mesangial matrix expansion.

  • Biochemical Assays: Urinary albumin was measured by an ELISA kit. Creatinine levels were determined using a commercial assay kit.

ki16425 in db/db Mice Model of Diabetic Nephropathy
  • Animal Model: Male C57BLKS/J-db/db mice and their non-diabetic db/+ littermates were used.

  • Treatment Protocol: At 8 weeks of age, db/db mice were randomly divided into two groups to receive either vehicle or ki16425 (10 mg/kg/day) via oral gavage for 12 weeks.

  • Metabolic Measurements: Body weight and blood glucose levels were monitored weekly.

  • Urine Analysis: 24-hour urine was collected at 4-week intervals to measure albumin excretion.

  • Tissue Preparation: At the end of the treatment period, mice were sacrificed, and kidneys were perfused and collected for histological and molecular analysis.

  • Glomerular Analysis: Kidney sections were stained with PAS, and the glomerular tuft area, glomerular volume, and mesangial matrix index were quantified using image analysis software.

Mechanistic Insights: Signaling Pathways

Both AM-095 and ki16425 exert their therapeutic effects by modulating downstream signaling pathways activated by LPA. The diagrams below illustrate the proposed mechanisms of action.

experimental_workflow cluster_am095 AM-095 Study Workflow (STZ-induced) cluster_ki16425 ki16425 Study Workflow (db/db mice) a1 C57BL/6J Mice a2 STZ Injection (150 mg/kg) a1->a2 a3 4 weeks a2->a3 a4 Treatment (8 weeks) - Vehicle - AM-095 (10 or 30 mg/kg) a3->a4 a5 Sample Collection (Urine, Blood, Kidneys) a4->a5 b1 db/db Mice (8 weeks old) b2 Treatment (12 weeks) - Vehicle - ki16425 (10 mg/kg) b1->b2 b3 Sample Collection (Urine, Blood, Kidneys) b2->b3

Comparative experimental workflows for AM-095 and ki16425 studies.

The LPA-LPAR1 signaling axis plays a significant role in the pathogenesis of diabetic nephropathy. Activation of LPAR1 in renal cells, such as mesangial cells and podocytes, triggers a cascade of downstream events leading to inflammation, fibrosis, and cellular damage.

signaling_pathway cluster_main LPA-Mediated Signaling in Diabetic Nephropathy cluster_this compound Target of AM-095 cluster_ki16425 Target of ki16425 cluster_downstream Downstream Effects LPA Lysophosphatidic Acid (LPA) LPAR1 LPAR1 LPA->LPAR1 LPAR3 LPAR3 LPA->LPAR3 TGFb TGF-β Upregulation LPAR1->TGFb TLR4 TLR4/NF-κB Activation LPAR1->TLR4 ROS NADPH Oxidase / ROS Production LPAR1->ROS This compound AM-095 This compound->LPAR1 ki16425 ki16425 ki16425->LPAR1 ki16425->LPAR3 Fibrosis Fibrosis TGFb->Fibrosis Inflammation Inflammation TLR4->Inflammation Podocyte_Injury Podocyte Injury ROS->Podocyte_Injury Inflammation->Fibrosis Inflammation->Podocyte_Injury

Signaling pathways targeted by AM-095 and ki16425 in diabetic nephropathy.

In mesangial cells, LPA-LPAR1 signaling can lead to the upregulation of transforming growth factor-beta (TGF-β), a key profibrotic cytokine.[2] Furthermore, this axis can activate Toll-like receptor 4 (TLR4) and the NF-κB signaling pathway, promoting an inflammatory response.[1] LPA signaling has also been linked to increased production of reactive oxygen species (ROS) through NADPH oxidase, contributing to oxidative stress and podocyte injury.[1]

AM-095, by selectively blocking LPAR1, is effective in preventing the pathogenesis of diabetic nephropathy by inhibiting the TLR4/NF-κB and NADPH oxidase systems.[1] Ki16425, with its dual antagonism of LPAR1 and LPAR3, also effectively attenuates diabetic nephropathy, likely through the inhibition of similar pro-inflammatory and pro-fibrotic pathways.[2] The contribution of LPAR3 inhibition by ki16425 to its overall efficacy in this context warrants further investigation.

References

A Comparative Analysis of AM-095 Sodium and AM966 for the Treatment of Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of two investigational lysophosphatidic acid receptor 1 (LPA1) antagonists, AM-095 Sodium and AM966, in the context of fibrotic diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate an objective evaluation of these two compounds.

Executive Summary

Both AM-095 Sodium and AM966 are potent and selective antagonists of the LPA1 receptor, a key mediator in the pathogenesis of fibrosis. Preclinical studies have demonstrated the anti-fibrotic potential of both compounds in various models of fibrosis, most notably in bleomycin-induced pulmonary fibrosis and models of kidney fibrosis. While no head-to-head in vivo comparative studies have been published, this guide consolidates available data to offer an indirect comparison of their efficacy. In vitro data suggests comparable potency in inhibiting the LPA1 receptor. In vivo, both compounds have shown significant reductions in fibrotic markers in the widely used bleomycin model of lung fibrosis.

Mechanism of Action: Targeting the LPA1 Receptor

Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to organ scarring and dysfunction. Lysophosphatidic acid (LPA) is a signaling lipid that, through its receptor LPA1, plays a crucial role in initiating and promoting fibrotic processes. The binding of LPA to LPA1 on fibroblasts triggers a signaling cascade that leads to fibroblast proliferation, migration, and differentiation into myofibroblasts, which are the primary cells responsible for excessive collagen deposition. Both AM-095 Sodium and AM966 act as competitive antagonists at the LPA1 receptor, thereby blocking these pro-fibrotic downstream effects.[1]

LPA1 Signaling Pathway in Fibrosis cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_antagonists Pharmacological Intervention LPA LPA LPA1_Receptor LPA1 Receptor LPA->LPA1_Receptor Binds G_Protein Gαq/11, Gαi/o, Gα12/13 LPA1_Receptor->G_Protein Activates PLC PLC G_Protein->PLC RhoA RhoA G_Protein->RhoA PI3K PI3K G_Protein->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG ROCK ROCK RhoA->ROCK Akt Akt PI3K->Akt Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Gene_Transcription Gene Transcription (e.g., c-fos) Ca_Release->Gene_Transcription Cell_Migration Cell Migration Cytoskeletal_Rearrangement->Cell_Migration Myofibroblast_Differentiation Myofibroblast Differentiation Gene_Transcription->Myofibroblast_Differentiation Collagen_Production Collagen Production Myofibroblast_Differentiation->Collagen_Production AM095 AM-095 Sodium This compound->LPA1_Receptor Inhibits AM966 AM966 AM966->LPA1_Receptor Inhibits

Caption: Simplified signaling pathway of LPA1 receptor activation in fibrosis and the inhibitory action of AM-095 Sodium and AM966.

Comparative Efficacy: In Vitro Data

Both compounds have been shown to be potent inhibitors of the LPA1 receptor in various in vitro assays. The following table summarizes their reported half-maximal inhibitory concentrations (IC50).

AssayTargetAM-095 Sodium (IC50)AM966 (IC50)Reference
GTPγS binding (human LPA1)LPA1 Receptor0.98 µM~0.98 µM[2]
GTPγS binding (mouse LPA1)LPA1 Receptor0.73 µMNot Reported[2]
LPA-induced Ca²⁺ flux (human LPA1)LPA1 Receptor25 nM17 nM[2][3]
LPA-induced Ca²⁺ flux (mouse LPA1)LPA1 Receptor23 nMNot Reported[2]
LPA-induced Chemotaxis (human A2058 melanoma cells)LPA1 Receptor233 nM138 ± 43 nM[2][3]
LPA-induced Chemotaxis (human IMR-90 lung fibroblasts)LPA1 ReceptorNot Reported182 ± 86 nM[3]

Comparative Efficacy: In Vivo Data in Pulmonary Fibrosis

The bleomycin-induced lung fibrosis model is a standard and widely used preclinical model to evaluate the efficacy of anti-fibrotic agents. Both AM-095 Sodium and AM966 have been tested in this model, allowing for an indirect comparison of their in vivo effects.

AM966 in Bleomycin-Induced Lung Fibrosis

ParameterModelTreatmentDosageOutcomeReference
Lung Collagen ContentMouseAM96630 mg/kg, b.i.d.Significant reduction[3]
BALF Total ProteinMouseAM96630 mg/kg, b.i.d.43% reduction at day 3[3]
BALF Inflammatory CellsMouseAM96630 mg/kg, b.i.d.Significant reduction[3]
SurvivalMouseAM96630 mg/kg, b.i.d.Increased survival (80% vs 40% in control)[3]

AM-095 Sodium in Bleomycin-Induced Lung Fibrosis

A study directly comparing the efficacy of an autotaxin inhibitor (PF-8380) and AM-095 Sodium in the bleomycin model reported that both compounds abrogated the development of pulmonary fibrosis and prevented the distortion of lung architecture.[4] While specific quantitative data from this direct comparison requires access to the full publication, other studies have reported on the efficacy of AM-095 in this model.

ParameterModelTreatmentDosageOutcomeReference
BALF CollagenMouseAM-095 Sodium10 mg/kg/daySignificant decrease[5]
BALF Total ProteinMouseAM-095 Sodium10 mg/kg/daySignificant decrease[5]
BALF Macrophages & LymphocytesMouseAM-095 Sodium10 mg/kg/daySignificant reduction[5]

Comparative Efficacy: In Vivo Data in Other Fibrosis Models

AM-095 Sodium in Kidney Fibrosis

AM-095 Sodium has also been evaluated in models of kidney fibrosis, demonstrating its potential therapeutic application beyond pulmonary fibrosis.

ParameterModelTreatmentDosageOutcomeReference
Pro-inflammatory Cytokines (TNFα, IL1β, IL6)Diabetic Nephropathy (Mouse)AM-095 Sodium30 mg/kgSignificant suppression[6]
Pro-fibrotic Factors (TGFβ1, Fibronectin)Diabetic Nephropathy (Mouse)AM-095 Sodium30 mg/kgSignificant reduction[6]
Kidney FibrosisUnilateral Ureteral Obstruction (Mouse)AM-095 Sodium30 mg/kgDecreased fibrosis[4]

At present, there is limited publicly available data on the efficacy of AM966 in models of kidney fibrosis.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely accepted animal model for studying pulmonary fibrosis. The general workflow is as follows:

Bleomycin Model Workflow cluster_workflow Experimental Workflow Animal_Acclimatization Animal Acclimatization Bleomycin_Instillation Intratracheal Bleomycin Instillation Animal_Acclimatization->Bleomycin_Instillation Treatment_Initiation Initiation of Treatment (AM-095 or AM966) Bleomycin_Instillation->Treatment_Initiation Monitoring Daily Monitoring (Weight, Health) Treatment_Initiation->Monitoring Sacrifice_and_Tissue_Harvest Sacrifice and Tissue Harvest (e.g., Day 14 or 21) Monitoring->Sacrifice_and_Tissue_Harvest BALF_Analysis BALF Analysis (Cells, Protein, Cytokines) Sacrifice_and_Tissue_Harvest->BALF_Analysis Histology Lung Histology (H&E, Masson's Trichrome) Sacrifice_and_Tissue_Harvest->Histology Collagen_Assay Hydroxyproline Assay (Collagen Content) Sacrifice_and_Tissue_Harvest->Collagen_Assay

Caption: A typical experimental workflow for the bleomycin-induced pulmonary fibrosis model.

A detailed protocol for the bleomycin-induced lung fibrosis model as used in the evaluation of AM966 can be found in the study by Swaney et al. (2010).[3] Briefly, mice are anesthetized and a single intratracheal dose of bleomycin sulfate is administered. The test compound (e.g., AM966 or AM-095 Sodium) or vehicle is then administered, typically orally, for a specified period (e.g., 14 or 21 days). At the end of the treatment period, animals are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissue are collected for analysis of inflammatory cells, total protein, cytokine levels, and collagen content (hydroxyproline assay). Histological analysis of lung sections stained with Masson's trichrome is used to assess the extent of fibrosis.

Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis

This model is used to induce rapid and progressive renal interstitial fibrosis. The procedure involves the surgical ligation of one ureter, leading to obstruction and subsequent fibrotic changes in the affected kidney. The contralateral kidney serves as an internal control. Following the procedure, animals are treated with the test compound or vehicle. The extent of fibrosis is assessed by histological staining (e.g., Masson's trichrome or Sirius Red) and immunohistochemistry for fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I.

Conclusion

Both AM-095 Sodium and AM966 are promising LPA1 receptor antagonists with demonstrated anti-fibrotic activity in preclinical models. In vitro, they exhibit comparable high potency against the LPA1 receptor. In vivo, both compounds have shown efficacy in the bleomycin-induced pulmonary fibrosis model, a key benchmark for potential anti-fibrotic therapies. AM-095 Sodium has also demonstrated efficacy in models of kidney fibrosis.

The choice between these two compounds for further development may depend on a variety of factors including their pharmacokinetic profiles, safety and toxicology data, and performance in a wider range of fibrosis models. The unexpected finding that AM966 may increase lung endothelial barrier permeability warrants further investigation.[1][7] Ultimately, head-to-head comparative studies will be necessary to definitively determine the superior candidate for clinical development in the treatment of fibrotic diseases.

References

Head-to-Head Comparison: AM095 and PF-8380 in the Therapeutic Arena of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two key investigational molecules, AM095 and PF-8380, in the context of pulmonary fibrosis. By targeting the pro-fibrotic autotaxin-lysophosphatidic acid (LPA) signaling pathway from different angles, these compounds offer distinct therapeutic strategies. This document summarizes their performance based on available preclinical data, details the experimental methodologies for reproducing key findings, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. The autotaxin-LPA signaling axis has emerged as a critical driver of fibrosis, making it a prime target for therapeutic intervention. This guide focuses on a head-to-head comparison of this compound, a selective antagonist of the LPA1 receptor, and PF-8380, a potent inhibitor of the LPA-producing enzyme autotaxin. While both aim to mitigate the downstream effects of LPA, their distinct mechanisms of action may lead to differential efficacy and safety profiles. Preclinical evidence suggests that both compounds effectively abrogate the development of bleomycin-induced pulmonary fibrosis in mouse models, though with potential qualitative and quantitative differences in their impact on various disease manifestations.

Data Presentation: In Vitro and In Vivo Performance

The following tables summarize the key quantitative data for this compound and PF-8380 based on published preclinical studies.

Table 1: In Vitro Potency and Selectivity

CompoundTargetAssay TypeSpeciesIC50Reference
This compound LPA1 ReceptorLPA-induced Calcium FluxHuman25 nM[1][2]
LPA1 ReceptorLPA-induced Calcium FluxMouse23 nM[1][2]
LPA1 ReceptorGTPγS BindingHuman980 nM[1][3]
LPA1 ReceptorGTPγS BindingMouse730 nM[1][3]
LPA1 ReceptorLPA-driven Chemotaxis (CHO cells)Mouse778 nM[1][3][4]
LPA1 ReceptorLPA-driven Chemotaxis (A2058 melanoma cells)Human233 nM[1][3][4]
PF-8380 AutotaxinIsolated Enzyme AssayHuman2.8 nM
AutotaxinHuman Whole BloodHuman101 nM

Table 2: In Vivo Efficacy in Preclinical Models of Fibrosis

CompoundAnimal ModelKey FindingsReference
This compound Bleomycin-induced Pulmonary Fibrosis (Mouse)Attenuated increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF).[3][4]
Bleomycin-induced Scleroderma (Mouse)Provided protection from fibrosis.
Unilateral Ureteral Obstruction (Kidney Fibrosis, Mouse)Decreased kidney fibrosis.[3]
PF-8380 Bleomycin-induced Pulmonary Fibrosis (Mouse)Abrogated the development of pulmonary fibrosis and prevented the distortion of lung architecture.
CCl4-induced Liver Fibrosis (Mouse)Attenuated fibrosis and significantly decreased collagen deposition.
Rat Air Pouch (Inflammation)Provided >95% reduction in both plasma and air pouch LPA within 3 hours.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPA1 LPA1 Receptor LPA->LPA1 binding G_protein G Proteins (Gq/11, Gi/o, G12/13) LPA1->G_protein activation Downstream Downstream Signaling (e.g., Rho/ROCK, PLC, PI3K/Akt) G_protein->Downstream Fibrotic_Response Pro-fibrotic Responses (Fibroblast proliferation, migration, collagen production, α-SMA expression) Downstream->Fibrotic_Response PF8380 PF-8380 PF8380->ATX inhibition This compound This compound This compound->LPA1 antagonism

Figure 1: The Autotaxin-LPA1 Signaling Pathway in Fibrosis.

Bleomycin_Model_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Bleomycin Intratracheal Instillation of Bleomycin in Mice Vehicle Vehicle Control Bleomycin->Vehicle AM095_group This compound Treatment Bleomycin->AM095_group PF8380_group PF-8380 Treatment Bleomycin->PF8380_group BALF Bronchoalveolar Lavage Fluid (BALF) Analysis Vehicle->BALF Histology Lung Histology (H&E, Masson's Trichrome) Vehicle->Histology Collagen Hydroxyproline Assay (Collagen Quantification) Vehicle->Collagen IHC Immunohistochemistry (α-SMA, Fibronectin) Vehicle->IHC WB Western Blot (Fibrotic Markers) Vehicle->WB AM095_group->BALF AM095_group->Histology AM095_group->Collagen AM095_group->IHC AM095_group->WB PF8380_group->BALF PF8380_group->Histology PF8380_group->Collagen PF8380_group->IHC PF8380_group->WB

Figure 2: Experimental Workflow for Preclinical Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound and PF-8380.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction: Anesthetize mice with isoflurane. A single intratracheal instillation of bleomycin sulfate (1.5 - 3.0 U/kg) in 50 µL of sterile saline is administered. Control mice receive 50 µL of sterile saline.

  • Treatment:

    • This compound: Administered orally (e.g., 30 mg/kg) once or twice daily, starting from day 0 or as a therapeutic intervention at a later time point (e.g., day 7 or 14).

    • PF-8380: Administered orally (e.g., 30 or 100 mg/kg) once or twice daily, following a similar dosing schedule to this compound.

  • Endpoint Analysis: At a predetermined time point (e.g., day 14 or 21), mice are euthanized.

  • Sample Collection:

    • Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with sterile saline to collect BALF for cell counts and protein analysis.

    • Lung Tissue: The lungs are harvested. One lobe is typically fixed in 10% neutral buffered formalin for histological analysis, while the remaining lobes are snap-frozen in liquid nitrogen for biochemical assays.

Hydroxyproline Assay for Collagen Quantification
  • Tissue Preparation: A weighed portion of the frozen lung tissue is homogenized.

  • Hydrolysis: The homogenate is hydrolyzed in 6N HCl at 110-120°C for 18-24 hours.

  • Oxidation: The hydrolyzed sample is oxidized with Chloramine-T solution.

  • Colorimetric Reaction: Ehrlich's reagent (p-dimethylaminobenzaldehyde) is added, and the mixture is incubated at 60-65°C to develop a colorimetric product.

  • Quantification: The absorbance is read at 550-560 nm using a spectrophotometer. A standard curve is generated using known concentrations of hydroxyproline.

  • Calculation: The amount of hydroxyproline is used to calculate the total collagen content, assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.

Immunohistochemistry for Alpha-Smooth Muscle Actin (α-SMA)
  • Tissue Preparation: Formalin-fixed, paraffin-embedded lung tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced antigen retrieval is performed using a citrate buffer (pH 6.0).

  • Blocking: Sections are blocked with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against α-SMA (e.g., mouse anti-α-SMA monoclonal antibody, 1:100 to 1:500 dilution) overnight at 4°C.[5][6]

  • Secondary Antibody Incubation: After washing, sections are incubated with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG, 1:200 to 1:1000 dilution) for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI. Sections are then mounted with an anti-fade mounting medium.

  • Imaging and Analysis: Images are captured using a fluorescence microscope, and the α-SMA positive area is quantified using image analysis software.

Western Blot for Fibronectin
  • Protein Extraction: Total protein is extracted from frozen lung tissue homogenates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody against fibronectin (e.g., rabbit anti-fibronectin polyclonal antibody, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 to 1:10000 dilution) for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.

Conclusion

Both this compound and PF-8380 demonstrate significant anti-fibrotic potential in preclinical models of pulmonary fibrosis by targeting the autotaxin-LPA signaling axis. This compound acts downstream by directly blocking the LPA1 receptor, while PF-8380 acts upstream by inhibiting the production of LPA. The choice between these two strategies may depend on factors such as the specific cellular context of LPA production and receptor expression in the diseased lung, as well as potential off-target effects. The direct head-to-head comparison in the bleomycin-induced fibrosis model suggests that both are viable therapeutic candidates. Further research, including more detailed quantitative comparisons and eventual clinical trials, will be necessary to fully elucidate their respective therapeutic windows and clinical utility in the treatment of pulmonary fibrosis.

References

Validating AM-095 Sodium's selectivity for LPA1 over other LPA receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AM-095 Sodium's performance against various lysophosphatidic acid (LPA) receptors, supported by available experimental data. AM-095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a range of physiological and pathological processes, including fibrosis.

Performance Against LPA Receptor Subtypes

The following table summarizes the reported inhibitory concentrations (IC50) of AM-095 at the human and mouse LPA1 receptors from various functional assays. This data demonstrates the compound's potent antagonism of LPA1.

Assay Type Receptor IC50 (µM)
GTPγS BindingHuman LPA10.98[1][2]
Mouse LPA10.73[1][2]
Calcium MobilizationHuman LPA10.025[3][4]
Mouse LPA10.023[3][4]
ChemotaxisMouse LPA1 (CHO cells)0.778[1]
Human A2058 melanoma cells0.233[1]

Absence of reported activity for LPA2, LPA3, LPA4, LPA5, and LPA6 receptors in publicly available literature prevents a direct quantitative comparison.

Experimental Methodologies

The determination of AM-095's antagonist activity at the LPA1 receptor has been primarily conducted through GTPγS binding assays and calcium mobilization assays. These experiments are fundamental in characterizing the pharmacological profile of G protein-coupled receptor (GPCR) ligands.

GTPγS Binding Assay

This assay measures the functional consequence of GPCR activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. Antagonists are assessed by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Protocol Outline:

  • Membrane Preparation: Membranes from cells overexpressing the target LPA receptor (e.g., CHO cells) are prepared.

  • Assay Buffer: A buffer containing HEPES, NaCl, MgCl₂, saponin, and GDP is used.

  • Reaction Mixture: Membranes are incubated with [³⁵S]GTPγS, the LPA agonist, and varying concentrations of AM-095.

  • Incubation: The reaction is allowed to proceed to equilibrium.

  • Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate, which traps the radiolabeled G proteins bound to the membranes.

  • Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • Data Analysis: The concentration-dependent inhibition by AM-095 is plotted to determine the IC50 value.

G_protein_activation_workflow cluster_assay GTPγS Binding Assay Workflow start Start receptor LPA1 Receptor (Membrane Prep) start->receptor incubation Incubation receptor->incubation agonist LPA Agonist agonist->incubation antagonist AM-095 antagonist->incubation g_protein G Protein (Inactive) g_protein->incubation gtp_gamma_s [35S]GTPγS gtp_gamma_s->incubation filtration Filtration & Washing incubation->filtration detection Scintillation Counting filtration->detection analysis Data Analysis (IC50 Determination) detection->analysis end End analysis->end

GTPγS Binding Assay Workflow
Calcium Mobilization Assay

LPA1 activation leads to the mobilization of intracellular calcium stores. This assay measures the change in intracellular calcium concentration upon receptor activation in the presence and absence of an antagonist.

Protocol Outline:

  • Cell Culture: Cells expressing the LPA1 receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of AM-095.

  • Agonist Stimulation: An LPA agonist is added to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium, is measured in real-time using a plate reader.

  • Data Analysis: The inhibitory effect of AM-095 on the agonist-induced calcium signal is used to calculate the IC50 value.

LPA1 Signaling Pathway

The LPA1 receptor couples to multiple G protein subtypes, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate a variety of downstream signaling cascades. These pathways are integral to the diverse cellular responses mediated by LPA1 activation. AM-095, by blocking the initial receptor activation, effectively inhibits these downstream signaling events.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM095 AM-095 This compound->LPA1 Inhibits Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K Ras Ras Gi->Ras Rho Rho G1213->Rho PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC DAG->PKC Cellular_Response Cellular Responses (Proliferation, Migration, etc.) Ca->Cellular_Response PKC->Cellular_Response ROCK ROCK Rho->ROCK ROCK->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

LPA1 Receptor Signaling Pathways

References

AM-095 Sodium: A Potent LPA1 Antagonist with No Evidence of Agonism at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, AM-095 Sodium has been established as a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), with current experimental evidence indicating no agonistic activity, even at elevated concentrations. This guide provides a comparative analysis of AM-095 Sodium's pharmacological profile, supported by experimental data and detailed methodologies, to address the question of its potential for LPA1 agonism.

Summary of Pharmacological Activity

AM-095 is consistently characterized as an antagonist of the LPA1 receptor. Studies have demonstrated its ability to inhibit LPA-induced downstream signaling pathways, such as GTPγS binding and calcium mobilization. Crucially, in functional assays designed to detect receptor activation, AM-095 has not exhibited agonistic properties. For instance, in GTPγS binding assays, the ability of AM-095 to stimulate the receptor in the absence of the natural ligand (LPA) was tested, and no such activity was observed[1]. Similarly, in calcium flux assays, AM-095 showed no agonist activity at the LPA1 receptor at concentrations up to 10 µM[2].

Comparative Analysis of LPA1 Receptor Modulators

To provide context for the activity of AM-095, the following table compares its antagonistic potency with other known LPA1 receptor antagonists.

CompoundTarget(s)IC50 / Ki (Human LPA1)Assay TypeReference
AM-095 Sodium LPA1 IC50: 0.98 µM GTPγS Binding [1][3]
IC50: 0.025 µM Calcium Flux [4][5][6]
Ki16425LPA1, LPA2, LPA3Ki: 0.34 µMInositol Phosphate[7]
BMS-986020LPA1IC50: 17 nMCalcium Flux[7]
AM966LPA1IC50: 17 nMCalcium Flux[7]

Experimental Data on AM-095 Activity

The antagonistic nature of AM-095 has been determined through key in vitro functional assays. The following table summarizes the quantitative data from these experiments.

Assay TypeCell LineSpeciesEndpoint MeasuredAM-095 ActivityResult (IC50)Reference
GTPγS BindingCHO cells overexpressing LPA1HumanInhibition of LPA-stimulated [³⁵S]GTPγS bindingAntagonist (No agonist activity observed)0.98 µM[1][3]
GTPγS BindingCHO cells overexpressing LPA1MouseInhibition of LPA-stimulated [³⁵S]GTPγS bindingAntagonist (No agonist activity observed)0.73 µM[1][3]
Calcium FluxCHO cells transfected with LPA1HumanInhibition of LPA-induced calcium mobilizationAntagonist (No agonist activity up to 10 µM)0.025 µM[4][5][6]
Calcium FluxCHO cells transfected with LPA1MouseInhibition of LPA-induced calcium mobilizationAntagonist (No agonist activity up to 10 µM)0.023 µM[4]
ChemotaxisCHO cells overexpressing LPA1MouseInhibition of LPA-driven cell migrationAntagonist778 nM[1][3]
ChemotaxisA2058 human melanoma cellsHumanInhibition of LPA-driven cell migrationAntagonist233 nM[1][3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures involved in characterizing AM-095, the following diagrams are provided.

LPA1_Signaling_Pathway LPA1 Receptor Signaling Pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates AM095 AM-095 (Antagonist) This compound->LPA1 Blocks Gq Gq/11 LPA1->Gq Gi Gi/o LPA1->Gi PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Produces cAMP ↓ cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release Stimulates GTPgS_Binding_Assay GTPγS Binding Assay Workflow cluster_agonist Agonist Test cluster_antagonist Antagonist Test Membranes_agonist CHO-LPA1 Membranes Incubate_agonist Incubate Membranes_agonist->Incubate_agonist AM095_agonist AM-095 (Varying Conc.) AM095_agonist->Incubate_agonist GTPgS_agonist [³⁵S]GTPγS GTPgS_agonist->Incubate_agonist Measure_agonist Measure Radioactivity Incubate_agonist->Measure_agonist Result_agonist No increase in binding (No Agonism) Measure_agonist->Result_agonist Membranes_antagonist CHO-LPA1 Membranes Incubate_antagonist Incubate Membranes_antagonist->Incubate_antagonist LPA_antagonist LPA (Agonist) LPA_antagonist->Incubate_antagonist AM095_antagonist AM-095 (Varying Conc.) AM095_antagonist->Incubate_antagonist GTPgS_antagonist [³⁵S]GTPγS GTPgS_antagonist->Incubate_antagonist Measure_antagonist Measure Radioactivity Incubate_antagonist->Measure_antagonist Result_antagonist Decreased binding (Antagonism) Measure_antagonist->Result_antagonist Calcium_Flux_Assay Calcium Flux Assay Workflow Start CHO-LPA1 cells Load_Dye Load with Calcium-sensitive dye (e.g., Fura-2 AM) Start->Load_Dye Wash Wash to remove excess dye Load_Dye->Wash Add_Compound Add AM-095 (Varying Conc.) Wash->Add_Compound Add_Agonist Add LPA (Agonist) Add_Compound->Add_Agonist Measure Measure Fluorescence (Intracellular Ca²⁺) Add_Agonist->Measure Analyze Analyze dose-response curve Measure->Analyze

References

Unveiling the Selectivity of AM-095 Sodium: A Comparative Guide for GPCR Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive comparison of AM-095 Sodium, a potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), against other G-protein coupled receptors (GPCRs). By presenting available experimental data, detailed methodologies, and clear visualizations, this document serves as an objective resource for scientists evaluating AM-095 Sodium for their research needs.

AM-095 Sodium has emerged as a valuable tool for investigating the physiological and pathological roles of the LPA1 receptor, a key player in various cellular processes, including cell proliferation, migration, and fibrosis. Its efficacy is intrinsically linked to its high affinity for LPA1 and, equally importantly, its minimal interaction with other GPCRs, which can lead to off-target effects.

Performance Profile of AM-095 Sodium at the LPA1 Receptor

AM-095 Sodium demonstrates robust and specific antagonism of the LPA1 receptor. Its potency has been quantified across multiple functional assays, consistently showing high affinity for both human and mouse orthologs of the receptor.

Assay TypeReceptorSpeciesIC50 Value (µM)
Calcium MobilizationLPA1Human0.025[1][2][3]
Calcium MobilizationLPA1Mouse0.023[1][2][3]
GTPγS BindingLPA1Human0.98[4]
GTPγS BindingLPA1Mouse0.73[4]

Table 1: Potency of AM-095 Sodium at the LPA1 Receptor. The half-maximal inhibitory concentration (IC50) values of AM-095 Sodium as determined by in vitro functional assays.

Cross-Reactivity Profile of AM-095 Sodium

While extensively characterized for its potent LPA1 antagonism, publicly available data on the comprehensive cross-reactivity of AM-095 Sodium against a broad panel of other GPCRs is limited. The term "selective" is consistently used in the literature to describe AM-095, implying a low affinity for other receptors, including other members of the LPA receptor family. However, a detailed quantitative screening against a wide array of GPCRs is not readily found in the public domain.

For comparison, other LPA1 receptor antagonists, such as Ki16425, have been shown to exhibit some level of cross-reactivity with the LPA3 receptor.[5] The development of highly selective antagonists is an ongoing effort in the field to minimize potential off-target effects. Researchers are encouraged to perform their own comprehensive selectivity profiling to fully characterize the activity of AM-095 Sodium in their specific experimental systems.

LPA1 Receptor Signaling Pathway

AM-095 Sodium exerts its antagonist effect by blocking the signaling cascade initiated by the binding of lysophosphatidic acid (LPA) to the LPA1 receptor. LPA1 is known to couple to multiple G-protein subtypes, leading to the activation of diverse downstream effector pathways.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds Gq11 Gαq/11 LPA1->Gq11 Activates Gi_o Gαi/o LPA1->Gi_o Activates G1213 Gα12/13 LPA1->G1213 Activates AM095 AM-095 Sodium This compound->LPA1 Blocks PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gi_o->AC RhoA RhoA G1213->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP ROCK ROCK RhoA->ROCK Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Actin_cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Actin_cytoskeleton

Figure 1: LPA1 Receptor Signaling Pathway. This diagram illustrates the primary signaling cascades activated by the LPA1 receptor and the inhibitory action of AM-095 Sodium.

Upon activation by its endogenous ligand LPA, the LPA1 receptor couples to Gαi/o, Gαq/11, and Gα12/13 proteins.[6][7][8] This initiates downstream signaling, including the activation of phospholipase C (PLC) leading to calcium mobilization, the inhibition of adenylyl cyclase resulting in decreased cyclic AMP (cAMP) levels, and the activation of the Rho/ROCK pathway, which influences the actin cytoskeleton.[6][7] AM-095 Sodium acts by competitively binding to the LPA1 receptor, thereby preventing these downstream signaling events.

Experimental Methodologies for Assessing GPCR Cross-Reactivity

To determine the selectivity of a compound like AM-095 Sodium, a panel of functional assays is typically employed. These assays measure the compound's ability to modulate the activity of various GPCRs. Below are detailed protocols for common experimental approaches.

GPCR_Screening_Workflow cluster_workflow GPCR Cross-Reactivity Screening Workflow start Start: Compound of Interest (e.g., AM-095 Sodium) primary_screen Primary Screen: Broad GPCR Panel (e.g., Radioligand Binding or Functional Assay at a single high concentration) start->primary_screen hit_identification Hit Identification: Identify receptors showing significant modulation of activity primary_screen->hit_identification dose_response Dose-Response Analysis: Generate concentration-response curves for identified hits to determine potency (IC50/EC50) hit_identification->dose_response secondary_assays Secondary/Orthogonal Assays: Confirm activity using different assay formats (e.g., Calcium Mobilization, β-Arrestin Recruitment) dose_response->secondary_assays selectivity_profile Generate Selectivity Profile: Compare potency at target vs. off-target receptors secondary_assays->selectivity_profile end End: Characterized Compound selectivity_profile->end

Figure 2: GPCR Cross-Reactivity Screening Workflow. A typical workflow for assessing the selectivity of a compound against a panel of GPCRs.

GTPγS Binding Assay

This assay measures the activation of G-proteins, the first intracellular signaling event following GPCR activation.

  • Cell Membrane Preparation: Membranes are prepared from cells overexpressing the GPCR of interest.

  • Reaction Mixture: A reaction buffer is prepared containing HEPES, NaCl, MgCl2, saponin, GDP, and the radiolabeled non-hydrolyzable GTP analog, [35S]GTPγS.[1]

  • Assay Protocol:

    • Varying concentrations of the test compound (e.g., AM-095 Sodium) are incubated with the cell membranes and [35S]GTPγS in the presence of an agonist to stimulate the receptor.

    • The reaction is allowed to proceed at a controlled temperature.

    • The reaction is terminated by rapid filtration through a filter plate, which traps the membranes.

    • The amount of bound [35S]GTPγS is quantified using a scintillation counter.

  • Data Analysis: The inhibition of agonist-stimulated [35S]GTPγS binding by the test compound is used to determine its IC50 value.

Calcium Mobilization Assay

This assay is particularly useful for GPCRs that couple to Gαq/11, leading to an increase in intracellular calcium concentration.

  • Cell Culture: Cells stably or transiently expressing the GPCR of interest are seeded into multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9] Probenecid may be added to prevent dye leakage.[10]

  • Assay Protocol:

    • The plate is placed in a fluorescence plate reader.

    • The test compound is added to the wells.

    • After a short incubation, an agonist for the receptor is added to stimulate calcium release.

    • The change in fluorescence intensity is monitored over time.[11]

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is used to calculate its IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and signaling.

  • Cell Lines: Engineered cell lines are used that co-express the GPCR of interest fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., enzyme fragment complementation).[12]

  • Assay Protocol:

    • Cells are plated in multi-well plates.

    • The test compound is added to the wells.

    • An agonist for the receptor is then added to induce β-arrestin recruitment.

    • The interaction between the GPCR and β-arrestin brings the reporter fragments into close proximity, generating a detectable signal (e.g., luminescence or fluorescence).[13][14]

  • Data Analysis: The modulation of the agonist-induced signal by the test compound is used to determine its potency.

Conclusion

AM-095 Sodium is a highly potent and selective antagonist of the LPA1 receptor, making it an invaluable tool for studying LPA1-mediated biology. While comprehensive cross-reactivity data against a wide range of GPCRs is not extensively documented in publicly available literature, its consistent description as "selective" underscores its specificity. Researchers should consider the detailed experimental protocols provided in this guide to independently verify the selectivity profile of AM-095 Sodium within their specific cellular and experimental contexts. The provided diagrams of the LPA1 signaling pathway and the GPCR screening workflow offer a clear framework for understanding the mechanism of action and the process of selectivity profiling.

References

Comparing the in vitro potency of AM-095 Sodium with Debio-0719

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive In Vitro Comparison of AM-095 Sodium and Debio-0719

This guide provides a detailed comparison of the in vitro potency of two prominent LPA receptor antagonists, AM-095 Sodium and Debio-0719. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions on the selection of research compounds. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

In Vitro Potency: A Head-to-Head Comparison

AM-095 and Debio-0719 are both antagonists of the lysophosphatidic acid (LPA) receptors, with a primary focus on the LPA1 subtype. While both compounds exhibit potent inhibitory activity, they differ in their specific receptor selectivity and reported potency values across various assays.

AM-095 is characterized as a selective LPA1 receptor antagonist.[1][2] In vitro studies have demonstrated its ability to antagonize LPA-induced calcium flux in Chinese hamster ovary (CHO) cells transfected with either human or mouse LPA1, with IC50 values of 0.025 µM and 0.023 µM, respectively.[3] Additional studies have reported IC50 values of 0.98 µM and 0.73 µM for its antagonism of recombinant human and mouse LPA1, respectively.[4]

Debio-0719 functions as a competitive antagonist for both LPA1 and LPA3 receptors.[5][6] It is the R-stereoisomer of Ki16425, a racemic mixture.[7][8] Debio-0719 has been shown to inhibit LPA-induced calcium flux in LPA1-expressing Chem-1 cells with an IC50 value of 60 nM.[7] Furthermore, it exhibits antagonist activity at LPA1 and LPA3 receptors with IC50 values of 60 nM and 660 nM, respectively.[8]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of AM-095 and Debio-0719 from various studies.

CompoundTarget(s)Assay TypeCell Line/SystemIC50/KiReference
AM-095 human LPA1Calcium FluxCHO cells0.025 µM[3]
mouse LPA1Calcium FluxCHO cells0.023 µM[3]
human LPA1GTPγS BindingCHO cell membranes0.98 µM[4]
mouse LPA1GTPγS BindingCHO cell membranes0.73 µM[4]
Debio-0719 LPA1Calcium FluxChem-1 cells60 nM[7]
LPA1Antagonist ActivityNot Specified60 nM[8]
LPA3Antagonist ActivityNot Specified660 nM[8]
LPA1KiNot Specified0.34 µM[5][6]
LPA3KiNot Specified0.93 µM[5][6]

Experimental Protocols

The determination of in vitro potency for LPA receptor antagonists typically involves cell-based assays that measure the inhibition of LPA-induced signaling events. A common method is the calcium flux assay.

Calcium Flux Assay Protocol

This protocol outlines a general procedure for determining the IC50 value of an LPA receptor antagonist.

  • Cell Culture and Seeding:

    • HEK293 cells stably expressing the human LPA1 receptor are cultured in appropriate media.

    • Cells are seeded at a density of 2 x 10^4 cells/well in 96-well plates and incubated overnight.[9]

  • Compound Preparation and Incubation:

    • A serial dilution of the antagonist compound (e.g., AM-095 or Debio-0719) is prepared in a suitable buffer (e.g., HBSS/HEPES with 0.01% BSA).

    • The cultured cells are treated with various concentrations of the antagonist or vehicle (DMSO) and incubated for a defined period (e.g., 20 minutes at 37°C, followed by 10 minutes at room temperature).[9][10]

  • Signal Detection and Stimulation:

    • A calcium-sensitive fluorescent dye or a luminescent reporter system (e.g., NanoBiT) is added to the wells.[9]

    • Basal fluorescence or luminescence is measured for a short period (e.g., 5 minutes).[9]

    • The cells are then stimulated with a known concentration of LPA (e.g., 100 nM) to induce calcium mobilization.[9]

  • Data Acquisition and Analysis:

    • The change in fluorescence or luminescence signal is recorded in real-time for a specified duration (e.g., 15 minutes).[9]

    • The relative change in the LPA-induced signal in the presence of the inhibitor is plotted against the inhibitor concentration on a logarithmic scale.

    • The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal LPA response, is calculated using a suitable curve-fitting model (e.g., four-parameter logistic equation).[10]

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways affected by AM-095 and Debio-0719, as well as a typical experimental workflow for determining their in vitro potency.

G cluster_workflow Experimental Workflow: In Vitro Potency Assay prep Cell Seeding (e.g., LPA1-expressing cells) treat Compound Incubation (AM-095 or Debio-0719) prep->treat stim LPA Stimulation treat->stim detect Signal Detection (e.g., Calcium Flux) stim->detect analyze Data Analysis (IC50 Determination) detect->analyze

Caption: Workflow for determining in vitro potency.

G cluster_pathway Signaling Pathways of LPA Receptor Antagonists LPA LPA LPA1 LPA1 Receptor LPA->LPA1 LPA3 LPA3 Receptor LPA->LPA3 Gq Gq/11 LPA1->Gq Gi Gi/o LPA1->Gi G12 G12/13 LPA1->G12 TLR4 TLR4/NF-κB LPA1->TLR4 AM-095 Inhibition NADPH NADPH Oxidase LPA1->NADPH AM-095 Inhibition LPA3->Gq LPA3->Gi AM095 AM-095 This compound->LPA1 Debio0719 Debio-0719 Debio0719->LPA1 Debio0719->LPA3 PLC PLC Gq->PLC MAPK p42/p44 MAPK Gi->MAPK YAP Dephosphorylation of YAP/TAZ G12->YAP Ca ↑ [Ca2+]i PLC->Ca TLR4->MAPK

Caption: Signaling pathways of LPA antagonists.

References

Mimicking the Anti-Inflammatory Effects of AM-095 Sodium Through siRNA-Mediated TLR4 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct methodologies for inhibiting the Toll-like receptor 4 (TLR4) signaling pathway: direct inhibition through small interfering RNA (siRNA) and indirect modulation via the LPA1 receptor antagonist, AM-095 Sodium. Evidence suggests that the downstream anti-inflammatory effects of AM-095 Sodium can be phenocopied by the specific silencing of TLR4, offering researchers valuable and complementary tools to investigate inflammatory processes. This document outlines the mechanisms of action, presents comparative quantitative data, and provides detailed experimental protocols to aid in the selection and application of these powerful research agents.

Mechanism of Action: Two Paths to TLR4 Inhibition

siRNA-Mediated TLR4 Knockdown: This approach utilizes the cellular machinery of RNA interference (RNAi) to directly and specifically silence the expression of the TLR4 gene. Synthetic siRNA molecules, designed to be complementary to the TLR4 mRNA sequence, are introduced into cells. This leads to the degradation of the TLR4 mRNA, thereby preventing the translation and synthesis of the TLR4 protein. The reduction in TLR4 receptor expression on the cell surface effectively blunts the cellular response to TLR4 ligands, such as lipopolysaccharide (LPS).

AM-095 Sodium: This small molecule is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). While not a direct inhibitor of TLR4, AM-095 has been shown to attenuate TLR4-mediated inflammatory signaling. The precise mechanism of this crosstalk is an active area of research, but it is understood that LPA1 signaling can potentiate TLR4-induced inflammatory responses. By blocking the LPA1 receptor, AM-095 effectively dampens this potentiation, leading to a reduction in the production of pro-inflammatory cytokines and other downstream effectors of the TLR4 pathway. One study has explicitly shown that the pharmacological or siRNA-mediated inhibition of TLR4 can mimic the anti-inflammatory effects of AM-095 in vitro.

Comparative Data: Efficacy of TLR4 siRNA and AM-095 Sodium

The following tables summarize quantitative data from various studies, illustrating the impact of both siRNA-mediated TLR4 inhibition and AM-095 Sodium on key inflammatory markers. It is important to note that direct side-by-side comparisons in a single study are limited; therefore, the data presented here is a synthesis from multiple sources to provide a comparative overview.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production

TreatmentCell TypeStimulantTarget Cytokine% Inhibition (approx.)Reference
TLR4 siRNA RAW264.7 MacrophagesLPSTNF-α~50-70%[1]
RAW264.7 MacrophagesLPSIL-6~60-80%[1]
Human MonocytesLPSTNF-α~40-60%
AM-095 Sodium Mouse Mesangial CellsLPAPro-inflammatory Cytokines (general)Significant Reduction
In vivo (mouse model)Diabetic NephropathyPro-inflammatory Cytokines (general)Significant Reduction

Table 2: Impact on Downstream Signaling Molecules

TreatmentCell TypeTarget MoleculeEffectReference
TLR4 siRNA HepG2 CellsMyD88 ProteinMarkedly Suppressed
HepG2 CellsTRIF ProteinMarkedly Suppressed
U937 CellsNF-κB (p65) Nuclear TranslocationSignificantly Decreased[2]
AM-095 Sodium Mouse Mesangial CellsPhosphorylated NF-κB p65Downregulation
In vivo (mouse model)Phosphorylated NF-κB p65Downregulation

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of TLR4 in Macrophages

This protocol provides a general framework for transfecting macrophages with TLR4-specific siRNA to achieve gene silencing. Optimization of siRNA concentration, transfection reagent, and incubation times may be necessary for specific cell lines.

Materials:

  • RAW264.7 macrophage cells

  • TLR4-specific siRNA and non-targeting control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 6-well tissue culture plates

  • LPS (from E. coli O111:B4)

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for protein extraction and Western blotting

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: The day before transfection, seed RAW264.7 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 30 pmol of TLR4 siRNA or control siRNA into 100 µL of Opti-MEM™ I Medium.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • LPS Stimulation: After the incubation period, replace the medium with fresh DMEM. Stimulate the cells with 100 ng/mL LPS for 4-6 hours (for cytokine analysis) or as required for other downstream assays.

  • Analysis:

    • Gene Knockdown Verification: Harvest cells to extract RNA and perform qRT-PCR to quantify the reduction in TLR4 mRNA levels compared to the non-targeting control. For protein-level verification, perform Western blotting for the TLR4 protein.

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits.

    • NF-κB Activation: To assess NF-κB activation, cell lysates can be prepared and analyzed for the phosphorylation of p65 via Western blotting, or a reporter assay can be employed.

Protocol 2: Inhibition of LPS-Induced TNF-α Release by AM-095 Sodium in THP-1 Monocytes

This protocol details the use of AM-095 Sodium to inhibit LPS-induced inflammation in a human monocytic cell line.

Materials:

  • THP-1 human monocytic cells

  • AM-095 Sodium

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)

  • LPS (from E. coli O111:B4)

  • 96-well tissue culture plates

  • ELISA kit for human TNF-α

Procedure:

  • Cell Culture and Differentiation (Optional): Culture THP-1 cells in RPMI-1640 medium. For some applications, differentiation into a macrophage-like phenotype can be induced by treating the cells with PMA (e.g., 50 ng/mL) for 24-48 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before the experiment.

  • Cell Seeding: Seed THP-1 cells (or differentiated THP-1 macrophages) into a 96-well plate at a density of 5 x 10^5 cells/mL in a final volume of 200 µL per well.[3]

  • Pre-treatment with AM-095 Sodium: Prepare a stock solution of AM-095 Sodium in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Add the AM-095 Sodium dilutions to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO) group.

  • LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[3]

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.[3]

  • Analysis:

    • TNF-α Measurement: Centrifuge the 96-well plate to pellet the cells. Carefully collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage inhibition of TNF-α release by AM-095 Sodium at each concentration compared to the LPS-stimulated vehicle control.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the TLR4 signaling pathway, the experimental workflow for siRNA inhibition, the mechanism of AM-095, and a logical comparison.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents LPS MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases DNA DNA NFkB->DNA translocates to nucleus IRF3->DNA translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: TLR4 Signaling Pathway.

siRNA_Workflow start Start: Seed Cells transfection Transfect with TLR4 siRNA or Control siRNA start->transfection incubation Incubate for 24-48h (for TLR4 knockdown) transfection->incubation stimulation Stimulate with LPS incubation->stimulation analysis Analyze Downstream Effects: - qRT-PCR (TLR4 mRNA) - Western Blot (TLR4 protein) - ELISA (Cytokines) - NF-κB Activation Assay stimulation->analysis AM095_Mechanism LPA LPA LPA1R LPA1 Receptor LPA->LPA1R activates TLR4_Signaling TLR4 Signaling (potentiated) LPA1R->TLR4_Signaling potentiates AM095 AM-095 Sodium This compound->LPA1R blocks Inflammation Inflammatory Response TLR4_Signaling->Inflammation Comparison_Logic cluster_siRNA siRNA Inhibition cluster_this compound AM-095 Inhibition siRNA TLR4 siRNA mRNA TLR4 mRNA Degradation siRNA->mRNA protein Reduced TLR4 Protein mRNA->protein outcome Inhibition of TLR4-mediated Inflammatory Response protein->outcome Direct Effect This compound AM-095 Sodium LPA1R LPA1 Receptor Blockade This compound->LPA1R potentiation Reduced TLR4 Potentiation LPA1R->potentiation potentiation->outcome Indirect Effect

References

No Direct Evidence Found for AM-095 Sodium in Normal Wound Healing

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of direct experimental data on the effects of AM-095 Sodium on normal wound healing. Despite searches for studies involving AM-095 and its potential role in tissue repair, no publications were identified that specifically investigate its efficacy or mechanism of action in the context of normal wound closure and regeneration.

AM-095 is primarily characterized in preclinical research as a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The majority of existing research focuses on the therapeutic potential of AM-095 in pathological conditions characterized by fibrosis, such as idiopathic pulmonary fibrosis, systemic sclerosis, and diabetic nephropathy. In these contexts, AM-095 has been shown to mitigate fibrotic processes by inhibiting the signaling pathways mediated by LPA1, which are known to play a role in fibroblast activation and collagen deposition.

The core of the user's request was to create a comparison guide for AM-095 Sodium's effect on normal wound healing, complete with quantitative data, experimental protocols, and comparative analyses against other treatments. Due to the absence of relevant studies, it is not possible to provide this information. The scientific community has not yet published research that would form the basis for such a guide.

The Role of LPA1 in Wound Healing: A Theoretical Framework

While direct evidence for AM-095 in wound healing is absent, understanding the function of its target, the LPA1 receptor, can offer some theoretical insight. Lysophosphatidic acid (LPA) is a bioactive lipid that is released at sites of tissue injury and is known to influence various stages of the wound healing cascade, including inflammation, cell proliferation, and matrix remodeling.

The signaling pathway initiated by LPA binding to its receptors, including LPA1, is complex and can have varied effects depending on the cellular context and the phase of wound healing.

LPA1_Signaling_Pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein G Proteins (Gαi, Gαq, Gα12/13) LPA1->G_protein PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Cell_Migration Cell Migration PLC->Cell_Migration ROCK ROCK RhoA->ROCK Fibroblast_Activation Fibroblast Activation ROCK->Fibroblast_Activation Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation MAPK MAPK Ras->MAPK MAPK->Cell_Proliferation ECM_Production ECM Production Fibroblast_Activation->ECM_Production

Caption: Simplified LPA1 signaling pathway in the context of wound healing.

Given that excessive fibroblast activity and extracellular matrix (ECM) deposition can lead to hypertrophic scarring and impaired healing, antagonism of LPA1 by a compound like AM-095 could theoretically modulate these processes. However, without experimental data, it is impossible to determine whether the net effect would be beneficial or detrimental to the overall process of normal wound healing.

The Untapped Potential of Dual Pathway Inhibition: A Comparative Guide to AM-095 Sodium and ACE Inhibitors in Renal Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic strategies for chronic kidney disease (CKD) and associated fibrosis, the renin-angiotensin-aldosterone system (RAAS) has long been a cornerstone of treatment. Angiotensin-converting enzyme (ACE) inhibitors are a first-line therapy, mitigating the progression of renal disease primarily by reducing blood pressure and proteinuria. However, the emergence of novel therapeutic targets offers the potential for complementary and perhaps synergistic approaches to combat the complex pathology of renal fibrosis. One such promising target is the lysophosphatidic acid receptor 1 (LPA1).

This guide provides a comparative analysis of AM-095 Sodium, a selective LPA1 receptor antagonist, and ACE inhibitors. While no direct clinical or preclinical studies have evaluated the combination of AM-095 Sodium and ACE inhibitors, this document explores the theoretical rationale for their combined use, drawing on existing data for each agent and for similar combination strategies in renal disease. We present a comparison of their mechanisms of action, effects on key pathological processes, and a juxtaposition with the established combination of ACE inhibitors and angiotensin II receptor blockers (ARBs).

Mechanism of Action: Targeting Distinct Profibrotic Pathways

ACE inhibitors and AM-095 Sodium exert their effects through distinct signaling pathways, both of which are critically involved in the pathogenesis of renal fibrosis.

Angiotensin-Converting Enzyme (ACE) Inhibitors:

ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of fibrosis. By reducing angiotensin II levels, ACE inhibitors lead to:

  • Vasodilation: Lowering systemic and intraglomerular pressure.

  • Reduced Aldosterone Secretion: Decreasing sodium and water retention.

  • Inhibition of Profibrotic Signaling: Angiotensin II, via the AT1 receptor, promotes the expression of transforming growth factor-beta (TGF-β), a central profibrotic cytokine. ACE inhibitors, by reducing angiotensin II, attenuate this profibrotic cascade.

AM-095 Sodium (LPA1 Receptor Antagonist):

AM-095 is a selective antagonist of the LPA1 receptor. Lysophosphatidic acid (LPA) is a bioactive lipid that, through its G protein-coupled receptors, including LPA1, plays a significant role in inflammation and fibrosis. In the kidney, LPA1 activation contributes to:

  • Fibroblast Proliferation and Differentiation: Promoting the transition of fibroblasts into myofibroblasts, the primary collagen-producing cells.

  • Inflammatory Cell Infiltration: Attracting macrophages and other immune cells that contribute to tissue injury and fibrosis.

  • Profibrotic Cytokine Production: LPA1 signaling can stimulate the production of profibrotic factors. Research on other LPA1 antagonists has shown involvement of pathways such as the epidermal growth factor receptor (EGFR)-ERK1/2 signaling cascade.

The distinct mechanisms of ACE inhibitors and LPA1 antagonists suggest that their combined use could offer a more comprehensive blockade of the pathways driving renal fibrosis.

Comparative Efficacy: Existing Data and Theoretical Synergies

While direct comparative data for AM-095 Sodium in combination with ACE inhibitors is unavailable, we can extrapolate potential benefits from studies on similar agents and established combination therapies.

A study on BMS002, a dual LPA1 and LPA3 receptor antagonist, in a model of diabetic nephropathy demonstrated a significant reduction in albuminuria, an effect comparable to that of a combination of the ACE inhibitor enalapril and the ARB losartan.[1] This finding strongly suggests that LPA1 antagonism can provide renal protection on par with established RAAS inhibitors and may offer complementary benefits.[1][2]

The following tables summarize the reported effects of ACE inhibitors, the theoretical effects of AM-095 Sodium based on its mechanism and data from similar LPA1 antagonists, and the established effects of the ACE inhibitor and ARB combination therapy on key parameters in chronic kidney disease.

Table 1: Comparison of Effects on Key Renal Parameters

ParameterACE InhibitorsAM-095 Sodium (Projected)ACE Inhibitor + ARB Combination
Blood Pressure Significant ReductionMinimal to No Direct Effect ExpectedSignificant Reduction
Proteinuria/Albuminuria Significant ReductionSignificant ReductionGreater Reduction than Monotherapy[3]
Glomerular Filtration Rate (GFR) May cause an initial, reversible decreaseProtective effect on GFR decline observed with LPA1/3 antagonist[1][2]Variable, may cause a greater initial decrease
Renal Fibrosis Markers (e.g., Collagen, Fibronectin) ReductionReduction of profibrotic components observed with LPA1/3 antagonist[1][2]Reduction
Inflammatory Infiltration ReductionReduction of macrophage infiltration observed with LPA1/3 antagonist[1][2]Reduction

Table 2: Experimental Data from a Study on a Dual LPAR1/LPAR3 Antagonist (BMS002) in a Diabetic Nephropathy Model[1][2]

ParameterVehicleLPAR1/3 Antagonist (BMS002)RAS Inhibition (Losartan + Enalapril)
Albuminuria (µ g/24h ) HighSignificantly ReducedSignificantly Reduced
Glomerular Filtration Rate (GFR) at 20 weeks DeclinedDecline Prevented (P<0.05 vs. Vehicle)Not Reported in Abstract
Podocyte Number per Glomerulus at 20 weeks 364 ± 18536 ± 12 (P<0.001 vs. Vehicle)Not Reported in Abstract
Profibrotic and Fibrotic Component Expression HighDecreasedNot Reported in Abstract
Renal Macrophage Infiltration HighReducedNot Reported in Abstract
Oxidative Stress (4-HNE) HighMinimizedNot Reported in Abstract

Signaling Pathways and Experimental Workflows

To visualize the distinct and potentially complementary mechanisms of action, the following diagrams illustrate the signaling pathways targeted by ACE inhibitors and LPA1 antagonists.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibits AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone TGF_beta TGF-β Expression AT1_Receptor->TGF_beta Fibrosis Fibrosis TGF_beta->Fibrosis

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition.

LPA1_Pathway LPA Lysophosphatidic Acid (LPA) LPA1_Receptor LPA1 Receptor LPA->LPA1_Receptor Activates G_Protein G Protein Signaling (e.g., Gαi) LPA1_Receptor->G_Protein Inflammation Macrophage Infiltration LPA1_Receptor->Inflammation AM095 AM-095 Sodium This compound->LPA1_Receptor Inhibits EGFR_ERK EGFR-ERK1/2 Pathway G_Protein->EGFR_ERK Fibroblast_Activation Fibroblast Proliferation & Myofibroblast Differentiation EGFR_ERK->Fibroblast_Activation Profibrotic_Cytokines Profibrotic Cytokine Production (e.g., CTGF) EGFR_ERK->Profibrotic_Cytokines Fibrosis Fibrosis Fibroblast_Activation->Fibrosis Inflammation->Fibrosis Profibrotic_Cytokines->Fibrosis

LPA1 Receptor Signaling Pathway and AM-095 Inhibition.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of a novel therapeutic combination would typically involve the following stages, as exemplified by studies on similar agents:

1. In Vitro Studies:

  • Cell Culture: Primary human renal proximal tubule epithelial cells, fibroblasts, and mesangial cells.

  • Treatment: Cells are treated with a profibrotic stimulus (e.g., TGF-β or high glucose) in the presence or absence of an ACE inhibitor (e.g., enalapril), AM-095 Sodium, or the combination at various concentrations.

  • Endpoint Analysis:

    • Western Blot/qPCR: To quantify the expression of fibrotic markers (e.g., collagen I, fibronectin, α-smooth muscle actin) and signaling proteins (e.g., phosphorylated ERK, Smad3).

    • Immunofluorescence: To visualize the expression and localization of fibrotic proteins.

    • Cell Proliferation and Migration Assays: To assess the effects on fibroblast activity.

2. In Vivo Animal Models of Renal Fibrosis:

  • Model Selection: Commonly used models include:

    • Unilateral Ureteral Obstruction (UUO): A rapid model of tubulointerstitial fibrosis.

    • Diabetic Nephropathy Models (e.g., db/db mice, STZ-induced diabetes): To mimic human diabetic kidney disease.

    • 5/6 Nephrectomy (5/6 Nx): A model of chronic kidney disease progression.

  • Treatment Groups:

    • Sham/Vehicle Control

    • Disease Model + Vehicle

    • Disease Model + ACE Inhibitor

    • Disease Model + AM-095 Sodium

    • Disease Model + ACE Inhibitor + AM-095 Sodium

  • Endpoint Analysis:

    • Renal Function: Measurement of blood urea nitrogen (BUN), serum creatinine, and urinary albumin-to-creatinine ratio (UACR).

    • Histology: Staining of kidney sections with Masson's trichrome and Sirius red for collagen deposition, and immunohistochemistry for fibrotic and inflammatory markers.

    • Molecular Analysis: qPCR and Western blot on kidney tissue lysates to quantify gene and protein expression of key fibrotic and inflammatory mediators.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Renal Cell Culture (Fibroblasts, Epithelial Cells) Stimulation Profibrotic Stimulation (e.g., TGF-β) Cell_Culture->Stimulation Treatment_invitro Treatment Groups: - Vehicle - ACE Inhibitor - AM-095 - Combination Stimulation->Treatment_invitro Analysis_invitro Endpoint Analysis: - Western Blot/qPCR (Fibrotic Markers) - Immunofluorescence - Proliferation/Migration Assays Treatment_invitro->Analysis_invitro Animal_Model Animal Model of Renal Fibrosis (e.g., UUO, Diabetic Nephropathy) Treatment_invivo Treatment Groups: - Sham - Disease + Vehicle - Disease + ACEi - Disease + AM-095 - Disease + Combination Animal_Model->Treatment_invivo Analysis_invivo Endpoint Analysis: - Renal Function (BUN, Creatinine, UACR) - Histology (Fibrosis Staining) - Molecular Analysis (qPCR/Western) Treatment_invivo->Analysis_invivo Start Hypothesis: Combination therapy is superior cluster_invitro cluster_invitro Start->cluster_invitro Conclusion Conclusion on Synergy/ Additive Effects cluster_invivo cluster_invivo cluster_invitro->cluster_invivo cluster_invivo->Conclusion

A generalized experimental workflow for evaluating combination therapy.

Conclusion and Future Directions

The distinct and complementary mechanisms of action of ACE inhibitors and the LPA1 antagonist AM-095 Sodium present a compelling, albeit theoretical, rationale for their combined use in the treatment of renal fibrosis. By targeting both the well-established RAAS pathway and the emerging LPA-LPA1 signaling axis, such a combination therapy could offer a more potent anti-fibrotic effect than either agent alone.

The data from a similar LPA1/LPA3 antagonist, which demonstrated efficacy comparable to a dual RAAS blockade, underscores the potential of this therapeutic strategy. Future preclinical studies are warranted to directly investigate the efficacy and safety of combining AM-095 Sodium with an ACE inhibitor in relevant models of chronic kidney disease. Such research will be crucial in determining if this dual-pathway inhibition can translate into a novel and more effective therapeutic option for patients suffering from the debilitating consequences of renal fibrosis.

References

Safety Operating Guide

Proper Disposal of AM-095 Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of AM-095 Sodium, a selective LPA1 receptor antagonist.

Immediate Safety and Handling

Before handling AM-095 Sodium, it is crucial to consult the Safety Data Sheet for the parent compound and adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Disposal Procedures

Given the limited specific data on AM-095 Sodium, a conservative approach to disposal is required. The following procedures are based on guidelines for the parent compound and general best practices for laboratory chemical waste management.

Solid Waste:

  • Collection: Unused or waste AM-095 Sodium solid should be carefully collected. Avoid creating dust by sweeping or vacuuming dry material with appropriate filtration.

  • Containerization: Place the collected solid waste into a clearly labeled, sealed container. The container must be compatible with the chemical and appropriate for hazardous waste collection.

  • Labeling: The waste container must be labeled with the full chemical name ("AM-095 Sodium"), the quantity of waste, and any known hazard warnings.

Liquid Waste (Solutions):

  • Collection: Solutions containing AM-095 Sodium should be collected in a designated, leak-proof container.

  • Do Not Dispose Down the Drain: Under no circumstances should solutions of AM-095 Sodium be poured down the sink.

  • Containerization and Labeling: As with solid waste, the liquid waste container must be properly sealed and clearly labeled with the chemical name, concentration, and any other components of the solution.

Contaminated Materials:

  • Any materials that have come into contact with AM-095 Sodium, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.

  • Place these materials in a designated, labeled hazardous waste container.

Decontamination:

  • Surfaces and equipment that have been in contact with AM-095 Sodium should be decontaminated. Based on information for the parent compound, wiping surfaces with alcohol may be an effective decontamination method. All cleaning materials used in this process should also be disposed of as hazardous waste.

Institutional and Regulatory Compliance

It is the responsibility of the researcher and their institution to ensure that the disposal of AM-095 Sodium complies with all relevant regulations. This includes:

  • Contacting your institution's Environmental Health and Safety (EHS) office: Your EHS department will provide specific guidance on the proper procedures for hazardous waste disposal at your facility. They can provide the correct waste containers and arrange for pickup.

  • Following local, state, and federal regulations: Ensure that all disposal practices are in accordance with the Resource Conservation and Recovery Act (RCRA) and any other applicable environmental laws.

Quantitative Data Summary

PropertyValue
Molecular Formula C27H23N2NaO5
Molecular Weight 478.48 g/mol
CAS Number 1345614-59-6

Experimental Workflow for Disposal

The following diagram outlines the general workflow for the proper disposal of AM-095 Sodium.

cluster_collection Waste Collection cluster_containerization Containerization & Labeling cluster_disposal Final Disposal solid_waste Solid AM-095 Sodium waste_container Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste AM-095 Sodium Solutions liquid_waste->waste_container contaminated_materials Contaminated Materials contaminated_materials->waste_container ehs_pickup EHS Waste Pickup waste_container->ehs_pickup compliant_disposal Compliant Disposal Facility ehs_pickup->compliant_disposal

Figure 1. General workflow for the disposal of AM-095 Sodium waste.

Disclaimer: The information provided in this document is intended as a guide and is based on the best available information for the parent compound of AM-095 Sodium. The toxicological properties of AM-095 Sodium have not been fully evaluated. It is essential to consult with your institution's Environmental Health and Safety department for specific disposal instructions and to ensure full compliance with all applicable regulations.

Essential Safety and Logistical Information for Handling Novel Chemical Compounds Such as AM-095 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for AM-095 Sodium was found in the public domain. This document provides essential, immediate safety and logistical information based on general best practices for handling novel or uncharacterized chemical compounds in a research environment. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling any new substance.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]

Pre-Handling Risk Assessment

Before any manipulation of a novel compound like AM-095 Sodium, a comprehensive risk assessment is mandatory.[1][3] This process should identify potential hazards and establish robust control measures.

Key Steps in Risk Assessment:

  • Identify Chemical and Circumstances of Use: Detail the planned experiments, quantities to be used, and the frequency of handling.[2]

  • Consult Available Information: Although a specific SDS is unavailable, search for data on analogous compounds to anticipate potential toxicities (e.g., acute toxicity, corrosivity, irritation, sensitization, reproductive toxicity, or neurotoxicity).[2]

  • Evaluate Routes of Entry: Consider the potential for inhalation, skin absorption, ingestion, or injection.[2]

  • Select Procedures to Minimize Exposure: This includes the use of engineering controls, administrative controls, and Personal Protective Equipment (PPE).

  • Prepare for Contingencies: Establish clear procedures for spills, accidental exposures, and other emergencies.

Personal Protective Equipment (PPE)

The absence of specific hazard data necessitates a conservative approach to PPE selection. The following table summarizes recommended PPE for handling novel compounds.

Protection Type Recommended PPE Purpose
Eye and Face Protection Safety goggles with side shields or a full-face shield.[5][6]Protects against splashes, aerosols, and flying particles. A face shield is recommended when there is a significant splash risk.[6][7]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[5][8]Prevents skin contact with the chemical and protects personal clothing.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[5][9] Double-gloving may be prudent.[5]Prevents direct skin contact. The specific glove material should be chosen based on the solvent used and any available data on similar compounds.[7]
Respiratory Protection A certified respirator (e.g., N95 or higher) may be necessary if there is a risk of aerosol generation or if the compound is volatile.[5]Protects against inhalation of airborne particles or vapors. Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Handling and Operational Plan

Adherence to standard operating procedures for hazardous chemicals is critical.

  • Engineering Controls: All work with novel solid or liquid compounds should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11] Avoid eating, drinking, or applying cosmetics in the laboratory.[11]

  • Transportation: When moving the compound, use a secondary, break-resistant container.[12]

  • Labeling: All containers holding AM-095 Sodium must be clearly labeled with the chemical name and any known hazard information.

Disposal Plan

The disposal of novel chemical compounds must be handled with extreme caution and in strict accordance with local, state, and federal regulations.

  • Waste Segregation: Do not mix AM-095 Sodium waste with other chemical waste streams unless compatibility is known.[4] Waste should be segregated into clearly labeled containers.

  • Containerization: Use sturdy, chemically resistant containers for waste collection.[4][13] Ensure containers are kept closed except when adding waste.[4]

  • Unknowns: Treat any unidentifiable material resulting from experiments as hazardous waste.[14]

  • Institutional Procedures: Contact your institution's EHS department for specific instructions on the disposal of novel chemical waste.[4] Do not dispose of any quantity down the drain or in the regular trash.[4][10]

Visualized Workflow for Handling Novel Chemical Compounds

The following diagram illustrates a generalized workflow for the safe handling of a novel chemical compound like AM-095 Sodium, from initial risk assessment to final disposal.

Handling_Novel_Compound_Workflow RiskAssessment 1. Risk Assessment - Review available data - Identify hazards - Plan for contingencies PPE_Selection 2. Select & Don PPE - Goggles/Face Shield - Lab Coat - Gloves - Respirator (if needed) RiskAssessment->PPE_Selection Proceed with caution EngineeringControls 3. Prepare Engineering Controls - Verify fume hood function - Prepare spill kit PPE_Selection->EngineeringControls Handling 4. Chemical Handling - Weighing & preparation - Experimental use EngineeringControls->Handling Decontamination 5. Decontamination - Clean work surfaces - Remove PPE correctly Handling->Decontamination WasteCollection 6. Waste Collection - Segregate waste streams - Use labeled, sealed containers Handling->WasteCollection Decontamination->WasteCollection Disposal 7. Final Disposal - Contact EHS - Follow institutional protocols WasteCollection->Disposal

Generalized workflow for safely handling novel chemical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.